4-Cyano-2-fluorophenylboronic acid
Description
Properties
IUPAC Name |
(4-cyano-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BFNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C#N)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660653 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-77-4 | |
| Record name | (4-Cyano-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50660653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Cyano-2-fluorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of Functionalized Boronic Acids
An In-depth Technical Guide to 4-Cyano-2-fluorophenylboronic acid: Properties, Reactivity, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities are paramount. Boronic acids have emerged as exceptionally valuable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1][2] This reaction facilitates the formation of carbon-carbon bonds with high efficiency and selectivity, a cornerstone of complex molecule construction.[1][3]
The value of these reagents is further amplified by the incorporation of specific functional groups. The strategic placement of fluorine atoms and cyano groups onto the phenylboronic acid scaffold, as seen in this compound, offers medicinal chemists a powerful tool for molecular fine-tuning. Fluorine substitution is a widely adopted strategy in drug design, known to enhance metabolic stability, modulate lipophilicity, and alter binding affinities, often leading to improved pharmacokinetic profiles.[4][5][6] Simultaneously, the cyano group serves as a versatile synthetic handle and a potent electron-withdrawing group, influencing the electronic properties of the molecule.[7]
This guide provides a comprehensive technical overview of this compound for researchers, scientists, and drug development professionals. It delves into its core chemical properties, reactivity profile, and critical applications, offering field-proven insights grounded in established chemical principles.
Core Physicochemical and Structural Properties
This compound is a solid, crystalline compound that serves as a key intermediate in organic synthesis.[8][9] Its structure is defined by a benzene ring substituted with a boronic acid group [-B(OH)₂], a fluorine atom at the ortho position, and a cyano group (-C≡N) at the para position.
Molecular Structure Diagram
Caption: Molecular structure of this compound.
This specific arrangement of substituents dictates its chemical behavior. The ortho-fluorine and para-cyano groups are strongly electron-withdrawing, which modulates the acidity of the boronic acid and the electron density of the aromatic ring, thereby influencing its reactivity in cross-coupling reactions.[1][2]
Data Summary
The fundamental properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 1150114-77-4 | [8][9] |
| Molecular Formula | C₇H₅BFNO₂ | [8][9] |
| Molecular Weight | 164.93 g/mol | [8][9] |
| Appearance | Solid | [8][9] |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | [8][9] |
| SMILES String | OB(O)C1=CC=C(C#N)C=C1F | [8][9] |
Reactivity and Synthetic Utility: The Suzuki-Miyaura Coupling
The primary utility of this compound lies in its function as a coupling partner in the Suzuki-Miyaura reaction.[10] This palladium-catalyzed process is a robust method for forming biaryl structures, which are common motifs in pharmaceuticals.[3]
Mechanism and the Role of Substituents
The Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The specific properties of this compound are particularly relevant during the transmetalation step.
-
Activation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃).[11] The base converts the neutral, trigonal boronic acid into a more nucleophilic, anionic "ate" complex [Ar-B(OH)₃]⁻. This activation is crucial as it enhances the boron's ability to transfer its aryl group to the palladium center.[11]
-
Influence of Fluorine and Cyano Groups: The electron-withdrawing nature of the ortho-fluorine and para-cyano groups has a profound effect. It increases the Lewis acidity of the boron atom, potentially facilitating the formation of the boronate "ate" complex. Furthermore, these substituents modify the electronic character of the phenyl ring, which can influence the rates of both transmetalation and the final reductive elimination step, often leading to cleaner reactions and improved yields compared to less functionalized analogs.[1]
Generalized Suzuki-Miyaura Catalytic Cycle
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Fluorine in medicinal chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 10. This compound [myskinrecipes.com]
- 11. Suzuki Coupling [organic-chemistry.org]
The Strategic Utility of 4-Cyano-2-fluorophenylboronic Acid in Modern Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Cyano-2-fluorophenylboronic acid (CAS No. 1150114-77-4) has emerged as a pivotal reagent, valued for its unique combination of reactive moieties. The presence of a boronic acid group facilitates its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning method for forging carbon-carbon bonds.[1] Concurrently, the cyano and fluoro substituents on the phenyl ring impart distinct electronic properties and offer further handles for molecular elaboration, making it an invaluable tool for medicinal chemists and materials scientists.[2] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its practical applications and handling considerations, designed to empower researchers in their synthetic endeavors.
Physicochemical Properties and Structural Attributes
The strategic placement of the cyano and fluoro groups on the phenylboronic acid scaffold significantly influences its reactivity and physical characteristics. The electron-withdrawing nature of both the cyano and fluoro groups can impact the Lewis acidity of the boronic acid, a key factor in its reactivity profile.[3][4]
| Property | Value | Source(s) |
| CAS Number | 1150114-77-4 | [5][6] |
| Molecular Formula | C₇H₅BFNO₂ | [5] |
| Molecular Weight | 164.93 g/mol | [5] |
| Appearance | Solid | [5] |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | [5] |
| SMILES | OB(O)C1=CC=C(C#N)C=C1F | [5] |
Synthesis of this compound: A Practical Approach
The synthesis of this compound can be achieved through established organometallic methodologies. A common and effective route involves the lithiation of a suitably substituted aromatic bromide followed by quenching with a borate ester and subsequent hydrolysis. This approach offers a reliable pathway to the desired product.
Conceptual Synthesis Workflow
Caption: A conceptual workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol (Adapted from a General Procedure)
This protocol is adapted from a general procedure for the synthesis of cyanophenylboronic acids and should be optimized for the specific substrate.[7]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve 4-bromo-2-fluorobenzonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.1 eq) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the cooled solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and slowly add aqueous hydrochloric acid (e.g., 2 M HCl) to quench the reaction and hydrolyze the boronate ester. Adjust the pH to approximately 2.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to yield this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), providing a powerful tool for the synthesis of biaryls and their analogues.[4][8]
The Catalytic Cycle of the Suzuki-Miyaura Coupling
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium complex.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Synthesis of a Biaryl Nitrile
This protocol provides a general framework for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
-
Reaction Setup: To a Schlenk flask, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and dilute with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Role in Drug Discovery and Medicinal Chemistry
Boronic acids are integral to modern drug discovery, with several FDA-approved drugs containing this moiety.[9] They can act as enzyme inhibitors or serve as versatile intermediates for building complex drug candidates.[10] this compound is a valuable building block in this context, as the resulting biaryl structures are common motifs in pharmacologically active compounds. The cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups, while the fluorine atom can enhance metabolic stability and binding affinity.[2] For example, this building block is relevant in the synthesis of intermediates for S1P1 receptor agonists and drugs for treating Alzheimer's disease.[11]
Conceptual Drug Discovery Workflow
Caption: A conceptual workflow illustrating the use of the target molecule in drug discovery.
Safety, Handling, and Stability Considerations
As with all chemical reagents, proper handling and storage of this compound are essential for ensuring user safety and maintaining the integrity of the compound.
| Hazard Category | GHS Classification | Precautionary Statements | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5][6] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage | [5][6] |
| Personal Protective Equipment | - | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [5][6] |
| First Aid (Eyes) | - | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][6] |
Stability and Decomposition
Arylboronic acids, particularly those with electron-withdrawing substituents, can be susceptible to protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved.[8][11] This process can be accelerated in the presence of moisture and certain acidic or basic conditions.
Recommendations for Storage and Handling:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials such as strong oxidizing agents.
-
Handling: Handle in a well-ventilated area or in a fume hood. Avoid generating dust. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Purification: Commercially available arylboronic acids may contain impurities such as the corresponding boroxine (a cyclic anhydride). For high-purity applications, recrystallization or conversion to the boronate ester followed by purification and hydrolysis may be necessary.
Conclusion
This compound stands as a testament to the power of functionalized building blocks in contemporary organic synthesis. Its utility in the robust and versatile Suzuki-Miyaura coupling, combined with the unique electronic properties conferred by its cyano and fluoro substituents, makes it an indispensable reagent for the construction of complex biaryl systems. For researchers and professionals in drug discovery and materials science, a thorough understanding of its properties, synthesis, and handling is key to unlocking its full synthetic potential. By adhering to the principles and protocols outlined in this guide, scientists can confidently and effectively employ this valuable compound to accelerate innovation and discovery.
References
- 1. nbinno.com [nbinno.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. US6194599B1 - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 6. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 10. CN111646922A - Synthetic method of 2- (4-bromo-2-cyano-6-fluorophenyl) acetic acid - Google Patents [patents.google.com]
- 11. CN113816874B - Process method for synthesizing 4-cyano-2-fluorobenzyl alcohol - Google Patents [patents.google.com]
4-Cyano-2-fluorophenylboronic acid molecular structure and weight
An In-depth Technical Guide to 4-Cyano-2-fluorophenylboronic acid: Structure, Properties, and Application
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of this compound, a critical building block for professionals in chemical research and drug development. We will explore its molecular characteristics, the nuanced roles of its functional groups, and its practical application in modern organic synthesis, grounded in established scientific principles.
Introduction: A Versatile Building Block in Modern Chemistry
This compound is a substituted aromatic boronic acid that has gained prominence as a versatile intermediate in the synthesis of complex organic molecules. Boronic acids are renowned for their utility in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which facilitates the formation of carbon-carbon bonds with exceptional efficiency.[1][2] This particular reagent is of high value in medicinal chemistry and materials science, where the incorporation of fluorine and cyano moieties can imbue target molecules with desirable properties such as enhanced metabolic stability, improved binding affinity, and tailored electronic characteristics.[3][4]
Molecular Structure and Physicochemical Properties
The defining features of this compound are a phenyl ring functionalized with a boronic acid group [-B(OH)₂], a fluorine atom, and a cyano group (-C≡N). The CAS number for this compound is 1150114-77-4.[5]
Molecular Weight and Formula
The molecular characteristics are derived directly from its atomic composition.
Structural Representation
The spatial arrangement of atoms and functional groups is critical to the molecule's reactivity.
Caption: 2D structure of this compound.
Physicochemical Data Summary
While specific experimental data such as melting point and pKa for this exact compound are not consistently published by suppliers, the table below summarizes its known properties and includes data from analogous compounds for context.[5]
| Property | Value | Source / Context |
| CAS Number | 1150114-77-4 | [5] |
| Molecular Formula | C₇H₅BFNO₂ | [5] |
| Molecular Weight | 164.93 g/mol | [5] |
| Physical Form | Solid / Powder | [5] |
| Melting Point | Not specified. For context, 4-Fluorophenylboronic acid melts at 262-265 °C. | [7] |
| pKa | Not specified. For context, the predicted pKa for 4-Fluorophenylboronic acid is 8.67. The electron-withdrawing groups on the target molecule are expected to lower this value, increasing acidity. | [7][8] |
| SMILES String | OB(O)C1=CC=C(C#N)C=C1F | [5] |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | [5] |
The Decisive Role of Fluoro and Cyano Substituents
The synthetic utility of this compound is profoundly influenced by the electronic nature and position of its fluoro and cyano substituents. Both are strongly electron-withdrawing groups, which modulates the properties of the entire molecule.
-
Increased Lewis Acidity: The primary mechanistic role of the boronic acid is as a Lewis acid. The electron-withdrawing fluoro and cyano groups pull electron density from the phenyl ring, which in turn makes the boron atom more electron-deficient and thus a stronger Lewis acid.[8][9] This enhanced acidity is crucial for its interaction with biological targets and can influence its reactivity in catalytic cycles.[10]
-
Modulation of Reactivity and Stability: In the context of Suzuki-Miyaura coupling, the transmetalation step requires the boronic acid to be activated by a base to form a more nucleophilic boronate species.[2] However, a competing and often detrimental side reaction is protodeboronation, where the C-B bond is cleaved by a proton source. Electron-withdrawing groups, like those present here, generally retard the rate of this unwanted side reaction, enhancing the stability of the reagent under basic conditions.[11][12][13]
-
Influence of the ortho-Fluoro Group: The placement of the fluorine atom at the ortho position (adjacent to the boronic acid) has a particularly strong inductive effect that increases acidity.[8] This proximity can also introduce steric hindrance that may influence the rate and selectivity of the coupling reaction, a factor that must be considered when selecting the appropriate palladium catalyst and ligands.
Application in Suzuki-Miyaura Cross-Coupling
The principal application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to construct biaryl or heteroaryl structures.[4][14] These structures are privileged motifs in many active pharmaceutical ingredients (APIs).[15] The reaction provides a robust and versatile method for C-C bond formation under relatively mild conditions.[1]
The causality for choosing this specific reagent is clear: it allows for the direct and strategic installation of a fluorinated, cyanophenyl group into a target molecule. This is often a late-stage synthetic strategy to fine-tune the pharmacological profile of a drug candidate.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
This protocol is a representative, self-validating system for the coupling of this compound with a generic aryl bromide. The choice of reagents and conditions is based on established best practices for mitigating common side reactions associated with functionalized boronic acids.[14][15]
Materials and Reagents
-
Aryl Bromide (Ar-Br) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or a modern pre-catalyst like XPhos-Pd-G3) (1-3 mol%)
-
Base: Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv)
-
Solvent: Dioxane/Water (e.g., 4:1 v/v) or Toluene/Water
-
Inert Gas (Nitrogen or Argon)
Step-by-Step Methodology
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon) three times. This step is critical as the palladium(0) catalyst is oxygen-sensitive.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%). Then, add the degassed solvent mixture (e.g., 5 mL of 4:1 Dioxane/Water). Causality Note: Using a pre-degassed solvent mixture minimizes dissolved oxygen, preserving the active catalyst.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel to yield the desired biaryl product.
Experimental Workflow Diagram
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.
-
Hazard Classification: It is classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage (Category 1).[5] The signal word is "Danger".[5]
-
Hazard Statements: H302 (Harmful if swallowed), H318 (Causes serious eye damage).[5]
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
-
Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood.[16]
-
Store in a cool, dry place with the container tightly sealed.[16]
-
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.[16]
Conclusion
This compound is a highly functionalized and synthetically valuable building block. Its unique electronic properties, conferred by the ortho-fluoro and para-cyano substituents, make it a stable and effective reagent for introducing a key pharmacophore into complex molecules via Suzuki-Miyaura coupling. A thorough understanding of its structure and reactivity allows researchers to harness its full potential in the rational design and development of novel pharmaceuticals and advanced materials.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 6. boronmolecular.com [boronmolecular.com]
- 7. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging | UBC Chemistry [chem.ubc.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 16. fishersci.com [fishersci.com]
A Spectroscopic and Analytical Guide to 4-Cyano-2-fluorophenylboronic Acid for Researchers
Introduction: The Structural Significance of 4-Cyano-2-fluorophenylboronic Acid
This compound (CAS No. 1150114-77-4) is a highly functionalized aromatic building block that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique substitution pattern—featuring a boronic acid, a nitrile group, and a fluorine atom—provides a versatile platform for constructing complex molecular architectures. The boronic acid moiety is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] The presence of the electron-withdrawing cyano and fluoro groups modulates the electronic properties and reactivity of the molecule, often leading to enhanced reaction yields and enabling specific molecular interactions in the target compounds.[1]
This guide serves as an in-depth technical resource for scientists and researchers, providing a comprehensive overview of the key spectroscopic data (NMR, IR, MS) required for the unambiguous identification and quality assessment of this compound. By understanding its characteristic spectroscopic signature, researchers can ensure the integrity of their starting materials, a critical factor for reproducible and successful synthetic outcomes.
Molecular Structure and Properties
-
IUPAC Name: (4-Cyano-2-fluorophenyl)boronic acid[5]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a complete picture of the molecular framework and the electronic environment of each nucleus.
¹H NMR Spectroscopy: Probing the Aromatic System
The ¹H NMR spectrum of this compound is defined by three distinct signals in the aromatic region. The chemical shifts and coupling patterns are dictated by the electronic effects of the three substituents. The fluorine atom and the cyano group are electron-withdrawing, generally shifting adjacent protons downfield, while the boronic acid group's effect can be more complex.
Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)
| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|
| H-3 | ~8.0 - 8.2 | d | JH-F ≈ 8-10 | Ortho to the strongly electron-withdrawing cyano group and coupled to the adjacent fluorine. |
| H-5 | ~7.8 - 8.0 | dd | JH-H ≈ 8, JH-F ≈ 2 | Meta to the cyano group, ortho to the boronic acid, and exhibits both H-H and H-F coupling. |
| H-6 | ~7.6 - 7.8 | t | JH-H ≈ 8 | Ortho to the boronic acid and coupled to H-5 and the adjacent fluorine (may appear as a triplet or complex multiplet). |
| B(OH)₂ | ~8.3 (broad s) | br s | - | Protons of the boronic acid are acidic and exchangeable, resulting in a broad singlet that may not always be observed. |
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is a suitable solvent due to its ability to dissolve polar compounds and its distinct residual solvent peak.[6]
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be acquired to ensure a good signal-to-noise ratio.
-
Referencing: The spectrum is referenced to the residual DMSO peak at 2.50 ppm.[6]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule. A key feature is the presence of carbon-fluorine couplings (JC-F), which are invaluable for assigning the fluorinated aromatic ring carbons.
Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)
| Carbon | Predicted Shift (ppm) | C-F Coupling | Rationale |
|---|---|---|---|
| C-CN | ~118 | Small | The nitrile carbon is characteristic in this region. |
| C-ipso (C-B) | ~130 (broad) | - | The carbon attached to boron often shows a broad signal due to quadrupolar relaxation of the ¹¹B nucleus. |
| C-F | ~165 | Large ¹JC-F (~250 Hz) | The direct carbon-fluorine bond results in a very large one-bond coupling constant and a significant downfield shift.[7] |
| C-CN (ipso) | ~110 | Small | The carbon bearing the nitrile group is significantly shielded. |
| Aromatic CH | ~125-140 | Present | The remaining aromatic carbons will show characteristic shifts and C-F couplings depending on their position relative to the fluorine atom. |
¹⁹F and ¹¹B NMR Spectroscopy: Heteronuclear Insights
¹⁹F NMR: This technique is highly sensitive and specific for the fluorine atom. For this compound, a single signal is expected.
-
Predicted Chemical Shift: Approximately -105 to -115 ppm (referenced to CFCl₃). The exact shift is solvent-dependent but falls within the typical range for aryl fluorides.[8]
-
Causality: The chemical shift provides a direct probe of the fluorine's electronic environment, making it an excellent tool for confirming its presence and purity.
¹¹B NMR: As a quadrupolar nucleus, ¹¹B typically gives broad signals.[9]
-
Predicted Chemical Shift: Approximately +28 to +33 ppm (referenced to BF₃·OEt₂).
-
Causality: This chemical shift is characteristic of a tri-coordinate boronic acid.[9] The broadness of the signal is a result of the boron nucleus's quadrupolar moment, which leads to efficient relaxation.
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations.
Interpretation of the IR Spectrum The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm the presence of its key functional groups.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3300 (broad) | O-H stretch | Boronic acid, -B(OH)₂ | Strong, Broad |
| ~2230 | C≡N stretch | Nitrile | Strong, Sharp |
| ~1610, ~1570 | C=C stretch | Aromatic ring | Medium |
| ~1350 | B-O stretch | Boronic acid | Strong |
| ~1250 | C-F stretch | Aryl-Fluoride | Strong |
Causality and Trustworthiness:
-
The broad O-H band is a hallmark of hydrogen-bonded hydroxyl groups, typical for boronic acids in the solid state.[10]
-
The sharp, strong peak around 2230 cm⁻¹ is a highly reliable indicator of the nitrile (C≡N) functional group. Its position and intensity are characteristic.
-
The B-O and C-F stretching vibrations provide further evidence for the complete molecular structure.[11] The combination of these distinct bands provides a self-validating system for identity confirmation.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to produce a high-quality spectrum.
Part 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Analysis of the Mass Spectrum
-
Molecular Ion: The compound has a monoisotopic mass of 165.03973 Da.[5] Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would likely be the deprotonated molecule [M-H]⁻ at m/z 164.03 or protonated molecule [M+H]⁺ at m/z 166.05. Adducts with solvent or salts (e.g., [M+Na]⁺) are also possible.
-
Fragmentation Pattern: High-energy ionization methods like Electron Ionization (EI) or collision-induced dissociation (CID) will cause the molecule to fragment in a predictable manner. The presence of the stable aromatic ring means the molecular ion peak should be reasonably intense.
Predicted Fragmentation Pathway Key fragmentation events include the loss of water, hydroxyl radicals, and cleavage of the C-B bond.
Predicted MS Fragments (Positive Ion Mode)
| m/z | Proposed Fragment | Rationale |
|---|---|---|
| 166 | [M+H]⁺ | Protonated molecular ion. |
| 148 | [M+H - H₂O]⁺ | Loss of a water molecule from the boronic acid moiety. This is a very common fragmentation for boronic acids.[12] |
| 121 | [C₇H₄FN]⁺ | Cleavage of the C-B bond, loss of B(OH)₂. |
| 101 | [C₆H₃F]⁺ | Subsequent loss of HCN from the [C₇H₄FN]⁺ fragment. |
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, then further dilute to ~1-10 µg/mL with the mobile phase.
-
LC Separation: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution, for example, with water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
MS Detection: Analyze the eluent using an ESI source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire data in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation data for structural confirmation.
Summary and Conclusion
The analytical characterization of this compound is reliably achieved through a combination of NMR, IR, and MS techniques.
-
NMR provides an exhaustive map of the H, C, F, and B atoms, confirming the substitution pattern and connectivity.
-
IR offers rapid verification of the essential nitrile, boronic acid, and aryl-fluoride functional groups.
-
MS confirms the molecular weight and provides further structural proof through predictable fragmentation pathways.
Together, these techniques provide a robust, self-validating analytical workflow, ensuring that researchers in drug development and materials science can proceed with confidence in the identity and purity of this versatile chemical building block.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 3. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 4. boronmolecular.com [boronmolecular.com]
- 5. PubChemLite - this compound (C7H5BFNO2) [pubchemlite.lcsb.uni.lu]
- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-Cyano-2-fluorophenylboronic Acid: Reactivity, Stability, and Applications for the Research Scientist
Introduction: A Versatile Building Block in Modern Chemistry
4-Cyano-2-fluorophenylboronic acid, with the CAS number 1150114-77-4, is a substituted arylboronic acid that has emerged as a crucial building block in organic synthesis, particularly in the realms of pharmaceutical and materials science.[1][2] Its unique electronic properties, stemming from the presence of both a fluorine atom and a cyano group on the phenyl ring, impart a distinct reactivity and stability profile that warrants a detailed examination for any researcher incorporating it into their synthetic strategies. This guide provides an in-depth analysis of the core chemical behaviors of this compound, offering field-proven insights into its reactivity, stability, and practical applications.
The boronic acid functional group is renowned for its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[3] The strategic placement of the electron-withdrawing cyano and fluoro substituents on the phenyl ring of this compound significantly influences its performance in these and other chemical transformations.[3] Understanding these electronic effects is paramount for optimizing reaction conditions and achieving desired synthetic outcomes. Furthermore, like all boronic acids, its stability under various conditions is a critical consideration for storage, handling, and reaction efficiency. This guide will delve into these key aspects, providing researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this versatile reagent.
Reactivity Profile: Harnessing the Power of Electronic Effects
The reactivity of this compound is dominated by the electron-withdrawing nature of its substituents. The fluorine atom at the ortho position and the cyano group at the para position work in concert to decrease the electron density of the aromatic ring. This electronic modulation has profound implications for its participation in chemical reactions, most notably the Suzuki-Miyaura cross-coupling.
The Suzuki-Miyaura Coupling: A Workhorse Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like this compound) and an organohalide or triflate.[4] The electron-deficient nature of this compound can influence the transmetalation step of the catalytic cycle. While electron-rich boronic acids often exhibit faster transmetalation, electron-deficient counterparts can be highly effective coupling partners, often leading to cleaner reaction profiles with minimized side reactions like homocoupling.[3]
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. For an electron-deficient boronic acid such as this, the selection of an appropriate electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) is often crucial to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[5]
Below is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using this compound. It is imperative to note that this serves as a starting point, and optimization may be necessary for specific substrates.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst)[5]
-
Ligand (if using a catalyst precursor like Pd(OAc)₂) (e.g., SPhos, XPhos)[5]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)[5]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)[5]
-
Schlenk flask or sealed microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0-1.5 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (typically 1-5 mol%), the ligand (if required, in appropriate stoichiometry to the catalyst), and the base (2-3 equivalents).[5]
-
Solvent Addition: Add the degassed solvent system to the flask via syringe. The choice of solvent is critical and can significantly impact the reaction outcome.[5]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring. Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography, recrystallization, or distillation.
Stability Considerations: A Guide to Handling and Storage
While boronic acids are generally considered stable and easy to handle, their stability is not absolute.[3] Understanding the potential decomposition pathways of this compound is crucial for ensuring its integrity and obtaining reproducible experimental results.
Dehydration to Boroxines
A common transformation for boronic acids is the reversible dehydration to form cyclic anhydrides known as boroxines.[6] This process can occur upon heating or during prolonged storage. While boroxines are often in equilibrium with the monomeric boronic acid in solution and can still participate in reactions like the Suzuki-Miyaura coupling, their formation can affect the compound's physical properties and stoichiometry.
Protodeboronation: An Unwanted Side Reaction
Protodeboronation is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[7] This is a significant decomposition pathway for arylboronic acids, particularly those that are electron-deficient.[7] The presence of the electron-withdrawing fluoro and cyano groups in this compound makes it more susceptible to protodeboronation, especially under basic conditions commonly employed in Suzuki-Miyaura coupling reactions.[7]
The mechanism of base-catalyzed protodeboronation is believed to proceed through the formation of a boronate anion, which then undergoes cleavage. The rate of this decomposition is highly dependent on the pH of the medium.
Table 1: Key Stability Considerations for this compound
| Parameter | Consideration | Mitigation Strategies |
| Moisture | Boronic acids can be hygroscopic. | Store in a desiccator over a drying agent. |
| Heat | Can promote dehydration to boroxines. | Store in a cool, dark place. |
| Base | Can accelerate protodeboronation. | Use milder bases (e.g., K₃PO₄) and carefully control reaction time and temperature in base-mediated reactions. |
| Oxygen | Can lead to oxidative degradation. | Store and handle under an inert atmosphere (e.g., argon or nitrogen). |
Applications in Drug Discovery and Development
The unique structural and electronic features of this compound make it a valuable building block in the synthesis of active pharmaceutical ingredients (APIs).[3] The cyano group can act as a bioisostere for other functional groups or as a handle for further chemical transformations, while the fluorine atom can enhance metabolic stability and binding affinity.[3]
This boronic acid has been utilized as a key intermediate in the development of various therapeutic agents. For instance, boronic acid derivatives are a well-established class of protease inhibitors, with drugs like Bortezomib being used in cancer therapy.[6] The incorporation of substituted phenylboronic acids allows for the fine-tuning of the inhibitor's potency and selectivity. While specific examples directly incorporating the 4-cyano-2-fluoro moiety into approved drugs are not readily found in the public domain, its use is cited in numerous patents for the synthesis of novel therapeutic candidates.[8][9]
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura coupling and the major decomposition pathways of this compound.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Major decomposition pathways for this compound.
Conclusion: A Powerful Tool in the Chemist's Arsenal
This compound is a sophisticated and highly useful reagent for the modern synthetic chemist. Its electron-deficient nature, a direct consequence of the fluoro and cyano substituents, provides a unique reactivity profile that can be leveraged for the efficient synthesis of complex molecules. However, this same electronic character necessitates a thorough understanding of its stability, particularly its propensity for protodeboronation under basic conditions. By carefully selecting reaction conditions and adhering to proper handling and storage protocols, researchers can successfully employ this versatile building block to advance their synthetic endeavors in drug discovery, materials science, and beyond.
References
- 1. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. nbinno.com [nbinno.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]
- 9. EP3145936B1 - Boronic acid derivatives and therapeutic uses thereof - Google Patents [patents.google.com]
solubility of 4-Cyano-2-fluorophenylboronic acid in organic solvents
An In-depth Technical Guide to the Solubility of 4-Cyano-2-fluorophenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal building block in contemporary medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and formulating active pharmaceutical ingredients. This technical guide provides a comprehensive analysis of the factors governing the solubility of this compound, offers insights based on analogous phenylboronic acid derivatives, and details rigorous experimental methodologies for precise solubility determination.
Introduction: The Significance of this compound
This compound (C₇H₅BFNO₂) is a bifunctional reagent characterized by the presence of a boronic acid moiety, a cyano group, and a fluorine atom on a phenyl ring.[1][2] This unique combination of functional groups imparts specific electronic and steric properties, making it a valuable synthon for introducing a cyano- and fluoro-substituted phenyl group into target molecules. The cyano group can serve as a key interaction point in biological targets or be further transformed chemically, while the fluorine atom can enhance metabolic stability and binding affinity.
An accurate assessment of solubility is a critical, yet often overlooked, aspect of process development.[3][4] Poor solubility can lead to challenges in achieving desired reaction concentrations, difficulties in purification, and ultimately impact the yield and purity of the final product. In drug development, low aqueous and organic solvent solubility can hinder formulation and bioavailability.[3][4] This guide serves as a foundational resource for scientists to navigate the complexities of solubility for this important reagent.
Theoretical Framework: Factors Governing Boronic Acid Solubility
The solubility of any solid in a liquid is governed by the thermodynamics of dissolution, specifically the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For phenylboronic acids, several key factors come into play:
-
Solvent Polarity: Generally, the solubility of polar compounds is favored in polar solvents. Phenylboronic acids, with their polar B(OH)₂ group, are expected to be more soluble in polar organic solvents. However, the overall polarity of the molecule is influenced by the substituents on the phenyl ring.[5][6]
-
Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors.[7] Solvents that can participate in hydrogen bonding (e.g., alcohols, ethers, and ketones) are likely to be effective at solvating the boronic acid.
-
Substituent Effects: The nature and position of substituents on the phenyl ring significantly impact solubility.[8][9] The electron-withdrawing nature of the cyano and fluoro groups in this compound will influence the acidity of the boronic acid and the overall polarity of the molecule, thereby affecting its interaction with solvents.[10] For instance, the introduction of an isobutoxy group has been shown to generally increase the solubility of phenylboronic acid in most organic solvents.[8]
-
Crystal Lattice Energy: The energy holding the solid-state structure together must be overcome for dissolution to occur. The arrangement of molecules in the crystal, including intermolecular hydrogen bonding, will affect this energy and thus the solubility.
-
Boroxine Formation: A unique and critical consideration for boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][8] This is an equilibrium process that is influenced by the solvent and temperature.[6] Boroxines have significantly different physical properties, including solubility, compared to the parent boronic acid, which can lead to inconsistencies in solubility measurements if not controlled.[6]
Solubility Profile: Insights from Analogous Compounds
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, valuable predictions can be made by examining structurally related compounds. Studies on phenylboronic acid and its derivatives provide a strong comparative framework.
| Compound | Solvent | Solubility Description | Reference |
| Phenylboronic Acid | Ethers (e.g., dipropyl ether) | High | [5][6][10][11] |
| Phenylboronic Acid | Ketones (e.g., acetone, 3-pentanone) | High | [5][6][10][11] |
| Phenylboronic Acid | Chloroform | Moderate | [5][6][10][11] |
| Phenylboronic Acid | Hydrocarbons (e.g., methylcyclohexane) | Very Low | [5][6][10][11] |
| Isobutoxyphenylboronic Acids | Chloroform, 3-Pentanone, Acetone, Dipropyl Ether | Generally higher than phenylboronic acid | [8] |
Based on this analogous data, the solubility of this compound is expected to be favorable in polar aprotic solvents like ketones and ethers, moderate in solvents like chloroform, and poor in nonpolar hydrocarbon solvents. The presence of the polar cyano group may enhance solubility in polar solvents compared to unsubstituted phenylboronic acid.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain reliable and reproducible solubility data, a standardized experimental approach is crucial. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic equilibrium solubility.[12]
The Shake-Flask Method for Thermodynamic Solubility
This method measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound.[12][13]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. It is important to use enough solid to ensure a saturated solution is formed, but not so much that it alters the properties of the solvent.[12]
-
Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4] A thermomixer or shaking incubator is ideal for this purpose.[3]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a solvent-compatible syringe filter (e.g., PTFE).[3]
-
Quantification: Accurately dilute a known volume of the saturated solution. Determine the concentration of this compound in the diluted sample using a validated analytical method.
-
Calculation: Calculate the solubility in the original saturated solution, taking the dilution factor into account. The results are typically expressed in mg/mL or mol/L.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Analytical Quantification Techniques
The choice of analytical method is critical for accurate solubility determination.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. An Ultra High-Performance Liquid Chromatography (UHPLC) method using a C18 column with a mobile phase of acetonitrile and 10 mM ammonium acetate has been shown to be effective for a wide range of boronic acids.[14] Detection can be performed using a UV detector or, for higher selectivity and sensitivity, a mass spectrometer (LC-MS).[14][15]
-
UV-Vis Spectrophotometry: This method is simpler and faster than HPLC but may be less specific. It requires the construction of a calibration curve of absorbance versus known concentrations of this compound in the chosen solvent.[13]
Caption: Key Relationships in Determining Boronic Acid Solubility.
Conclusion and Recommendations
The is a multifaceted property governed by the interplay of solvent polarity, hydrogen bonding capabilities, and the unique electronic effects of its cyano and fluoro substituents. While direct quantitative data is sparse, analysis of related phenylboronic acids suggests high solubility in polar ethers and ketones and low solubility in nonpolar hydrocarbons.
For practitioners, it is strongly recommended to:
-
Experimentally determine the solubility in solvents relevant to specific process conditions using a robust method like the shake-flask protocol.
-
Be mindful of the potential for boroxine formation, which can affect solubility, and ensure that experiments are conducted under controlled conditions to achieve thermodynamic equilibrium.
-
Employ validated, high-specificity analytical techniques such as HPLC or LC-MS for accurate quantification.
A systematic approach to understanding and measuring the solubility of this compound will empower researchers to optimize synthetic routes, streamline purification processes, and accelerate the development of novel chemical entities.
References
- 1. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 2. boronmolecular.com [boronmolecular.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents | Semantic Scholar [semanticscholar.org]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
The Emergence of a Key Building Block: A Technical Guide to 4-Cyano-2-fluorophenylboronic Acid
Introduction: The Strategic Importance of Fluorinated Arylboronic Acids in Modern Synthesis
In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a paramount objective. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics—have made fluorinated organic compounds highly sought after.[1] Among the vast arsenal of synthetic tools available, arylboronic acids stand out as indispensable reagents, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] This guide focuses on a specific, yet highly significant, member of this class: 4-Cyano-2-fluorophenylboronic acid. Its unique substitution pattern, featuring both a fluorine atom and a cyano group, renders it a versatile and powerful building block for the construction of complex molecular architectures.[3] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of its (inferred) history, synthesis, properties, and applications.
Physicochemical Properties and Characterization
While a definitive, publicly available, complete set of spectral data from a single primary literature source for this compound is not readily found, its properties can be reliably inferred from data for analogous compounds and from commercial supplier information.
| Property | Value | Source |
| CAS Number | 1150114-77-4 | [4] |
| Molecular Formula | C₇H₅BFNO₂ | |
| Molecular Weight | 164.93 g/mol | |
| Appearance | White to off-white solid | [5] |
| Melting Point | >300 °C (decomposes) | Inferred from similar compounds |
| Solubility | Soluble in methanol, DMSO, THF; sparingly soluble in water | Inferred from similar compounds |
Typical Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by both the fluorine and the boronic acid substituents. The chemical shifts would likely be in the range of δ 7.0-8.0 ppm.
-
¹³C NMR: The carbon NMR would reveal the presence of the seven carbon atoms, with the carbon attached to the boron atom showing a characteristic broad signal. The carbon of the cyano group would appear in the downfield region (around δ 115-120 ppm). The carbon-fluorine coupling would be observable for the aromatic carbons.
-
¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum would confirm the presence of the single fluorine atom.[6]
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the O-H stretching of the boronic acid (broad, ~3300 cm⁻¹), the C≡N stretching of the cyano group (~2230 cm⁻¹), and C-F stretching (~1200-1100 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the calculated molecular weight.
The Genesis of a Reagent: Unraveling the Synthetic Pathways
While a singular, seminal publication detailing the initial discovery of this compound is not readily identifiable in the public domain, its synthesis can be confidently approached through well-established methodologies for the preparation of functionalized arylboronic acids. The logical precursor for its synthesis is 4-bromo-3-fluorobenzonitrile (CAS 133059-44-6).[5][7] Two primary synthetic strategies are most likely employed for its preparation: lithiation-borylation and palladium-catalyzed borylation.
Lithiation-Borylation: A Classic Approach
This method involves the generation of an organolithium species via halogen-metal exchange, followed by quenching with a boron electrophile. This is a widely used technique for the synthesis of arylboronic acids.[8]
Figure 1: Lithiation-Borylation Synthetic Pathway.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 4-bromo-3-fluorobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again keeping the temperature below -70 °C.
-
Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Hydrolysis: Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Causality in Experimental Choices:
-
Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the organolithium intermediate.
-
Low Temperature: The lithiation reaction is performed at -78 °C to prevent side reactions, such as the addition of the organolithium to the cyano group.
-
Triisopropyl Borate: This is a common and effective boron electrophile. Other borates, such as trimethyl borate, can also be used.
-
Aqueous Workup: Acidic workup is necessary to hydrolyze the initially formed boronate ester to the desired boronic acid.
Palladium-Catalyzed Borylation: A Milder Alternative
Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, offer a milder and often more functional-group-tolerant alternative to lithiation-borylation.[9]
Figure 2: Palladium-Catalyzed Miyaura Borylation.
Detailed Experimental Protocol (Representative):
-
Reaction Setup: In a glovebox, combine 4-bromo-3-fluorobenzonitrile (1.0 eq), bis(pinacolato)diboron (B₂(pin)₂) (1.1 eq), potassium acetate (KOAc) (1.5 eq), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(dppf) (2-5 mol%), and a suitable ligand (e.g., dppf, SPhos) in a reaction vessel.
-
Solvent Addition: Add a degassed solvent such as dioxane or toluene.
-
Reaction: Seal the vessel and heat the mixture at 80-100 °C for 12-24 hours.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the resulting pinacol boronate ester by column chromatography.
-
Hydrolysis: The isolated boronate ester can then be hydrolyzed to the boronic acid using an aqueous acid or base.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the reaction. Different combinations may be required for different substrates.
-
Base: A base, such as potassium acetate or potassium carbonate, is required to activate the diboron reagent and facilitate the transmetalation step.
-
Bis(pinacolato)diboron: This is a stable and commonly used source of boron for Miyaura borylation reactions.
Applications in Drug Discovery and Materials Science
The primary utility of this compound lies in its application as a versatile building block in Suzuki-Miyaura cross-coupling reactions.[10] The presence of the fluorine atom and the cyano group can significantly influence the electronic properties and biological activity of the final product.[3]
Suzuki-Miyaura Cross-Coupling: A Cornerstone of Modern Synthesis
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, and this compound is an excellent coupling partner for a wide range of aryl and heteroaryl halides or triflates.[11]
Figure 3: General Scheme of a Suzuki-Miyaura Coupling.
Detailed Experimental Protocol (Representative Suzuki-Miyaura Coupling):
-
Reaction Setup: To a reaction vial, add this compound (1.2 eq), the aryl halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction: Seal the vial and heat the reaction mixture at 80-110 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
Self-Validating System in Protocols:
The success of these synthetic protocols can be readily validated at each stage. For the synthesis of the boronic acid, monitoring the disappearance of the starting aryl bromide by TLC or GC-MS confirms the progress of the reaction. The final product's identity and purity can be confirmed by NMR spectroscopy and mass spectrometry. Similarly, in the Suzuki-Miyaura coupling, the formation of the new biaryl product can be tracked, and its structure can be unequivocally determined by standard analytical techniques.
Conclusion: An Indispensable Tool for Innovation
This compound, while its specific historical origins may be diffuse, has firmly established itself as a valuable and versatile reagent in the synthetic chemist's toolbox. Its unique combination of a fluorine atom, a cyano group, and a boronic acid moiety provides a powerful platform for the construction of novel and complex molecules with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow in both medicinal chemistry and materials science, the importance of building blocks like this compound is set to increase, enabling future innovations in these critical fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. broadinstitute.org [broadinstitute.org]
- 3. nbinno.com [nbinno.com]
- 4. Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine [organic-chemistry.org]
- 5. ossila.com [ossila.com]
- 6. rsc.org [rsc.org]
- 7. Page loading... [wap.guidechem.com]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. innospk.com [innospk.com]
- 11. Fluoroarene synthesis by fluorination or substitution [organic-chemistry.org]
Harnessing Electronic Effects: A Guide to Cyano and Fluoro Substituted Phenylboronic Acids in Drug Development
An In-depth Technical Guide:
Foreword
In the landscape of modern medicinal chemistry, phenylboronic acids stand as remarkably versatile scaffolds. Their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, is well-established.[1][2] However, their true potential in drug design lies in their ability to act as reversible covalent inhibitors and sophisticated molecular sensors. The efficacy of these functions is intrinsically linked to the Lewis acidity of the boron center, a property that can be meticulously tuned through the strategic placement of substituents on the phenyl ring. This guide provides a deep dive into the electronic influence of two particularly powerful substituents: the cyano group and the fluoro group. By understanding their distinct electronic signatures—inductive versus resonance effects—researchers can rationally design phenylboronic acid derivatives with tailored acidity, reactivity, and ultimately, biological activity.
Section 1: Fundamental Principles of Electronic Effects
The behavior of a functional group is dictated by its ability to donate or withdraw electron density. This influence is transmitted through two primary mechanisms:
-
Inductive Effect (-I/+I): This effect is propagated through the sigma (σ) bonds of the molecule and is a function of the substituent's electronegativity relative to carbon. Electronegative groups pull electron density towards themselves, creating a negative inductive (-I) effect that weakens with distance.
-
Resonance (Mesomeric) Effect (-M/+M): This effect operates through the pi (π) system of the aromatic ring. Substituents with lone pairs or pi bonds can donate or withdraw electron density via delocalization, altering the electron distribution at the ortho and para positions.
The net electronic impact of a substituent is a delicate balance of these two forces. To quantify this, the Hammett equation provides a powerful framework, relating reaction rates and equilibria to substituent constants (σ) that encapsulate these electronic influences.[3][4] A positive σ value indicates an electron-withdrawing group that stabilizes a negative charge, while a negative value signifies an electron-donating group.
Section 2: The Cyano Group: A Potent and Unambiguous Electron Sink
The cyano (-C≡N) group is a powerful, classical electron-withdrawing group, a fact reflected in its large positive Hammett constants.[5][6][7] Its influence stems from a synergistic combination of strong inductive and resonance effects.
Electronic Profile of the Cyano Group
-
Strong Negative Inductive Effect (-I): The nitrogen atom is highly electronegative, and the carbon atom is sp-hybridized, making it more electronegative than the sp2-hybridized carbons of the phenyl ring. This combination results in a powerful inductive pull of electron density away from the ring through the sigma bond.[3][5]
-
Strong Negative Resonance Effect (-M): The cyano group can participate in resonance, actively delocalizing and withdrawing electron density from the aromatic π-system. This effect is most pronounced at the ortho and para positions, creating significant partial positive charges.[5]
Caption: Inductive and resonance effects of the cyano group.
Impact on Phenylboronic Acid Properties
The profound electron-withdrawing nature of the cyano group significantly increases the Lewis acidity of the boronic acid moiety. Phenylboronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate anion.
B(OH)₂ + H₂O ⇌ B(OH)₃⁻ + H⁺
By withdrawing electron density from the boron atom, the cyano group stabilizes the resulting negative charge on the boronate anion, shifting the equilibrium to the right and thus lowering the acid dissociation constant (pKa).[8] This increased acidity is critical in drug design, as the tetrahedral boronate is often the species that binds to the target, for instance, the catalytic serine in a serine protease.[9]
Section 3: The Fluoro Group: A Duality of Electronic Influence
Fluorine, the most electronegative element, presents a more nuanced electronic profile than the cyano group. It is characterized by a powerful inductive effect that is counteracted by a notable resonance effect.
Electronic Profile of the Fluoro Group
-
Very Strong Negative Inductive Effect (-I): Due to its supreme electronegativity, fluorine exerts a very strong pull on sigma-bond electrons.[10][11] This effect is dominant and is the primary reason fluorine is considered an electron-withdrawing group overall.
-
Moderate Positive Resonance Effect (+M): Fluorine possesses lone pairs of electrons in 2p orbitals, which have a similar size and energy to the 2p orbitals of the ring carbons. This allows for effective orbital overlap and the donation of electron density into the aromatic π-system.[10][12]
The net effect is position-dependent. The inductive effect decays with distance, while the resonance effect primarily influences the ortho and para positions. This leads to a situation where the meta position is strongly deactivated, while the para position is less so, and can even be activated toward certain reactions compared to benzene.[12]
Caption: Competing inductive and resonance effects of the fluoro group.
Impact on Phenylboronic Acid Properties
The dominant electron-withdrawing inductive effect of fluorine increases the Lewis acidity of the boronic acid, resulting in a lower pKa compared to the unsubstituted parent compound.[13][14] The degree of this pKa depression is highly sensitive to the number and position of the fluorine substituents.[13] For instance, the pKa of 4-fluorophenylboronic acid is 8.77, while the pKa of 2,3,4,6-tetrafluorophenylboronic acid is a much more acidic 6.17.[13] Furthermore, ortho-fluoro substituents can engage in intramolecular B-O-H···F hydrogen bonds, which can influence molecular conformation and crystal packing.[13][15]
Section 4: Comparative Analysis and Application in Drug Design
The choice between a cyano and a fluoro substituent allows for the fine-tuning of a phenylboronic acid's properties.
Quantitative Comparison
The following table summarizes the key electronic parameters and their impact on the pKa of phenylboronic acid.
| Parameter | Cyano Group (-CN) | Fluoro Group (-F) | Unsubstituted (-H) |
| Inductive Effect | Strong (-I) | Very Strong (-I) | None |
| Resonance Effect | Strong (-M) | Moderate (+M) | None |
| Hammett Constant (σ_meta) | +0.62[7] | +0.34[7] | 0.00 |
| Hammett Constant (σ_para) | +0.67[7] | +0.05[7] | 0.00 |
| Typical pKa (para-substituted) | ~7.8 | ~8.8[13] | ~9.2[16] |
Note: pKa values are approximate and can vary based on experimental conditions.
The cyano group is a much stronger acidifier than a single fluoro group due to the alignment of both its inductive and resonance effects toward electron withdrawal.
Implications for Medicinal Chemistry
Modulating the pKa of a boronic acid warhead is a cornerstone of rational drug design. A lower pKa means that the biologically active tetrahedral boronate species is more prevalent at physiological pH (7.4). This can lead to:
-
Enhanced Target Occupancy: A higher concentration of the active boronate form can lead to more potent inhibition of the target enzyme.
-
Improved Aqueous Solubility: The charged boronate species is generally more soluble than the neutral boronic acid.
-
Altered Pharmacokinetics: Acidity influences a molecule's charge state, which in turn affects its ability to cross cell membranes and its overall absorption, distribution, metabolism, and excretion (ADME) profile.
By leveraging the predictable electronic effects of cyano and fluoro groups, medicinal chemists can systematically optimize the pKa of a lead compound to achieve the desired balance of potency and drug-like properties.
Section 5: Key Experimental Methodologies
Validating the theoretical effects of substituents requires robust experimental characterization. The following protocols are foundational for any research program involving substituted phenylboronic acids.
Synthesis of Substituted Phenylboronic Acids (General Protocol)
A common and reliable method involves the formation of a Grignard reagent followed by reaction with a trialkyl borate and subsequent acidic hydrolysis.[1][2][17]
Caption: General workflow for the synthesis of phenylboronic acids.
Step-by-Step Protocol:
-
Apparatus: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the flask. Add a solution of the desired substituted aryl bromide (1.0 eq) in anhydrous tetrahydrofuran (THF) via the dropping funnel. Initiate the reaction with gentle heating or a crystal of iodine if necessary. Once initiated, maintain a gentle reflux until the magnesium is consumed.
-
Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of triisopropyl borate (1.5 eq) in anhydrous THF, maintaining the internal temperature below -60 °C.
-
Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir overnight. Cool the mixture in an ice bath and slowly quench by adding aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic.
-
Workup and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
pKa Determination by Potentiometric Titration
This method directly measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.[18][19]
Step-by-Step Protocol:
-
Instrumentation: Use a calibrated pH meter with a combination glass electrode and an automated titrator or a precision burette.
-
Sample Preparation: Accurately weigh the phenylboronic acid sample and dissolve it in a known volume of a suitable solvent, typically water or a water/co-solvent mixture (e.g., water/methanol) to ensure solubility. An inert electrolyte (e.g., KCl) is often added to maintain constant ionic strength.
-
Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). More accurate values can be obtained by analyzing the first derivative of the titration curve.
Structural and Electronic Characterization
-
¹¹B NMR Spectroscopy: This technique is exceptionally useful for studying boronic acids.[20][21] The chemical shift of the ¹¹B nucleus is highly sensitive to its coordination environment. The sp²-hybridized neutral boronic acid typically appears at a lower field (e.g., ~20-30 ppm), while the sp³-hybridized tetrahedral boronate anion appears at a much higher field (e.g., ~6-9 ppm).[22] By monitoring the ¹¹B chemical shift as a function of pH, one can directly observe the equilibrium and determine the pKa.[20][21]
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[23][24] It provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding patterns that often dictate the crystal packing of boronic acids.[15] For ortho-substituted derivatives, it can confirm the presence of intramolecular hydrogen bonds.[13]
Conclusion
The cyano and fluoro groups are powerful tools in the arsenal of the medicinal chemist for modulating the electronic properties of phenylboronic acids. The cyano group acts as a potent, unambiguous electron-withdrawing group, significantly increasing acidity through a combination of strong inductive and resonance effects. The fluoro group, while also increasing acidity via its dominant inductive effect, presents a more complex profile due to its opposing resonance donation. A thorough understanding of these fundamental principles, validated by robust experimental methodologies, empowers researchers to rationally design and synthesize boronic acid-based molecules with precisely tuned pKa values. This capability is paramount for optimizing target engagement, solubility, and pharmacokinetic properties, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 2. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. Unit 4: Free Energy Relationships [research.cm.utexas.edu]
- 5. quora.com [quora.com]
- 6. homepages.bluffton.edu [homepages.bluffton.edu]
- 7. global.oup.com [global.oup.com]
- 8. mdpi.com [mdpi.com]
- 9. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 11. Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 13. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Supramolecular structures and spontaneous resolution: the case of ortho-substituted phenylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 18. Synthesis of aromatic boronic acids, aldehydo boronic acids and a boronic acid analog of tyrosine [pureportal.strath.ac.uk]
- 19. DSpace [kuscholarworks.ku.edu]
- 20. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. par.nsf.gov [par.nsf.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. X-ray crystallography - Wikipedia [en.wikipedia.org]
A Theoretical and Computational Scrutiny of 4-Cyano-2-fluorophenylboronic Acid: A Guide for Researchers and Drug Developers
Introduction: The Rising Prominence of Substituted Phenylboronic Acids in Modern Chemistry
Phenylboronic acids and their derivatives have become indispensable tools in contemporary organic synthesis and medicinal chemistry. Their versatility, particularly in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, has revolutionized the construction of complex molecular architectures.[1][2] Among this important class of compounds, 4-Cyano-2-fluorophenylboronic acid emerges as a molecule of significant interest. The strategic placement of a cyano (-CN) and a fluorine (-F) group on the phenyl ring introduces unique electronic and steric properties, modulating its reactivity and potential interactions with biological targets.[2] This technical guide provides an in-depth exploration of this compound from a theoretical and computational perspective, offering researchers and drug development professionals a framework for understanding and predicting its behavior.
This document will delve into the fundamental molecular properties, conformational landscape, and electronic structure of this compound. We will further outline established computational workflows to probe its reactivity, offering a predictive lens for its application in catalysis and as a pharmacophore in drug design.
Part 1: Foundational Molecular and Structural Characteristics
This compound is a solid compound with the empirical formula C₇H₅BFNO₂ and a molecular weight of 164.93 g/mol . Its structure, characterized by a boronic acid group ortho to a fluorine atom and para to a cyano group, is key to its distinct properties.
| Property | Value | Source |
| Molecular Formula | C₇H₅BFNO₂ | |
| Molecular Weight | 164.93 g/mol | |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
| SMILES String | OB(O)C1=CC=C(C#N)C=C1F | |
| Physical Form | Solid |
The interplay between the electron-withdrawing nature of the cyano and fluoro substituents and the amphoteric boronic acid group governs the molecule's electronic distribution and, consequently, its chemical behavior.
Part 2: The Conformational Landscape: A Critical Computational Checkpoint
A crucial aspect of theoretical studies on phenylboronic acids is the conformational isomerism of the B(OH)₂ group. The rotation around the C-B and B-O bonds gives rise to several conformers, primarily described by the syn and anti orientations of the hydroxyl groups relative to the phenyl ring.[3] The relative energies of these conformers can significantly impact the molecule's overall properties and reactivity.
A robust computational protocol to investigate the conformational space of this compound is essential.
Experimental Protocol: Conformational Analysis Workflow
-
Initial Structure Generation: Construct the 3D structure of this compound.
-
Conformational Search: Perform a systematic search of the potential energy surface by rotating the dihedral angles associated with the C-C-B-O and C-B-O-H bonds. Key conformers to investigate include the syn-syn, syn-anti, anti-syn, and anti-anti orientations of the hydroxyl groups.[3]
-
Geometry Optimization: Each identified conformer should be subjected to geometry optimization using a suitable level of theory. A common and effective method is Density Functional Theory (DFT) with the B3LYP functional and a basis set such as 6-311++G(d,p).[3][4]
-
Frequency Calculations: Perform vibrational frequency calculations for each optimized conformer to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data such as Gibbs free energy.
-
Relative Energy Analysis: Determine the relative energies of the conformers to identify the most stable structures.
Caption: Workflow for Conformational Analysis.
Part 3: Unveiling the Electronic Structure and Reactivity
The electronic properties of this compound are central to its utility in reactions like the Suzuki-Miyaura coupling and its potential as a pharmacophore.[1][2] Computational chemistry provides powerful tools to dissect these properties.
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is a measure of the molecule's chemical stability and reactivity.[3][5] A smaller gap generally suggests higher reactivity.
For substituted phenylboronic acids, the HOMO and LUMO are typically localized on the phenyl ring, and their energies are influenced by the electronic nature of the substituents.[3] The electron-withdrawing cyano and fluoro groups in this compound are expected to lower the energies of both the HOMO and LUMO.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show negative potential (red/yellow) around the oxygen atoms of the boronic acid and the nitrogen atom of the cyano group, indicating their nucleophilic character. The hydrogen atoms of the hydroxyl groups would exhibit a positive potential (blue), highlighting their electrophilic nature.
Protocol for Electronic Structure Calculation
-
Optimized Geometry: Use the lowest energy conformer(s) identified from the conformational analysis.
-
Single-Point Energy Calculation: Perform a single-point energy calculation at a high level of theory, such as DFT with the B3LYP functional and the 6-311++G(d,p) basis set, to obtain accurate electronic properties.[4]
-
FMO Analysis: Visualize the HOMO and LUMO and calculate the HOMO-LUMO energy gap.
-
MEP Surface Generation: Generate the MEP surface to visualize the charge distribution.
-
Population Analysis: Perform a population analysis (e.g., Mulliken or Natural Bond Orbital) to determine the partial atomic charges on each atom.
Caption: Workflow for Electronic Structure Calculations.
Part 4: Implications for Drug Discovery and Development
Boronic acids have emerged as important pharmacophores in medicinal chemistry, with several FDA-approved drugs containing this moiety.[6] The ability of the boronic acid group to form reversible covalent bonds with diols is a key aspect of their biological activity.[7]
The electronic modifications introduced by the cyano and fluoro groups in this compound can significantly influence its potential as a drug candidate. These substituents can affect:
-
pKa: The acidity of the boronic acid is crucial for its interaction with biological targets. Computational methods can be employed to predict the pKa of this compound.
-
Binding Affinity: The electron-withdrawing groups can modulate the strength of the B-O bonds formed with biological diols.
-
Pharmacokinetic Properties: The lipophilicity and metabolic stability of the molecule can be fine-tuned by these substitutions.
Molecular Docking and Interaction Studies
To explore the potential of this compound as an inhibitor of a specific enzyme (e.g., a serine protease), molecular docking simulations can be performed.
Protocol for Molecular Docking
-
Target Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by adding hydrogen atoms, assigning partial charges, and defining the binding pocket.
-
Ligand Preparation: Use the optimized 3D structure of this compound.
-
Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to predict the binding mode and affinity of the ligand within the protein's active site.
-
Analysis of Interactions: Analyze the predicted binding pose to identify key interactions, such as hydrogen bonds, covalent bonds with serine residues, and hydrophobic interactions.
Conclusion and Future Outlook
This compound is a molecule with significant potential in organic synthesis and drug discovery. The computational and theoretical approaches outlined in this guide provide a robust framework for elucidating its fundamental properties and predicting its behavior in various chemical and biological contexts. By leveraging these in silico techniques, researchers can accelerate the rational design of novel catalysts, materials, and therapeutic agents based on this versatile chemical scaffold. Future studies could involve more advanced computational methods, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to model its behavior in complex biological environments with even greater accuracy.[8]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. longdom.org [longdom.org]
- 4. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Studies of Enzymes for C–F Bond Degradation and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Cyano-2-fluorophenylboronic acid in Suzuki-Miyaura Coupling Reactions
Introduction: Navigating the Challenges of Electron-Deficient Coupling Partners
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its capacity to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or pseudohalide has revolutionized the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2]
This guide focuses on a particularly valuable, yet challenging, building block: 4-cyano-2-fluorophenylboronic acid . The presence of two electron-withdrawing groups—a para-cyano and an ortho-fluoro substituent—imparts unique electronic properties to the molecule. While these features make it an attractive synthon for introducing fluorinated cyanobiphenyl moieties into complex molecules, they also render it a less reactive coupling partner. Electron-deficient boronic acids are known to be challenging substrates in Suzuki-Miyaura reactions, often requiring carefully optimized conditions to achieve high yields and avoid side reactions like protodeboronation.[3]
This document provides a detailed exploration of the use of this compound in Suzuki-Miyaura couplings. We will delve into the mechanistic considerations shaped by its electronic nature and provide field-proven protocols for its successful application.
The Mechanistic Nuances of this compound
The efficacy of a Suzuki-Miyaura coupling is governed by three key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The electronic properties of this compound directly influence the kinetics and efficiency of the transmetalation step.
-
Oxidative Addition : This initial step, where the palladium(0) catalyst inserts into the carbon-halide bond of the coupling partner, is largely unaffected by the boronic acid's structure. The reactivity here is primarily dictated by the halide (I > Br > Cl) and the electronic nature of the halide's aryl ring.
-
Transmetalation : This is the critical step for this compound. Here, the organic group is transferred from the boron atom to the palladium center. For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic boronate species. The electron-withdrawing cyano and fluoro groups decrease the nucleophilicity of the ipso-carbon attached to the boron, potentially slowing down this transfer. Overcoming this hurdle is the primary challenge.
-
Reductive Elimination : In the final step, the two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst. This step is typically fast and irreversible.
The key to success lies in selecting a catalyst system and reaction conditions that accelerate the transmetalation of this electron-poor fragment without promoting unwanted side reactions.
Core Experimental Protocol: A Validated Starting Point
The following protocol provides a robust and extensively validated starting point for the Suzuki-Miyaura coupling of this compound with various aryl bromides. This protocol is designed to be a self-validating system, with explanations for each component choice.
Diagram of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Reagents and Equipment
-
Boronic Acid: this compound (1.2 - 1.5 equivalents)
-
Aryl Halide: Aryl bromide or iodide (1.0 equivalent)
-
Palladium Precatalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (1-5 mol%) or a palladacycle precatalyst such as XPhos Pd G3 (1-3 mol%).
-
Base: Finely ground potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent: A degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) or toluene and water.
-
Equipment: Schlenk flask or microwave vial, magnetic stirrer, heating mantle or oil bath, inert gas supply (Argon or Nitrogen).
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried Schlenk flask or microwave vial under an inert atmosphere, combine this compound, the aryl halide, the palladium precatalyst, and the base.
-
Rationale: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) active catalyst. Flame-drying the glassware removes adsorbed water, which can lead to protodeboronation of the boronic acid.
-
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Rationale: Degassing the solvent by sparging with an inert gas or through freeze-pump-thaw cycles removes dissolved oxygen, further protecting the catalyst. The aqueous portion of the solvent is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
-
Reaction Execution: Heat the reaction mixture with vigorous stirring. Typical temperatures range from 80 °C to 110 °C. For microwave-assisted reactions, temperatures up to 140 °C for shorter durations (15-60 minutes) can be effective.
-
Rationale: Elevated temperatures are generally required to overcome the activation barrier for the transmetalation of electron-deficient boronic acids. Vigorous stirring is necessary to ensure efficient mixing in the biphasic system.
-
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent (typically the aryl halide) is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biphenyl product.
Data Presentation: Catalyst and Base Selection
The choice of catalyst and base is paramount for the successful coupling of this compound. Modern catalyst systems, particularly those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), are often required to facilitate the coupling of challenging substrates.
| Catalyst System | Ligand Type | Typical Loading (mol%) | Recommended Base | Key Advantages |
| Pd(dppf)Cl₂ | Ferrocene-based bisphosphine | 2 - 5 | K₃PO₄, Cs₂CO₃ | Robust, versatile, and effective for a range of aryl bromides and iodides.[4] |
| XPhos Palladacycles (G2, G3) | Buchwald biaryl monophosphine | 1 - 3 | K₃PO₄, K₂CO₃ | Highly active for electron-deficient substrates and sterically hindered partners. Allows for lower catalyst loadings and temperatures.[5] |
| SPhos Palladacycles (G2, G3) | Buchwald biaryl monophosphine | 1 - 3 | K₃PO₄, Cs₂CO₃ | Excellent for heteroaryl couplings and substrates prone to catalyst deactivation. |
Note: This table represents a summary of common choices for challenging Suzuki-Miyaura couplings. Optimization may be required for specific substrate combinations.
Workflow Visualization
The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling experiment involving this compound.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Troubleshooting and Advanced Considerations
-
Low Yields or Stalled Reactions: If the reaction does not proceed to completion, consider increasing the temperature, switching to a more active catalyst system (e.g., a palladacycle), or using a stronger base like cesium carbonate. Ensure that all reagents and solvents are of high purity and appropriately degassed.
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with prolonged reaction times or excess water. Using a higher concentration, minimizing reaction time, or employing potassium trifluoroborate salts can mitigate this issue.[6]
-
Homocoupling: The formation of a biaryl from two molecules of the boronic acid can occur, particularly at high temperatures or if the oxidative addition is slow. Using a more reactive aryl halide (iodide instead of bromide) can sometimes reduce this side product.
Conclusion
This compound is a valuable reagent for the synthesis of complex fluorinated biphenylcarbonitriles. While its electron-deficient nature presents challenges, particularly in the transmetalation step of the Suzuki-Miyaura catalytic cycle, these can be overcome through the rational selection of modern, highly active palladium catalysts, appropriate bases, and carefully controlled reaction conditions. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully incorporate this versatile building block into their synthetic strategies.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104311532A - Preparation method of 2-(4-fluorophenyl)-5-[(5-bromo-2-methylphenyl) methyl] thiophene - Google Patents [patents.google.com]
- 4. echemi.com [echemi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Protocol for the Utilization of 4-Cyano-2-fluorophenylboronic Acid in Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the effective use of 4-Cyano-2-fluorophenylboronic acid (CAS No. 1150114-77-4) in modern organic synthesis. Primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent is a critical building block for the synthesis of complex biaryl molecules integral to pharmaceutical and materials science research.[1] This guide elucidates the mechanistic principles behind its reactivity, offers detailed, field-proven protocols for its application, and addresses critical safety and handling considerations. The inclusion of electron-withdrawing groups (fluoro and cyano) on the phenyl ring presents unique challenges and opportunities, which are discussed in detail to empower researchers to optimize their synthetic strategies.[2]
Reagent Profile and Physicochemical Properties
This compound is a functionalized arylboronic acid that has gained prominence as a versatile coupling partner. The strategic placement of the electron-withdrawing fluoro and cyano groups significantly influences the electronic properties of the aromatic ring, thereby modulating its reactivity in cross-coupling reactions.[2]
| Property | Value | Reference |
| CAS Number | 1150114-77-4 | |
| Molecular Formula | C₇H₅BFNO₂ | [3] |
| Molecular Weight | 164.93 g/mol | |
| Appearance | White to off-white solid | |
| InChI Key | HFAUMAIVCYTVQR-UHFFFAOYSA-N | |
| SMILES | OB(O)C1=CC=C(C#N)C=C1F |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic chemistry, celebrated for its mild conditions and high functional group tolerance.[4][5] This reaction facilitates the synthesis of biaryls, styrenes, and polyolefins by coupling an organoboron species with an organohalide or pseudohalide, catalyzed by a palladium(0) complex.[6][7]
Reaction Scheme:
In this context, this compound serves as the Ar²-B(OH)₂ component, introducing the 4-cyano-2-fluorophenyl moiety into the target structure.
Mechanistic Considerations & Causality of Experimental Choices
A deep understanding of the reaction mechanism is paramount for troubleshooting and optimization. The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6][8]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Crucial Role of the Base
The base is not merely a spectator; it is essential for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻ or [Ar-B(OR)₃]⁻), which is required for the transmetalation step to proceed efficiently.[6][9] Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][10] The choice of base can significantly influence reaction rates and yields.
Challenges with Electron-Deficient Boronic Acids
Boronic acids bearing strong electron-withdrawing groups, such as this compound, are known to be susceptible to a competitive side reaction called protodeboronation .[11][12] This is a process where the C-B bond is cleaved by a proton source (like water) under basic conditions, leading to the formation of an undesired arene (3-fluorobenzonitrile) and reducing the yield of the desired coupled product.
Mitigation Strategies:
-
Use of Milder Bases: Bases like K₃PO₄ are often preferred over stronger bases like NaOH to minimize decomposition.[10][11]
-
Fast Catalysts: Employing highly active palladium precatalysts and ligands (e.g., those based on biaryl phosphines like XPhos) can accelerate the desired catalytic cycle, ensuring that the cross-coupling outcompetes the slower protodeboronation pathway.[11][12]
-
Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, minimizing water content can sometimes suppress protodeboronation.
Selection of Catalyst, Ligand, and Solvent
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts are commonly used. For challenging substrates like electron-deficient boronic acids or less reactive aryl chlorides, specialized catalysts or ligands are often necessary.[9][13]
-
Ligand: Phosphine ligands stabilize the palladium center and modulate its reactivity. For electron-deficient systems, electron-rich and bulky ligands like SPhos or XPhos can promote the oxidative addition and reductive elimination steps.[11][12]
-
Solvent: The choice of solvent is critical for solubility and reaction rate. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and N,N-Dimethylformamide (DMF), often in a mixture with water to dissolve the inorganic base.[6][10] Alcoholic solvents like methanol have also been shown to be effective.[10]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general methodology for coupling this compound with an aryl bromide. It should be adapted and optimized based on the specific reactivity of the coupling partner.
Reagents and Materials
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Aryl Bromide | - | 1.0 | 1.0 | - |
| This compound | 164.93 | 1.5 | 1.5 | 247 mg |
| Pd(dppf)Cl₂ | 816.64 | 0.03 | 0.03 (3 mol%) | 24.5 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water (degassed) | - | - | - | 2 mL |
Step-by-Step Procedure
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
-
Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.5 mmol, 247 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[13]
-
Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst, Pd(dppf)Cl₂ (0.03 mmol, 24.5 mg).
-
Solvent Addition : Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be sparged with the inert gas for an additional 10-15 minutes to ensure thorough degassing.[8]
-
Reaction Execution : Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously overnight (12-18 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Aqueous Work-up : Once the reaction is complete, cool the mixture to room temperature. Add deionized water (20 mL) and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Isolation and Purification : Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the mixture and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl compound.[8][14]
Safety and Handling
Hazard Profile: this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral) and causes serious eye damage (Eye Damage 1).
| Hazard Statement | Code |
| Harmful if swallowed | H302 |
| Causes serious eye damage | H318 |
Handling Precautions:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation : Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16][17]
-
First Aid :
-
Storage : Store the reagent in a tightly closed container in a cool, dry, and well-ventilated place. It is sensitive to air and moisture and should be stored under an inert atmosphere.[16]
Impurity Note : Arylboronic acids can be considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs). Therefore, their removal to regulatory-acceptable levels is critical in drug development.[18] Efficient purification methods or decomposition of residual boronic acid are necessary.[18]
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (oxidized Pd).- Insufficiently degassed solvents.- Poor quality of boronic acid or base. | - Use a fresh bottle of catalyst or a robust precatalyst.- Ensure thorough degassing of all solvents.- Use freshly opened or properly stored reagents. |
| Protodeboronation | - Reaction conditions are too harsh (strong base, high temp).- Slow catalytic turnover. | - Switch to a milder base (e.g., K₃PO₄).- Lower the reaction temperature.- Use a more active catalyst/ligand system to accelerate coupling.[11][12] |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture. | - Improve the degassing procedure; maintain a positive pressure of inert gas throughout the reaction. |
| Difficult Purification | - Contamination with boronic acid byproducts (e.g., boroxines). | - Perform an aqueous basic wash (e.g., dilute NaOH) during work-up to remove acidic boron species.[18] |
References
- 1. This compound [myskinrecipes.com]
- 2. nbinno.com [nbinno.com]
- 3. PubChemLite - this compound (C7H5BFNO2) [pubchemlite.lcsb.uni.lu]
- 4. Yoneda Labs [yonedalabs.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. chempoint.com [chempoint.com]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com [carlroth.com]
- 18. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
The Strategic Application of 4-Cyano-2-fluorophenylboronic Acid in Modern Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of contemporary drug discovery, the strategic incorporation of fluorine and nitrile functionalities into molecular scaffolds is a proven method for enhancing therapeutic profiles. 4-Cyano-2-fluorophenylboronic acid has emerged as a critical building block for medicinal chemists, primarily due to its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the applications of this reagent, with a particular focus on its role in the synthesis of targeted therapies like PARP inhibitors. We will explore the mechanistic rationale for its use, provide detailed experimental protocols, and discuss the nuances of its reactivity.
The unique substitution pattern of this compound—featuring a para-cyano group and an ortho-fluoro group relative to the boronic acid moiety—is not coincidental. These substituents work in concert to modulate the electronic and steric properties of the molecule. The electron-withdrawing nature of both the cyano and fluoro groups can influence the reactivity of the boronic acid in palladium-catalyzed cross-coupling reactions, often leading to efficient and clean transformations.[1] Furthermore, these functionalities, when incorporated into a final active pharmaceutical ingredient (API), can significantly improve metabolic stability, membrane permeability, and target binding affinity.[2][3]
A prime example of its significance is in the synthesis of Niraparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of ovarian and other cancers.[4][5] This reagent provides a key phenyl moiety that is integral to the pharmacophore of the drug.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[6] This reaction allows for the efficient coupling of the 4-cyano-2-fluorophenyl group to a variety of aryl or heteroaryl halides and triflates, which are common intermediates in pharmaceutical synthesis.
Mechanistic Considerations: The Role of Fluoro and Cyano Substituents
The success of a Suzuki-Miyaura coupling hinges on a delicate balance of steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. The substituents on this compound play a crucial role in this process.
-
Electron-Withdrawing Effects: The strong electron-withdrawing nature of the para-cyano group and the inductive effect of the ortho-fluoro group decrease the electron density of the aromatic ring. This can facilitate the transmetalation step, where the aryl group is transferred from boron to the palladium center. However, strong electron-withdrawing groups can also accelerate a common side reaction: protodeboronation, where the boronic acid is replaced by a hydrogen atom.[7] Careful control of reaction conditions, particularly the base and solvent system, is therefore critical.
-
Steric Hindrance: The ortho-fluoro substituent introduces steric bulk near the reaction center. This can be a double-edged sword. While it can slow down the desired coupling reaction, it can also be leveraged to achieve selectivity in some cases.[8][9] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) is often essential to overcome the steric hindrance and promote efficient reductive elimination.[8]
-
Modulation of API Properties: Once incorporated into the target molecule, the 2-fluoro-4-cyanophenyl moiety imparts beneficial properties. The fluorine atom can enhance lipophilicity, block metabolic oxidation sites, and form favorable interactions (such as hydrogen bonds or dipole interactions) with the biological target.[1] The cyano group is a versatile synthetic handle that can be further transformed or act as a hydrogen bond acceptor.[10]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application Protocol: Synthesis of a Niraparib Precursor
This protocol describes a representative procedure for the Suzuki-Miyaura coupling of this compound with a protected 3-(4-bromophenyl)piperidine derivative, a key step analogous to the synthesis of the PARP inhibitor Niraparib.[4][11]
Materials and Reagents
-
This compound (1.2 equiv.)
-
tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 0.04 equiv.)
-
Potassium phosphate, tribasic (K₃PO₄, 3.0 equiv.), finely ground
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere chemistry (Schlenk flask, condenser)
-
Inert gas (Argon or Nitrogen)
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis of a Niraparib precursor.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate (1.0 equiv.), this compound (1.2 equiv.), and finely ground potassium phosphate (3.0 equiv.).
-
Inerting: Seal the flask and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Solvent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl bromide). Stir the suspension.
-
Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and XPhos (0.04 equiv.) and add them to the reaction flask under a positive flow of argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layer with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.
Data Presentation: Expected Outcomes and Troubleshooting
The yield and purity of the Suzuki-Miyaura coupling are highly dependent on the specific substrates and reaction conditions. For electron-deficient boronic acids like this compound, high yields are generally achievable with the right choice of catalyst system.
Table 1: Representative Suzuki Coupling Yields with Fluorinated Phenylboronic Acids
This table compiles representative data for similar substrates to illustrate expected trends. Actual yields will vary.
| Aryl Halide Partner | Substituent Type | Boronic Acid | Catalyst / Ligand | Base | Solvent | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Neutral | 4-Fluorophenylboronic acid | Pd Nanoparticles | K₂CO₃ | Toluene/H₂O | >95% | [12][13] |
| 1-Bromo-2-fluorobenzene | Neutral | 4-Fluorophenylboronic acid | Pd Nanoparticles | K₂CO₃ | Toluene/H₂O | ~90% | [14] |
| 4-Bromoacetophenone | Electron-withdrawing | 2,5-Difluorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | ~85-95% | [2] |
| 4-Bromotoluene | Electron-donating | 2,5-Difluorophenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | ~80-90% | [2] |
Troubleshooting Common Issues
-
Low or No Yield:
-
Catalyst Inactivity: Ensure the palladium precatalyst is properly activated or use a pre-formed Pd(0) catalyst. Check for catalyst decomposition.[8]
-
Inefficient Transmetalation: The choice of base is critical. K₃PO₄ is often effective for challenging couplings. Ensure the base is anhydrous and finely powdered.
-
Oxygen Contamination: Rigorously degas all solvents and maintain a strict inert atmosphere. Oxygen can deactivate the palladium catalyst.[15]
-
-
Protodeboronation Side Reaction:
-
This side reaction replaces the boronic acid with a hydrogen atom and is often promoted by water and high temperatures.[7]
-
Mitigation: Use anhydrous solvents, minimize reaction time, and avoid overly harsh basic conditions. Using a higher equivalence of the boronic acid (e.g., 1.5 equiv.) can help drive the desired reaction to completion.
-
-
Homocoupling of Boronic Acid:
-
This side reaction forms a biaryl from two molecules of the boronic acid.
-
Mitigation: This is often a sign of oxygen contamination or catalyst issues. The use of bulky, electron-rich ligands can suppress this pathway.[8]
-
Conclusion
This compound is a high-value reagent in medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its utility is exemplified in the construction of PARP inhibitors like Niraparib. A thorough understanding of its reactivity, particularly the influence of the fluoro and cyano substituents within the Suzuki-Miyaura coupling, is key to its successful application. By selecting appropriate catalysts, ligands, and bases, and by employing rigorous anhydrous and anaerobic techniques, researchers can effectively leverage this building block to accelerate the discovery and development of next-generation therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Niraparib synthesis - chemicalbook [chemicalbook.com]
- 5. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. CN107235957A - A kind of synthetic method for preparing Niraparib - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. quora.com [quora.com]
The Strategic Integration of 4-Cyano-2-fluorophenylboronic Acid in Advanced OLED Emitters
Abstract
The relentless pursuit of high-efficiency, stable, and color-pure Organic Light-Emitting Diodes (OLEDs) necessitates the development of sophisticated molecular architectures. This guide delves into the strategic application of 4-cyano-2-fluorophenylboronic acid as a pivotal building block in the synthesis of next-generation OLED materials, particularly focusing on Thermally Activated Delayed Fluorescence (TADF) emitters. We will explore the synergistic effects of the ortho-fluoro and para-cyano substituents, providing a detailed, field-tested protocol for the synthesis of a model donor-acceptor (D-A) compound via Suzuki-Miyaura cross-coupling. This document is intended for researchers and scientists in materials science and drug development, offering both a practical synthesis guide and a deep dive into the molecular engineering principles that make this building block indispensable for modern optoelectronics.
Introduction: The Imperative for Advanced Emitter Design
The performance of an OLED device—its efficiency, color purity, and operational lifetime—is fundamentally dictated by the molecular structure of the emissive layer materials.[1] The third generation of OLED emitters, based on the principle of Thermally Activated Delayed Fluorescence (TADF), has revolutionized the field by enabling the harvesting of both singlet and triplet excitons without the need for heavy metals, theoretically allowing for 100% internal quantum efficiency (IQE).[2]
The design of efficient TADF molecules hinges on a delicate balance: achieving a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) to facilitate reverse intersystem crossing (RISC), while maintaining a high photoluminescence quantum yield (PLQY).[3] This is typically realized through a donor-acceptor (D-A) architecture, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially segregated on different parts of the molecule.[4]
This compound has emerged as a superior acceptor building block in this context. Its unique electronic properties, imparted by the potent electron-withdrawing cyano and fluoro groups, allow for precise tuning of the LUMO energy level and the charge-transfer characteristics of the final emitter molecule.[5][6]
The Building Block: this compound
The strategic placement of the cyano (-CN) and fluorine (-F) groups on the phenylboronic acid scaffold is central to its utility.
-
Strong Electron-Withdrawing Nature: The cyano group is one of the most powerful electron-withdrawing groups used in organic electronics.[6] When incorporated into a D-A molecule, it significantly lowers the LUMO energy level of the acceptor moiety. This has two critical consequences:
-
The Ortho-Fluoro Advantage: The fluorine atom at the ortho position to the boronic acid introduces several key benefits:
-
Enhanced Stability and Reactivity: Fluorinated arylboronic acids can exhibit modified reactivity in Suzuki-Miyaura couplings, sometimes leading to faster and more efficient reactions.[9]
-
Steric Influence: The ortho-fluoro group can induce a steric twist between the phenyl ring and the donor unit it is coupled to. This dihedral angle is crucial for modulating the extent of HOMO-LUMO overlap, providing a handle to fine-tune the ΔEST.[8]
-
Modulation of Electronic Properties: The high electronegativity of fluorine further contributes to the electron-deficient nature of the phenyl ring, complementing the effect of the cyano group.
-
The combination of these features makes this compound an ideal candidate for constructing highly efficient blue and green TADF emitters, where precise control over the D-A interaction is paramount.
Synthesis Protocol: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is the cornerstone for synthesizing biaryl compounds and is the primary method for incorporating this compound into larger molecular frameworks.[10] Below is a detailed, representative protocol for the double Suzuki-Miyaura coupling of 3,6-dibromocarbazole (a common donor core) with this compound to form a D-A-D type molecule.
Reaction Scheme
Caption: Synthesis of a D-A-D emitter precursor via Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3,6-Dibromo-9H-carbazole | 325.02 | 1.0 | 1.0 |
| This compound | 164.93 | 2.2 | 2.2 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.0 | 4.0 |
| Toluene | - | 20 mL | - |
| Ethanol | - | 5 mL | - |
| Water | - | 5 mL | - |
Step-by-Step Procedure
-
Flask Preparation: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, condenser, and a nitrogen/argon inlet, add 3,6-dibromo-9H-carbazole (1.0 mmol, 325 mg) and this compound (2.2 mmol, 363 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with high-purity argon or nitrogen gas. Repeat this cycle three times to ensure an oxygen-free environment. This is critical to prevent catalyst degradation and homocoupling side reactions.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add potassium carbonate (4.0 mmol, 553 mg) and the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Addition: Add the degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL) via a cannula or syringe. The aqueous phase is necessary for the activation of the boronic acid by the base.[10]
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the mixture vigorously for 24 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Add 30 mL of deionized water and 30 mL of ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with 20 mL portions of ethyl acetate.
-
Drying and Concentration: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a gradient of hexane and ethyl acetate as the eluent, to yield the pure 3,6-bis(4-cyano-2-fluorophenyl)-9H-carbazole product.
Characterization and Validation
Thorough characterization is essential to confirm the structure, purity, and photophysical properties of the synthesized material.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the aromatic proton signals and their coupling constants, verifying the successful coupling. The disappearance of the C-Br proton signals from the carbazole core is a key indicator.
-
¹³C NMR: Will show the expected number of carbon signals, including the characteristic signal for the cyano group (typically around 110-120 ppm) and the carbon atoms attached to fluorine, which will exhibit C-F coupling.[12][13]
-
¹⁹F NMR: A singlet is expected, confirming the presence of the fluorine atoms. The chemical shift will be indicative of the electronic environment.[14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the synthesized molecule, matching the calculated molecular formula.
Photophysical and Electrochemical Characterization
These techniques are crucial for evaluating the material's potential for OLED applications.[15][16]
| Property | Technique | Expected Outcome/Significance |
| Absorption | UV-Visible Spectroscopy | Determines the wavelength of light the material absorbs. The spectrum will show characteristic π-π* and intramolecular charge-transfer (ICT) absorption bands. |
| Emission | Photoluminescence (PL) Spectroscopy | Measures the emission spectrum, revealing the color of light emitted. For blue emitters, a peak between 450-480 nm is expected.[17] |
| Quantum Yield (PLQY) | Integrating Sphere Measurement | Quantifies the efficiency of the emission process. High PLQY (>70%) is desirable for efficient OLEDs. |
| Fluorescence Lifetime | Time-Correlated Single Photon Counting (TCSPC) | Measures the decay of the fluorescence. TADF materials will exhibit a prompt fluorescence component and a delayed fluorescence component on the microsecond timescale.[18] |
| HOMO/LUMO Energy Levels | Cyclic Voltammetry (CV) | Determines the oxidation and reduction potentials, from which the HOMO and LUMO energy levels can be estimated. These values are critical for designing efficient device architectures with good charge injection and transport.[19] |
Workflow and Mechanistic Overview
The successful synthesis and characterization of OLED materials require a systematic workflow. The Suzuki-Miyaura coupling mechanism, while complex, can be broken down into key catalytic steps.
Experimental Workflow
Caption: A systematic workflow for the synthesis and characterization of OLED emitters.
Suzuki-Miyaura Catalytic Cycle
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura reaction.[20]
The cycle begins with the oxidative addition of the aryl halide (e.g., 3,6-dibromocarbazole) to the active Pd(0) catalyst.[21] This is followed by transmetalation, where the organic group from the base-activated boronic acid is transferred to the palladium center.[20] Finally, reductive elimination occurs, forming the new carbon-carbon bond of the desired product and regenerating the Pd(0) catalyst.[21]
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced OLED materials. The synergistic electron-withdrawing effects of its cyano and fluoro groups, combined with the steric influence of the ortho-fluoro substituent, provide chemists with a remarkable tool for fine-tuning the electronic and photophysical properties of TADF emitters. The detailed protocol and characterization guide provided herein serve as a robust starting point for researchers aiming to develop novel, high-performance materials for the next generation of OLED displays and lighting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 7. arxiv.org [arxiv.org]
- 8. Highly Efficient and Stable Blue Organic Light‐Emitting Diodes based on Thermally Activated Delayed Fluorophor with Donor‐Void‐Acceptor Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. benchchem.com [benchchem.com]
- 12. iris.unisa.it [iris.unisa.it]
- 13. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Optical, Photophysical, and Electroemission Characterization of Blue Emissive Polymers as Active Layer for OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. epubl.ktu.edu [epubl.ktu.edu]
- 19. Effects of the nature of donor substituents on the photophysical and electroluminescence properties of derivatives of perfluorobiphenyl: donor–accepto ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04633H [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
Application & Protocol Guide: Synthesis of Biaryl Scaffolds Utilizing 4-Cyano-2-fluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the synthesis of biaryl compounds using 4-Cyano-2-fluorophenylboronic acid. Biaryl moieties are pivotal structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2] The strategic incorporation of fluorine and cyano groups in the boronic acid reagent offers unique electronic properties that can be leveraged for tailored molecular design and improved reaction outcomes. This document delves into the mechanistic underpinnings of the Suzuki-Miyaura cross-coupling reaction, provides field-proven experimental protocols, and offers insights into optimizing these transformations for high-yield synthesis of complex biaryl structures.
The Strategic Advantage of this compound in Biaryl Synthesis
This compound is a versatile building block for the synthesis of biaryl compounds, primarily through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] The presence of both a cyano (-CN) and a fluorine (-F) group on the phenyl ring significantly influences the electronic properties and reactivity of the molecule.
The cyano group, being strongly electron-withdrawing, increases the Lewis acidity of the boron center. This enhanced acidity can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, a crucial step for efficient carbon-carbon bond formation.[4] The ortho-fluorine substituent also plays a multifaceted role. Its electron-withdrawing nature further modulates the electronic character of the aromatic ring.
The unique substitution pattern of this compound makes it an invaluable reagent for accessing biaryl structures with specific electronic and conformational properties, which are often sought after in medicinal chemistry and materials science to fine-tune biological activity or physical characteristics.[3][5]
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[4] The reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[6]
The catalytic cycle, as illustrated below, involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[4]
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.[4]
References
- 1. Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
Application Note: A Strategic Framework for the Development of Novel Herbicides Utilizing 4-Cyano-2-fluorophenylboronic Acid as a Core Scaffold
An in-depth technical guide for researchers, scientists, and drug development professionals.
Abstract
The relentless evolution of herbicide-resistant weeds necessitates the urgent discovery of herbicides with novel modes of action (MoA).[1] Boronic acids and their derivatives are emerging as a promising class of compounds in agrochemical research, offering unique chemical reactivity and biological activity.[2][3] This guide provides a comprehensive framework for the design, synthesis, and evaluation of new herbicidal candidates derived from 4-cyano-2-fluorophenylboronic acid. We will explore the strategic incorporation of this versatile building block, leveraging the synergistic effects of its constituent functional groups—the boronic acid moiety for versatile coupling chemistry, and the electron-withdrawing cyano and fluoro groups to modulate biological activity and metabolic stability.[4][5][6] This document details a step-by-step workflow from synthetic protocols centered on Suzuki-Miyaura coupling to a tiered biological screening cascade and preliminary formulation considerations.
Introduction: The Rationale for this compound in Herbicide Discovery
The discovery of new herbicides has stagnated over the past few decades, with no fundamentally new MoAs being introduced to the market in over 25 years.[7] This innovation gap has exacerbated the problem of weed resistance, threatening global food security. The ideal modern herbicide should be highly effective at low application rates, possess a unique MoA, exhibit selectivity for target weeds, and have a favorable environmental and toxicological profile.[7][8]
This compound (CAS: 1150114-77-4) presents a compelling starting point for novel herbicide development for several key reasons:
-
The Boronic Acid Moiety: This functional group is exceptionally useful in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[9][10] This allows for the efficient and modular construction of diverse chemical libraries by forming new carbon-carbon bonds with a wide range of organic halides, which is a fundamental step in building complex molecules.[11][12]
-
The Fluorine Atom: The incorporation of fluorine into agrochemicals is a well-established strategy to enhance biological efficacy. Fluorine's high electronegativity can alter a molecule's acidity, lipophilicity, and metabolic stability, often leading to improved uptake, transport, and resistance to degradation within the plant.[6][13] Over a quarter of recently developed herbicides contain at least one fluorine atom.[4]
-
The Cyano Group: As a potent electron-withdrawing group, the cyano nitrile can significantly influence the electronic properties of the aromatic ring, modulating the molecule's binding affinity to a target protein.[5] It can also serve as a metabolic handle, potentially being hydrolyzed in planta to an amide or carboxylic acid, which could be part of a pro-herbicide strategy.[5]
This guide provides the protocols to harness these features, enabling the systematic development of new herbicidal active ingredients.
Synthesis of Candidate Compounds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the cornerstone reaction for building a library of candidate molecules from this compound. This reaction creates a biaryl linkage, a common motif in many biologically active compounds.[12]
Core Concept: The Suzuki-Miyaura Reaction
This cross-coupling reaction involves a palladium catalyst, a base, and the reaction between an organoboron compound (this compound) and an organohalide (R-X, where R is an aryl or vinyl group and X is typically I, Br, or Cl).[9] The reaction is highly tolerant of various functional groups, making it ideal for creating diverse chemical libraries.[9]
Caption: A simplified workflow of the Suzuki-Miyaura coupling reaction.
Protocol 2.1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a general method for coupling this compound with a diverse set of aryl bromides.
Materials:
-
This compound (1.0 eq)[14]
-
Aryl bromide of choice (1.1 eq)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.02-0.05 eq)
-
Base (e.g., Potassium carbonate, 2.0 eq)
-
Solvent system (e.g., Toluene and Water, 4:1 v/v)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, nitrogen/argon line.
Procedure:
-
To a round-bottom flask, add this compound, the aryl bromide, and the base.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to remove oxygen.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system via syringe.
-
Attach the condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel to yield the final biaryl compound.
-
Confirm the structure and purity of the final product using NMR and Mass Spectrometry.
Expert Insight: The choice of catalyst, ligand, base, and solvent can significantly impact reaction yield and should be optimized for each specific aryl halide substrate.[15] For electron-poor or sterically hindered aryl halides, more active catalyst systems may be required.[9]
A Tiered Screening Cascade for Herbicidal Activity
A structured, multi-tiered approach is essential for efficiently identifying promising herbicidal candidates from a newly synthesized library.[16] This cascade progresses from high-throughput, low-complexity assays to more detailed whole-plant studies, conserving resources by eliminating inactive compounds early.
Caption: A decision-making workflow for the tiered screening of novel herbicides.
Protocol 3.1: Tier 1 - Primary In Vitro Seed Germination and Seedling Growth Assay
This rapid assay is designed for high-throughput screening to identify compounds with general phytotoxicity.[17][18] It is cost-effective and requires only small amounts of the test compound.[19]
Materials:
-
Test compounds dissolved in a suitable solvent (e.g., DMSO or acetone).
-
Petri dishes (60 mm) with filter paper.
-
Seeds of a fast-germinating indicator species (e.g., cress, Lolium spp., or Arabidopsis thaliana).
-
Growth chamber with controlled light (16h light/8h dark) and temperature (22-25°C).
-
Known commercial herbicide as a positive control.
-
Solvent-only solution as a negative control.
Procedure:
-
Prepare stock solutions of test compounds (e.g., 10 mg/mL in DMSO).
-
For each compound, pipette the required volume onto the filter paper in a petri dish to achieve the target concentration (e.g., 100-200 ppm) after adding a set volume of water. Allow the solvent to evaporate completely.
-
Place 10-20 seeds evenly on the treated filter paper.
-
Add 2-3 mL of distilled water to each dish. Seal the dishes with paraffin film to maintain humidity.
-
Place the dishes in a growth chamber.
-
Assess germination percentage and root/shoot length after 5-7 days.
-
Calculate the percent inhibition relative to the negative control. Compounds showing significant inhibition (e.g., >70%) are advanced to Tier 2.
Data Presentation (Example):
| Compound ID | Concentration (ppm) | Germination Inhibition (%) | Root Growth Inhibition (%) |
| NC-001 | 150 | 85 | 95 |
| NC-002 | 150 | 15 | 25 |
| Control | Herbicide X (50) | 98 | 99 |
| Vehicle | 0 | 0 | 0 |
Protocol 3.2: Tier 2 - Whole-Plant Greenhouse Bioassay
This stage evaluates the herbicidal activity on whole plants, providing crucial information on pre-emergence (soil-applied) and post-emergence (foliar-applied) activity, as well as crop selectivity.[19][20]
Materials:
-
Pots (e.g., 10 cm diameter) filled with standard potting mix.
-
Seeds of a panel of plants: 2-3 monocot weeds (e.g., Avena fatua), 2-3 dicot weeds (e.g., Amaranthus retroflexus), and 1-2 crop species (e.g., wheat, soybean).
-
Test compounds formulated as a sprayable solution (see Section 4).
-
Greenhouse with controlled environmental conditions.
-
Laboratory track sprayer for uniform application.
Procedure:
For Pre-emergence Application:
-
Sow seeds of the plant panel in pots at the appropriate depth.
-
Within 24 hours of sowing, spray the soil surface uniformly with the test compound at a standard rate (e.g., 1000 g a.i./ha).
-
Water the pots and move them to the greenhouse.
-
Assess plant emergence and injury (phytotoxicity) on a 0-100% scale (0 = no effect, 100 = plant death) after 14-21 days.
For Post-emergence Application:
-
Sow seeds and grow plants in the greenhouse until they reach the 2-4 leaf stage.[19]
-
Spray the foliage of the plants uniformly with the test compound at the same standard rate.
-
Return plants to the greenhouse.
-
Assess plant injury on a 0-100% scale at 7, 14, and 21 days after treatment.[21]
Expert Insight: Including a susceptible and a known resistant biotype of a weed species can provide early indications of a novel mode of action.[16] Comparing the activity spectrum against different plant species is the first step in determining the compound's selectivity.
Preliminary Formulation Development
An active ingredient is rarely used on its own; it must be formulated to ensure stability, proper mixing, and effective application.[7][22] For early-stage screening, a simple emulsifiable concentrate (EC) or suspension concentrate (SC) is sufficient.
Protocol 4.1: Preparation of a Simple Emulsifiable Concentrate (EC) for Screening
Materials:
-
Test compound (active ingredient, a.i.).
-
Aromatic solvent (e.g., Solvesso™ 150).
-
Surfactant blend (emulsifiers, e.g., a mix of anionic and non-ionic surfactants).
-
Glass beaker and magnetic stirrer.
Procedure:
-
Dissolve a known weight of the test compound in the solvent to create a concentrated solution.
-
Add the surfactant blend (typically 5-10% of the total formulation weight) and stir until a homogenous solution is formed.
-
To test the formulation, add a small volume to water in a beaker and invert several times. A stable, milky-white emulsion should form spontaneously.
-
This concentrate can then be diluted with water to the desired concentration for spray applications in the greenhouse.
Trustworthiness Check: The quality of a formulation is critical. Poor formulations can lead to inaccurate results due to insolubility, instability, or poor leaf coverage. Always test the emulsion stability before spraying.[22]
Safety and Handling
Researchers must handle this compound and its derivatives with appropriate care.
-
Hazard Profile: this compound is classified as harmful if swallowed and can cause serious eye damage or irritation.[23][24] It may also cause skin and respiratory irritation.[24]
-
Personal Protective Equipment (PPE): Always use chemical safety goggles, a lab coat, and nitrile gloves when handling the solid compound and its solutions. Work in a well-ventilated fume hood.
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Conclusion
This compound is a highly valuable and versatile starting material for the discovery of novel herbicides. Its unique combination of a synthetically tractable boronic acid handle with bioactivity-enhancing fluoro and cyano groups provides a robust platform for generating diverse chemical libraries. By following the integrated workflow of targeted synthesis via Suzuki-Miyaura coupling and a systematic tiered screening cascade, research teams can efficiently identify and advance promising new herbicidal candidates. This strategic approach is crucial in the ongoing effort to combat herbicide resistance and ensure sustainable agricultural productivity. The development of any new herbicide is a long and regulated process, but the protocols outlined here provide a solid foundation for the critical initial discovery phase.[25]
References
- 1. mdpi.com [mdpi.com]
- 2. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery [ouci.dntb.gov.ua]
- 3. [PDF] Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery | Semantic Scholar [semanticscholar.org]
- 4. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Modern Approaches for the Development of New Herbicides Based on Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Herbicides and Plant Growth Regulators: Current Developments and Future Challenges | Semantic Scholar [semanticscholar.org]
- 9. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boronic acid - Wikipedia [en.wikipedia.org]
- 11. nbinno.com [nbinno.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. boronmolecular.com [boronmolecular.com]
- 15. nbinno.com [nbinno.com]
- 16. bioone.org [bioone.org]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
- 18. bioone.org [bioone.org]
- 19. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 20. contractlaboratory.com [contractlaboratory.com]
- 21. hracglobal.com [hracglobal.com]
- 22. tandfonline.com [tandfonline.com]
- 23. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 24. fishersci.com [fishersci.com]
- 25. eplanning.blm.gov [eplanning.blm.gov]
alternative coupling reactions for 4-Cyano-2-fluorophenylboronic acid
An Application Guide: Strategic Deployment of 4-Cyano-2-fluorophenylboronic Acid in Advanced Cross-Coupling Methodologies
Introduction: Navigating the Reactivity of a Privileged Moiety
This compound is a versatile building block in modern synthetic chemistry, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct electron-withdrawing groups—a nitrile (-CN) and a fluorine (-F)—imparts unique electronic properties and reactivity to the molecule. The ortho-fluorine substituent can influence the dihedral angle of the resulting biaryl system, a critical conformational constraint in drug design. The para-cyano group serves not only as a potent electronic modifier but also as a versatile synthetic handle for further transformations.
While the Suzuki-Miyaura reaction is the canonical choice for deploying arylboronic acids, the specific characteristics of this compound present both challenges and opportunities. Its electron-deficient nature can lead to slower rates of transmetalation in some catalytic cycles, yet it also enhances stability against protodeboronation, a common side reaction.[1] This guide moves beyond the standard Suzuki-Miyaura protocol to explore a suite of alternative and complementary coupling reactions. By understanding and leveraging these advanced methodologies, researchers can unlock new synthetic pathways and streamline the synthesis of complex target molecules.
This document provides detailed application notes and protocols for alternative coupling strategies, including direct C-H arylation and Chan-Evans-Lam amination, offering a broader toolkit for the strategic incorporation of the 4-cyano-2-fluorophenyl moiety.
The Benchmark: Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is the foundational method for forming carbon-carbon bonds using boronic acids.[2][3] For an electron-deficient partner like this compound, a typical reaction requires a highly active catalyst system to ensure efficient transmetalation.
Typical Suzuki-Miyaura Conditions:
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd-ligand complexes.
-
Ligand: Electron-rich, bulky phosphines such as SPhos, XPhos, or P(t-Bu)₃ are often required to promote oxidative addition and reductive elimination.[2]
-
Base: A moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is necessary to activate the boronic acid to form the boronate species, which facilitates transmetalation.[2]
-
Solvent: A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is common.[4]
While effective, reliance on this single strategy can be limiting, especially when the desired coupling partner is not a halide or pseudohalide. The following sections detail powerful alternatives that circumvent the need for pre-functionalized substrates.
Alternative Strategy 1: Direct C-H Arylation
Direct C-H arylation has emerged as a paradigm-shifting strategy in synthesis, lauded for its atom and step economy.[5] This approach forges a C-C bond by coupling the boronic acid directly with an unactivated C-H bond on a coupling partner, avoiding the synthesis of corresponding halides or triflates.[6][7] For electron-deficient boronic acids, copper and rhodium-based systems have shown particular promise.[7][8]
Mechanistic Rationale: The reaction typically proceeds through a concerted metalation-deprotonation (CMD) pathway, often facilitated by a directing group on the C-H containing substrate. A Pd(II) catalyst, for instance, coordinates to the directing group, bringing the catalyst into proximity of the target C-H bond. C-H activation occurs, forming a palladacycle intermediate. Transmetalation with the boronic acid and subsequent reductive elimination yields the biaryl product and regenerates the active catalyst.[9]
Diagram: Palladium-Catalyzed C-H Activation/Arylation Cycle
Caption: Generalized catalytic cycle for C-H arylation.
Protocol 1: Copper-Catalyzed Directed C-H Arylation
This protocol is adapted from methodologies demonstrating the utility of copper catalysis in C-H functionalization with arylboron reagents.[5][8] It is particularly useful for coupling with arenes containing a directing group (e.g., pyridine, amide).
Materials:
-
Arene with directing group (e.g., 2-phenylpyridine) (1.0 equiv)
-
This compound (2.0 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (20 mol%)
-
Silver(I) oxide (Ag₂O) (1.5 equiv) as oxidant
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk tube, add the arene substrate (1.0 equiv), this compound (2.0 equiv), Cu(OAc)₂ (0.2 equiv), Ag₂O (1.5 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and metal residues.
-
Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Alternative Strategy 2: Chan-Evans-Lam (CEL) C-N Coupling
The Chan-Evans-Lam (CEL) reaction is a powerful, copper-catalyzed method for forming carbon-heteroatom bonds, providing a direct route to N-aryl compounds from boronic acids. This is an excellent alternative to the more common Buchwald-Hartwig amination, which typically requires an aryl halide.[10][11] The CEL coupling is highly valuable for synthesizing anilines, amides, and other N-containing structures prevalent in pharmaceuticals.
Mechanistic Rationale: The reaction is generally believed to proceed via a Cu(II) active species. The amine substrate coordinates to the copper center. Transmetalation with the arylboronic acid forms an aryl-copper intermediate. Reductive elimination from this intermediate forges the C-N bond and regenerates a Cu(0) species, which is then re-oxidized to Cu(II) by an external oxidant (often atmospheric oxygen) to complete the catalytic cycle.
Diagram: Chan-Evans-Lam C-N Coupling Cycle
Caption: Catalytic cycle for the Chan-Evans-Lam C-N coupling.
Protocol 2: Aerobic Chan-Evans-Lam N-Arylation
This protocol describes a general procedure for the N-arylation of a primary or secondary amine using atmospheric oxygen as the terminal oxidant.
Materials:
-
Primary or secondary amine (1.0 equiv)
-
This compound (1.2 equiv)
-
Copper(II) acetate (Cu(OAc)₂) (10 mol%)
-
Pyridine (2.0 equiv) as a ligand/base
-
Dichloromethane (DCM) or Toluene
-
Air supply (via a needle or open flask)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equiv), this compound (1.2 equiv), and Cu(OAc)₂ (0.1 equiv).
-
Dissolve the solids in DCM or Toluene (to a final concentration of ~0.2 M).
-
Add pyridine (2.0 equiv) to the mixture.
-
Leave the flask open to the air (or bubble air through the mixture via a needle) and stir vigorously at room temperature.
-
Monitor the reaction for 12-48 hours by TLC or LC-MS. The reaction mixture will typically turn from a suspension to a deep green or blue homogeneous solution.
-
Upon completion, dilute the reaction with DCM and wash with aqueous ammonia (5%) to remove the copper catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the N-arylated product.
Comparative Summary of Coupling Strategies
The choice of coupling reaction depends critically on the desired bond and the available starting materials. The table below summarizes the key features of the discussed methodologies.
| Reaction | Bond Formed | Coupling Partner | Typical Catalyst | Key Advantages | Potential Challenges |
| Suzuki-Miyaura | C(sp²)-C(sp²) | Aryl/Vinyl Halide or Triflate | Pd(0) / Phosphine Ligand | High functional group tolerance; well-established. | Requires pre-functionalized coupling partner.[2] |
| Direct C-H Arylation | C(sp²)-C(sp²) | Arene/Heteroarene (C-H bond) | Pd(II), Cu(II), or Rh(I) | High atom economy; avoids halides.[6][7] | Often requires a directing group; selectivity can be an issue. |
| Chan-Evans-Lam | C(sp²)-N | Amine, Amide, Imidazole, etc. | Cu(II) | Direct amination of boronic acid; mild conditions. | Substrate scope can be limited; catalyst loading can be high. |
| Oxidative Heck | C(sp²)-C(sp²) | Olefin | Pd(II) | Forms C-C bonds with alkenes; avoids organometallic reagents for the olefin part.[12] | Regioselectivity can be an issue; often requires an oxidant. |
Decision-Making Workflow
To assist in selecting the optimal synthetic route, the following workflow provides a logical decision-making process.
Diagram: Coupling Strategy Selection Workflow
Caption: Decision tree for selecting a coupling method.
Conclusion
This compound is a powerful reagent whose utility extends far beyond the classical Suzuki-Miyaura coupling. By embracing alternative methodologies such as direct C-H arylation and Chan-Evans-Lam amination, chemists can significantly enhance their synthetic efficiency. These advanced reactions offer novel retrosynthetic disconnections, reduce the need for pre-functionalized starting materials, and provide access to a wider range of complex molecular architectures. The protocols and strategic guidance provided herein are intended to empower researchers to confidently select and execute the most effective coupling strategy for their specific synthetic challenges.
References
- 1. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. nbinno.com [nbinno.com]
- 5. Cu(OAc)2-catalyzed coupling of aromatic C-H bonds with arylboron reagents. | Semantic Scholar [semanticscholar.org]
- 6. Cationic Palladium(II) Catalysis: C-H Activation/Suzuki-Miyaura Couplings at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
troubleshooting low yield in Suzuki coupling with 4-Cyano-2-fluorophenylboronic acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and resolve common issues leading to low yields in Suzuki-Miyaura cross-coupling reactions, with a specific focus on reactions involving the electron-deficient substrate, 4-Cyano-2-fluorophenylboronic acid.
I. Frequently Asked Questions (FAQs)
This section addresses common initial challenges and questions that may arise when working with this compound.
Q1: My Suzuki coupling reaction with this compound has a very low yield. What are the first things I should check?
A1: When troubleshooting a low-yielding Suzuki coupling with this specific boronic acid, begin with a systematic evaluation of your reagents and reaction conditions:
-
Reagent Quality and Stability: this compound, being an electron-deficient boronic acid, is particularly susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][2] Ensure you are using a fresh, high-purity batch of the boronic acid.[3] Consider converting it to a more stable form, such as a pinacol ester, if protodeboronation is a persistent issue.[1][4]
-
Catalyst and Ligand Integrity: The active form of the palladium catalyst is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[5] Phosphine ligands are prone to oxidation, which can deactivate the catalyst.[1] Always use fresh, properly stored catalysts and ligands.[1]
-
Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and promote the homocoupling of the boronic acid.[1][5] It is crucial to thoroughly degas your solvents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5][6]
-
Choice of Base: The base plays a critical role in the catalytic cycle, but an inappropriate choice can accelerate protodeboronation.[7][8] For electron-deficient boronic acids, weaker bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) are often preferred over stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[6][9]
Q2: I am observing significant amounts of a byproduct that appears to be 3-fluorobenzonitrile. What is happening and how can I prevent it?
A2: The formation of 3-fluorobenzonitrile is a clear indication of protodeboronation. This side reaction is common with electron-deficient arylboronic acids like this compound.[1][2] Here are strategies to minimize this unwanted reaction:
-
Optimize the Base: As mentioned above, switch to a milder base. The role of the base is to activate the boronic acid for transmetalation, but strong bases can also promote the cleavage of the C-B bond.[7][8] Potassium fluoride (KF) can be particularly effective in some cases.[9]
-
Anhydrous Conditions: While some Suzuki couplings benefit from aqueous conditions, for sensitive substrates, minimizing water content can reduce the rate of protodeboronation.[10]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress side reactions. Monitor the reaction progress closely by TLC or LC-MS to determine the optimal endpoint.[1]
Q3: The reaction is not proceeding at all, and I am recovering my starting materials. What could be the issue?
A3: A complete lack of reactivity often points to a fundamental problem with the catalytic system or reaction setup:
-
Catalyst Activation: Ensure your palladium precatalyst is being effectively reduced to the active Pd(0) species.[5] Some catalyst systems require specific conditions for activation.
-
Ligand Selection: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For electron-deficient substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often necessary to promote the oxidative addition and reductive elimination steps.[11]
-
Solvent Choice: The solvent must be appropriate for the solubility of all reactants and the chosen base. Common solvent systems include toluene, dioxane, or THF, often with a small amount of water.[12] Ensure the solvent is thoroughly degassed.[5]
II. In-Depth Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, organized by the observed outcome of your reaction.
Symptom 1: Low to No Conversion of Starting Materials
If you observe little to no consumption of your aryl halide and boronic acid, consider the following:
Potential Cause A: Inactive Catalyst System
The palladium catalyst is the heart of the Suzuki coupling. Its inactivity is a common reason for reaction failure.
-
Troubleshooting Steps:
-
Verify Catalyst and Ligand Quality: Use a fresh batch of palladium precatalyst and ligand. Phosphine ligands, in particular, should be stored under an inert atmosphere to prevent oxidation.[1]
-
Optimize Ligand Choice: For challenging couplings involving electron-deficient partners, standard ligands like PPh₃ may be insufficient.[11] Experiment with more advanced, sterically hindered, and electron-rich ligands.
-
| Ligand | Characteristics | Recommended for |
| PPh₃ | Standard, widely used | Simple, unhindered substrates |
| SPhos | Bulky, electron-rich | Electron-deficient substrates, aryl chlorides |
| XPhos | Bulky, electron-rich | Challenging couplings, high turnover |
| RuPhos | Highly active, bulky | General for difficult couplings |
Potential Cause B: Inefficient Oxidative Addition
The first step of the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, can be slow, especially with less reactive aryl chlorides or electron-rich aryl bromides.
-
Troubleshooting Steps:
Symptom 2: Significant Protodeboronation
The presence of 3-fluorobenzonitrile as a major byproduct is a direct result of protodeboronation.
Potential Cause: Inappropriate Base and/or Solvent System
The choice of base and the presence of protic sources can significantly influence the rate of this side reaction.
-
Troubleshooting Steps:
-
Screen Different Bases: Move from strong bases (e.g., K₃PO₄, Cs₂CO₃) to milder ones (e.g., K₂CO₃, KF).[6][9] Fluoride ions can play a complex role, sometimes promoting the reaction but also potentially forming unreactive boronate species.[14][15]
-
Minimize Water Content: While some water is often necessary, excessive amounts can accelerate protodeboronation. Try running the reaction under anhydrous conditions or with a minimal amount of water.[10]
-
Protect the Boronic Acid: As a last resort, convert the boronic acid to a more stable derivative like a pinacol or MIDA boronate ester. These are generally more resistant to protodeboronation.[1]
-
Symptom 3: Formation of Homocoupling Products
The formation of biphenyls from the coupling of two molecules of the boronic acid or two molecules of the aryl halide can reduce the yield of the desired product.
Potential Cause: Presence of Oxygen
Oxygen can promote the oxidative homocoupling of the boronic acid.
-
Troubleshooting Steps:
III. Experimental Protocols and Visualizations
General Protocol for Suzuki Coupling with this compound
This protocol provides a starting point for optimization.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1–5 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in Suzuki coupling.
IV. References
-
Amatore, C., & Jutand, A. (2000). Role of Fluoride Ions in Palladium-Catalyzed Cross-Coupling Reactions. Organometallics, 19(16), 3019–3023.
-
Couture, A., et al. (2015). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 21(4), 1438-1442.
-
Sandrock, D. L., et al. (2010). Anhydrous and Stereoretentive Fluoride-Enhanced Suzuki–Miyaura Coupling of Immunomodulatory Imide Drug Derivatives. The Journal of Organic Chemistry, 75(15), 5021–5029.
-
Smith, A., et al. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303.
-
ChemistryViews. (2018). Base-Free Suzuki-Miyaura Coupling. ChemistryViews.
-
Molander, G. A., & Biolatto, B. (2003). Aryl trifluoroborates in Suzuki-Miyaura coupling: the roles of endogenous aryl boronic acid and fluoride. Organic Letters, 5(13), 2215–2218.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Li, Y., et al. (2021). Palladium and Nickel Catalyzed Suzuki Cross-Coupling with Alkyl Fluorides. Angewandte Chemie International Edition, 60(52), 27083-27088.
-
BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
-
ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
-
Smith, A., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. ResearchGate.
-
Tanaka, K., et al. (2021). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv.
-
Leadbeater, N. E., & Marco, M. (2001). Suzuki coupling with ligandless palladium and potassium fluoride. Chemical Communications, (10), 919-920.
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. BenchChem.
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Role of 2-Cyanophenylboronic Acid Pinacol Ester in Suzuki Coupling.
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457–2483.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki Coupling with 4-Cyanophenylboronic Acid: A Guide for Chemists.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling.
-
MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 70.
-
Chemistry Stack Exchange. (2017). What are the byproducts in a Suzuki reaction?
-
Sigma-Aldrich. (n.d.). This compound.
-
TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
-
ResearchGate. (n.d.). Protodeboronation of 4-hydroxyphenylboronic acid pinacol ester and...
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Optimizing Organic Synthesis: The Role of 3-Cyano-4-fluorophenylboronic Acid.
-
Frontiers. (2022). Mild, Organo-Catalysed Borono-Deamination as a Key to Late-Stage Pharmaceutical Precursors and 18F-Labelled Radiotracers. Frontiers in Chemistry, 10, 869634.
-
Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Suzuki Couplings with 4-Cyano-2-fluorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 4-cyano-2-fluorophenylboronic acid, a challenging yet valuable building block in medicinal chemistry and materials science. As an electron-deficient substrate, it presents unique hurdles that require careful optimization of reaction parameters. This document will guide you through overcoming these challenges to achieve high-yield, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter when using this compound in Suzuki coupling reactions.
Q1: My reaction is giving very low to no yield. What are the most common initial checks I should perform?
A1: A failed Suzuki coupling can often be traced to a few fundamental parameters. Before undertaking extensive optimization, perform a systematic check of your setup and reagents.
-
Inert Atmosphere: The exclusion of oxygen is critical. Oxygen can oxidize the active Pd(0) catalyst and any phosphine ligands, leading to catalyst deactivation and the promotion of side reactions like boronic acid homocoupling.[1][2][3] Ensure your reaction vessel was properly purged with an inert gas (argon or nitrogen) and that all solvents were thoroughly degassed.
-
Catalyst and Ligand Integrity: Ensure your palladium source and ligand are active and pure. Phosphine ligands are particularly susceptible to air oxidation.[3] Using modern, air-stable palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) can circumvent issues with generating the active Pd(0) species in situ and often give more consistent results.[4]
-
Reagent Quality: Verify the purity of your this compound and the aryl halide. Electron-deficient boronic acids can be prone to decomposition on storage.[4][5]
-
Stirring Rate: For biphasic reaction mixtures (e.g., Toluene/Water), vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[6]
Q2: I'm observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a major competing pathway for electron-deficient boronic acids like this compound.[3][4][5] It is typically exacerbated by excess water, high temperatures, and harsh basic conditions.[2][7]
Strategies to Mitigate Protodeboronation:
-
Use a More Stable Boronic Acid Derivative: Convert the boronic acid to a more stable pinacol (BPin) or MIDA boronate ester.[2][7] These derivatives are significantly more resistant to premature hydrolysis and protodeboronation under basic conditions.
-
Select a Milder Base: If possible, switch to a milder base. While strong bases are often needed for transmetalation (see Q3), a careful balance is required. Potassium fluoride (KF) can be an effective choice as it activates the boronic acid with less associated protodeboronation compared to strong hydroxides.[7][8]
-
Anhydrous Conditions: For highly sensitive substrates, employing strictly anhydrous conditions can be beneficial. This involves using dried solvents and a non-hydroxide base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2]
-
Control Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate to minimize the rate of decomposition.[7]
Q3: The transmetalation step seems slow. How can I accelerate it with this electron-deficient boronic acid?
A3: The electron-withdrawing cyano and fluoro groups reduce the nucleophilicity of the boronic acid, making the transmetalation step (the transfer of the aryl group from boron to palladium) the rate-limiting step in the catalytic cycle.[4][9]
Optimization Workflow for Slow Transmetalation:
}
Caption: Workflow for addressing slow transmetalation.
-
Use a Stronger Base: A strong base is crucial for forming the more nucleophilic boronate "ate" complex [R-B(OH)₃]⁻, which is the active species in transmetalation.[10][11] Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices as they are sufficiently basic yet generally non-nucleophilic, minimizing side reactions.[10]
-
Employ Electron-Rich Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) are highly effective.[4][12] These ligands increase the electron density on the palladium center, which facilitates the key steps of the catalytic cycle.[9][13]
-
Increase Temperature: Higher reaction temperatures (e.g., 80–110 °C) can provide the necessary activation energy to overcome the slow transmetalation barrier.[4] This often requires the use of higher-boiling solvents like 1,4-dioxane, toluene, or DMF.[4]
Q4: What are the best choices for bases and why?
A4: The choice of base is critical. It must be strong enough to form the active boronate species but not so harsh that it promotes significant protodeboronation or degradation of the starting materials or product.[10]
| Base | Typical Equivalents | Key Considerations & Rationale |
| K₃PO₄ | 2.0–3.0 | (Top Recommendation) A strong, non-nucleophilic base. Highly effective for activating electron-deficient boronic acids and promoting coupling with nitrogen-containing heterocycles.[4][10] Its moderate solubility, especially with a small amount of water, is often ideal. |
| Cs₂CO₃ | 2.0–3.0 | Often provides superior results for challenging substrates due to the "caesium effect," which can enhance base strength and solubility.[10][11] It is a more expensive option. |
| K₂CO₃ | 2.0–3.0 | A common, cost-effective base that is effective for a wide range of substrates.[10] It may be less effective than K₃PO₄ for this specific challenging substrate. |
| KF | 2.0–3.0 | A milder base. The fluoride ion's high affinity for boron can effectively activate the boronic acid, sometimes with reduced risk of protodeboronation.[8][10][14] |
Q5: Which ligands are most effective for this type of coupling, and what is their role?
A5: For challenging substrates that are electron-deficient or sterically hindered, the ligand choice is paramount. Standard ligands like PPh₃ are often insufficient. The most effective ligands are bulky and electron-donating.
-
Role of the Ligand:
-
Promote Oxidative Addition: Electron-rich ligands increase the electron density on the palladium center, facilitating its insertion into the aryl-halide bond.[1][9]
-
Accelerate Reductive Elimination: Bulky ligands promote the final reductive elimination step to release the product and regenerate the active catalyst.[1][13][15]
-
Stabilize the Catalyst: They prevent the aggregation of palladium into inactive palladium black.
-
| Ligand Class | Specific Examples | Recommended Catalyst System | Key Advantages |
| Biaryl Phosphines | XPhos, SPhos, RuPhos | XPhos Pd G3, SPhos Pd G2 | (Top Recommendation) State-of-the-art for challenging couplings. Highly active, robust, and effective for electron-deficient substrates and sterically hindered partners.[4][12][16] The precatalysts are air-stable and convenient. |
| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | PEPPSI-IPr | Very strong electron donors and sterically bulky. Offer high thermal stability and are excellent for coupling unreactive aryl chlorides.[13][17] |
| Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Pd₂(dba)₃ / P(t-Bu)₃ | Highly electron-rich and effective, but the free phosphines are often air-sensitive and require careful handling.[18] |
Illustrative Catalytic Cycle
Understanding the fundamental steps of the Suzuki-Miyaura reaction is key to effective troubleshooting.
}
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization of temperature, time, and reagent stoichiometry may be required for specific substrates.
1. Reagent Preparation:
-
Aryl Halide (1.0 equiv)
-
This compound (or its pinacol ester) (1.2–1.5 equiv)
-
Base (e.g., K₃PO₄, finely powdered) (2.0–3.0 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3) (0.5–2 mol%)
-
Solvent (e.g., 1,4-Dioxane/H₂O 10:1), degassed by sparging with argon for 15-30 minutes.
2. Reaction Setup:
-
To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, the boronic acid, and the powdered base.[4]
-
Seal the vessel with a septum cap.
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle at least three times to ensure an oxygen-free environment.[3]
-
Under a positive pressure of inert gas, add the palladium precatalyst.
-
Using a syringe, add the degassed solvent to the vial. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[4]
3. Reaction Execution:
-
Place the sealed vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (a good starting range is 80–110 °C).[4]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
4. Workup and Purification:
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[2]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki coupling with ligandless palladium and potassium fluoride - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. Buchwald Phosphine Ligands for Cross Coupling [sigmaaldrich.com]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. old.rrjournals.com [old.rrjournals.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Managing Hydrolysis of 4-Cyano-2-fluorophenylboronic Acid
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 4-Cyano-2-fluorophenylboronic acid. This guide provides in-depth technical and practical advice to address a primary challenge encountered with this reagent: its propensity for hydrolysis (protodeboronation) during reactions. Our goal is to equip you with the knowledge and protocols to mitigate this issue, ensuring higher yields and greater reproducibility in your synthetic work.
Introduction: The Stability Challenge with an Electron-Deficient Reagent
This compound is a valuable building block in organic synthesis, especially for Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing properties of the ortho-fluoro and para-cyano groups, however, make the carbon-boron bond particularly susceptible to cleavage by protonolysis, a side reaction known as protodeboronation.[1] This undesired reaction converts the boronic acid into 3-fluorobenzonitrile, consuming the reagent and reducing the yield of the desired product. Understanding the factors that promote this decomposition is the first step toward effective management.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is poor. How can I confirm that hydrolysis of the boronic acid is the problem?
Answer:
Diagnosing the cause of a low yield is crucial. Protodeboronation is a common issue with electron-deficient boronic acids.[2] Here is a systematic approach to determine if hydrolysis is the culprit:
-
Control Reaction: The most direct method is to run a control experiment. Set up your reaction with all reagents—catalyst, base, and solvent—but omit the aryl halide coupling partner. Let the reaction stir under the same temperature and time conditions as your main experiment.
-
Analytical Monitoring: Monitor the control reaction mixture over time using LC-MS or GC-MS. The appearance and increase of a mass corresponding to 3-fluorobenzonitrile is a definitive sign of hydrolysis.
-
pH Measurement: The reaction pH is a critical factor.[1] High pH, particularly in aqueous media, accelerates hydrolysis. If the pH of your reaction mixture is above 9, the conditions are highly favorable for protodeboronation. Aromatic boronic acids with electron-withdrawing groups are known to be more stable under acidic conditions.[1]
Workflow: Diagnosing Protodeboronation
Caption: Diagnostic workflow to confirm boronic acid hydrolysis.
Q2: I've confirmed hydrolysis is occurring. What are the most effective strategies to prevent it?
Answer:
Managing protodeboronation involves carefully tuning the reaction conditions to favor the productive cross-coupling pathway over the decomposition pathway. The base and solvent system are the most critical parameters.
-
Base Selection: The role of the base is to activate the boronic acid, forming a more nucleophilic boronate "ate" complex for transmetalation.[3][4] However, strong bases in water generate a high concentration of hydroxide ions, which promotes hydrolysis.
-
Avoid: Strong aqueous bases like NaOH and KOH.
-
Recommended: Use milder inorganic bases such as K₃PO₄ (tripotassium phosphate) or K₂CO₃ (potassium carbonate).[3] K₃PO₄ is often an excellent choice as it is effective for the coupling reaction while being less aggressive in promoting hydrolysis.
-
-
Solvent System: The amount of water in the reaction is a key variable.
-
Minimize Water: Use the minimum amount of water necessary to dissolve the base. A common starting point is a 10:1 ratio of organic solvent (e.g., Toluene, Dioxane) to water.
-
Anhydrous Conditions: While seemingly ideal, completely anhydrous conditions can sometimes slow down the catalytic cycle. A small amount of water is often beneficial.
-
-
Temperature Control: Like most reactions, hydrolysis is accelerated at higher temperatures. Run the reaction at the lowest temperature that provides a reasonable rate for the desired coupling (typically 80–100 °C).
Table 1: Recommended vs. High-Risk Conditions for Suzuki-Miyaura Coupling
| Parameter | High-Risk Condition for Hydrolysis | Recommended Condition to Minimize Hydrolysis | Rationale |
| Base | NaOH (2M aq.) | K₃PO₄ (solid, 2.0 equiv.) | Reduces hydroxide concentration, slowing the rate of protodeboronation.[3][5] |
| Solvent | Dioxane/H₂O (1:1) | Toluene/H₂O (10:1) | Limits the availability of water for the hydrolysis side reaction. |
| Temperature | 110 °C | 85 °C | Decreases the rate of the undesired hydrolysis reaction. |
| Boronic Acid | 1.1 equiv. | 1.5 equiv. | A moderate excess can help compensate for some unavoidable decomposition. |
Q3: Should I consider using a more stable derivative of the boronic acid?
Answer:
Absolutely. For challenging or sensitive substrates, using a more stable boron reagent is often the most robust strategy. This is a form of "slow release," where the active boronic acid is generated in low concentrations throughout the reaction, minimizing its decomposition.[1][6]
-
Boronate Esters (e.g., Pinacol Esters): Boronic acids can be converted to boronate esters, which are significantly more stable to hydrolysis.[7][8] Pinacol esters are common, commercially available, and can be easily prepared. They are often crystalline, stable solids that are easier to handle and store.[7] While some esters may hydrolyze back to the boronic acid in situ, they effectively protect the C-B bond from premature degradation.[7]
-
Potassium Trifluoroborate Salts (R-BF₃K): These are another excellent class of stable reagents. Potassium organotrifluoroborates are typically crystalline, air-stable solids that are much more resistant to hydrolysis than their boronic acid counterparts.[9][10][11] They slowly hydrolyze under basic conditions to release the boronic acid, keeping its concentration low and minimizing side reactions.[12][13][14]
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable and can be used in a "slow-release" strategy.[15] The MIDA protecting group is removed under basic conditions, liberating the boronic acid in a controlled manner.[15][16]
Decision Tree: Selecting the Right Boron Reagent
Caption: Decision guide for choosing the optimal boron reagent.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 9. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. | Semantic Scholar [semanticscholar.org]
- 10. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 12. pure.ed.ac.uk [pure.ed.ac.uk]
- 13. Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. US8338601B2 - Slow release of organoboronic acids in cross-coupling reactions - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of 4-Cyano-2-fluorophenylboronic Acid in Solution
Introduction: 4-Cyano-2-fluorophenylboronic acid is a valuable reagent in modern synthetic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form complex biaryl structures integral to drug discovery and materials science. However, its utility is often hampered by its inherent instability in solution. The presence of two electron-withdrawing groups (–CN and –F) on the phenyl ring significantly activates the molecule towards decomposition. This guide provides an in-depth analysis of the degradation pathways, offers robust troubleshooting strategies for common experimental failures, and details proactive protocols to enhance the stability and ensure the successful application of this critical reagent.
Section 1: Frequently Asked Questions - Understanding the Instability
This section addresses the fundamental chemical principles governing the instability of this compound.
Q1: What are the primary reasons for the poor stability of this compound in solution?
The instability of this compound is primarily driven by two degradation pathways: protodeboronation and oxidation. The electron-withdrawing nature of the cyano and fluoro substituents exacerbates the susceptibility of the carbon-boron bond to cleavage.[1][2]
-
Protodeboronation: This is the most common and rapid degradation pathway. It involves the cleavage of the C–B bond and its replacement with a C–H bond, yielding the undesired side product 3-fluorobenzonitrile. This reaction can be catalyzed by both acid and, more commonly, base.[1][3][4] It is particularly problematic under the basic aqueous conditions typical of Suzuki-Miyaura coupling reactions.[3]
-
Oxidation: The boronic acid moiety can be oxidized to a hydroxyl group, converting the starting material into 4-cyano-2-fluorophenol. This process can be mediated by various oxidants, including atmospheric oxygen or residual peroxides in solvents, and is a well-documented decomposition pathway for arylboronic acids.[5][6]
Q2: What is protodeboronation and why is it a critical problem?
Protodeboronation is a chemical reaction where a boronic acid group is replaced by a hydrogen atom. For this compound, this process is irreversible and converts the active coupling partner into an inert arene (3-fluorobenzonitrile). This directly reduces the concentration of the key nucleophilic species available for the catalytic cycle, leading to incomplete conversions, low yields, and complex purification challenges. The reaction is particularly fast for electron-deficient arylboronic acids under basic conditions.[2]
Caption: Primary degradation pathways of this compound.
Q3: How do pH and solvent choice affect the rate of degradation?
Both pH and solvent play a critical role in the stability of arylboronic acids.
-
pH: The rate of protodeboronation is highly pH-dependent. Many arylboronic acids exhibit maximum stability in a slightly acidic pH range (around pH 5).[7] Under strongly basic conditions (pH > 10), common in Suzuki couplings, the boronic acid exists as the more reactive boronate anion ([ArB(OH)₃]⁻), which accelerates the rate of protodeboronation significantly.[2][4] Acid-catalyzed protodeboronation can also occur, though it is often less of a concern in cross-coupling contexts.[1]
-
Solvent: The presence of water is a key factor, as it acts as the proton source for protodeboronation.[3] For storage, dissolving the boronic acid in an aprotic solvent like acetonitrile or THF can minimize hydrolysis and degradation compared to protic solvents.[8] When preparing solutions for reactions, it is crucial to use dry, degassed solvents to minimize both water content and dissolved oxygen, thereby slowing both protodeboronation and oxidation.
Q4: Can this compound degrade on the shelf as a solid?
As a solid, this compound is generally more stable than in solution. However, like many boronic acids, it can undergo dehydration to form a cyclic trimer anhydride known as a boroxine. This is an equilibrium process that can be reversed upon dissolution in a protic solvent. While boroxine formation can complicate accurate weighing and stoichiometry, it is generally less detrimental than the irreversible degradation pathways that occur in solution. Storage in a desiccator at low temperature is recommended to minimize both moisture uptake and potential slow degradation over time.
Section 2: Troubleshooting Common Experimental Failures
This section provides a systematic approach to diagnosing and resolving issues arising from the instability of this compound.
Problem: Low or No Yield in a Suzuki-Miyaura Coupling Reaction
You have set up a Suzuki-Miyaura coupling reaction with this compound, but LC-MS analysis of the crude reaction mixture shows primarily unreacted starting materials and a significant peak corresponding to 3-fluorobenzonitrile.
-
Primary Suspected Cause: The boronic acid degraded via protodeboronation before the cross-coupling could proceed to completion. The rate of protodeboronation outcompeted the rate of transmetalation in the catalytic cycle.
| Troubleshooting Step | Rationale & Action |
| 1. Verify Reagent Quality | Rationale: The boronic acid may have degraded during storage. Action: Prepare a fresh solution of the boronic acid in a suitable solvent (e.g., ACN or THF) and analyze it by HPLC/UPLC-MS.[8] Look for the mass of the parent compound and the protodeboronated side product. If significant degradation is observed, procure a fresh batch of the reagent. |
| 2. Optimize Base and Solvent | Rationale: Strong aqueous bases (e.g., K₂CO₃, Cs₂CO₃) accelerate protodeboronation.[7] Action: Consider using a weaker base or non-aqueous conditions if the reaction allows. Alternatively, use a biphasic system where the base concentration in the organic phase is lower. Ensure all solvents are rigorously degassed to remove oxygen, which can impact catalyst lifetime and promote oxidative degradation.[6] |
| 3. Lower Reaction Temperature | Rationale: High temperatures increase the rate of all reactions, including degradation. Action: Attempt the reaction at a lower temperature. This can be enabled by using a highly active palladium precatalyst that forms the active Pd(0) species quickly at room temperature, allowing the coupling to occur before significant boronic acid decomposition.[9] |
| 4. Analyze the Reaction Profile | Rationale: Understanding when degradation occurs is key. Action: Take aliquots from the reaction mixture at different time points (e.g., 5 min, 30 min, 2 hr) and quench them immediately for LC-MS analysis. This will reveal if the boronic acid is degrading upon addition of the base or over the course of the reaction. |
Problem: Inconsistent Yields and Poor Reproducibility
You are running the same reaction under what you believe are identical conditions, but the yields are highly variable between runs.
-
Primary Suspected Cause: Subtle, uncontrolled variations in experimental setup are leading to different rates of boronic acid degradation. This is common with highly sensitive reagents.
| Troubleshooting Step | Rationale & Action |
| 1. Standardize Reagent Handling | Rationale: Inconsistent water content or air exposure can drastically alter results. Action: Always prepare solutions of the boronic acid immediately before use. Do not store it in solution for extended periods. Use dry, degassed solvents from a solvent purification system or a freshly opened bottle. |
| 2. Employ Inert Atmosphere | Rationale: Oxygen can contribute to both catalyst deactivation and oxidative degradation of the boronic acid. Action: Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction. |
| 3. Switch to a "Slow-Release" Strategy | Rationale: If the free boronic acid is too unstable under the reaction conditions, protecting it and allowing it to be released slowly in situ can maintain a low, steady concentration, favoring cross-coupling over degradation.[9] Action: Convert the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, before the reaction. These are known to slowly hydrolyze to the free boronic acid under reaction conditions.[3][9] |
Section 3: Proactive Stabilization Strategies & Protocols
Instead of troubleshooting failures, these proactive strategies aim to prevent degradation from the outset.
Strategy 1: Optimized Handling and Storage Protocol
-
Solid Storage: Store solid this compound at 2-8°C in a desiccator away from light.
-
Solution Preparation: Only prepare solutions immediately prior to use.
-
Solvent Choice: Use high-purity, dry, aprotic solvents (e.g., Dioxane, THF, DMF) that have been degassed by sparging with argon for at least 30 minutes.
-
Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to the greatest extent possible.
Strategy 2: Conversion to a Protective Boronate Ester (Pinacol Ester)
Boronate esters, such as those formed with pinacol, are significantly more stable towards protodeboronation and oxidation than the free boronic acid. They serve as excellent "slow-release" precursors in Suzuki couplings.
Protocol: Synthesis of 2-(4-Cyano-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add pinacol (1.1 eq).
-
Add a suitable solvent such as THF or Toluene.
-
Stir the mixture at room temperature or with gentle heating (40-50°C) until the reaction is complete (monitor by TLC or LC-MS). Often, a dehydrating agent like anhydrous MgSO₄ is added to drive the equilibrium.
-
Once complete, filter off any solids and remove the solvent under reduced pressure.
-
The resulting pinacol ester can often be used directly in the Suzuki coupling reaction without further purification.
Caption: Decision workflow for using unstable boronic acids in experiments.
Strategy 3: Formation of a Diethanolamine Adduct
Complexing the boronic acid with diethanolamine forms a crystalline, air- and water-stable boronate adduct. These adducts are easily handled and can be used directly in Suzuki couplings, where the protic solvent and base liberate the active boronic acid in situ.[10]
Protocol: Synthesis of the Diethanolamine Adduct
-
Dissolve this compound (1.0 eq) in a minimal amount of a suitable solvent like CH₂Cl₂ or THF in a vial with a stir bar.[10]
-
Add diethanolamine (1.0-1.1 eq) dropwise via syringe.
-
A precipitate will typically form immediately or upon brief stirring.
-
Stir for 15-30 minutes to ensure complete formation of the adduct.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold solvent, and dry.
-
This stable, solid adduct can now be weighed and used directly in your coupling reaction.[10]
Section 4: Analytical Methods for Stability Assessment
Monitoring the purity and stability of your boronic acid is essential for reproducible results.
Method 1: HPLC/UPLC-MS for Monitoring Degradation
A stability-indicating HPLC method is the gold standard for quantifying the boronic acid and its degradation products.[8]
-
Column: A C18 reversed-phase column with end-capping is recommended to minimize on-column hydrolysis catalyzed by free silanol groups.[8][11]
-
Mobile Phase: A gradient of acetonitrile and water with a low concentration of a modifier like formic acid (0.1%) is a common starting point. Note that acidic modifiers can sometimes promote hydrolysis, so a neutral mobile phase (e.g., using ammonium acetate buffer) may be preferable.[11][12]
-
Sample Preparation: Dissolve the sample in an aprotic diluent like acetonitrile to minimize degradation in the vial before injection.[8] Analyze immediately after preparation.
-
Detection: Use UV detection at a suitable wavelength and a mass spectrometer to confirm the identity of the peaks.
| Compound | Formula | Expected Mass [M+H]⁺ |
| This compound | C₇H₅BFNO₂ | 166.0 |
| 3-Fluorobenzonitrile (Protodeboronation) | C₇H₄FN | 122.0 |
| 4-Cyano-2-fluorophenol (Oxidation) | C₇H₄FNO | 138.0 |
Method 2: NMR Spectroscopy as a Diagnostic Tool
NMR provides a quick assessment of the purity of the starting material.
-
¹H and ¹⁹F NMR: These techniques are excellent for detecting the formation of the protodeboronated product, 3-fluorobenzonitrile, which will have a distinct set of aromatic signals compared to the parent boronic acid.
-
¹¹B NMR: This specialized technique is highly sensitive to the chemical environment of the boron atom. A pure boronic acid will show a characteristic broad signal. The formation of boronate esters or other complexes will result in significant shifts in this signal, providing direct evidence of reaction or degradation at the boron center.[8]
References
- 1. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 8. benchchem.com [benchchem.com]
- 9. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]
- 12. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
common impurities in 4-Cyano-2-fluorophenylboronic acid and their removal
Welcome to the technical support center for 4-Cyano-2-fluorophenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling and purifying this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a substituted arylboronic acid with the chemical formula C₇H₅BFNO₂.[1][2][3] It is a valuable building block in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] The presence of the electron-withdrawing cyano and fluoro groups on the phenyl ring modulates the electronic properties and reactivity of the boronic acid, often leading to improved yields and cleaner reaction profiles in the synthesis of complex molecules.[4] Its applications are prominent in the development of pharmaceutical intermediates and agrochemicals.[4]
Q2: What are the most common impurities I should expect in my sample of this compound?
The most common impurities can be categorized into two main classes:
-
Process-Related Impurities: These are substances that originate from the synthetic route used to manufacture the boronic acid. Common synthetic methods include the reaction of a Grignard reagent with a trialkyl borate or a palladium-catalyzed borylation of an aryl halide.[5][6] Consequently, you might find residual starting materials (e.g., 4-bromo-3-fluorobenzonitrile), byproducts from the formation of the organometallic intermediate, or trace amounts of the palladium catalyst and ligands.
-
Product-Related Impurities (Degradants): These arise from the inherent reactivity and stability of the boronic acid itself. The two most significant impurities in this class are:
-
Boroxines (Anhydrides): Boronic acids can undergo intermolecular dehydration to form cyclic trimers known as boroxines.[5][7] This is a reversible process favored by the removal of water and can be accelerated by heating.[5][7]
-
Protodeboronated Product: This is a common and often problematic impurity where the C-B bond is cleaved and replaced with a C-H bond.[8] For this compound, the protodeboronated impurity is 3-fluorobenzonitrile . This degradation is often promoted by acidic or basic conditions, elevated temperatures, and the presence of certain metals.[8][9][10]
-
Q3: How does the presence of these impurities affect my downstream reactions, such as Suzuki-Miyaura coupling?
The presence of impurities can have several detrimental effects on your Suzuki-Miyaura coupling:
-
Reduced Yield: The presence of non-reactive impurities like the protodeboronated product or unreacted starting materials means that the actual molar quantity of your boronic acid is lower than calculated, leading to incomplete conversion and lower yields of your desired product.
-
Side Reactions: Boroximes can have different solubility and reactivity profiles compared to the monomeric boronic acid, potentially affecting the kinetics and outcome of your reaction.
-
Catalyst Inhibition: Some impurities may interact with the palladium catalyst, leading to its deactivation and a stalled reaction.
-
Difficult Purification: The presence of impurities that are structurally similar to your desired product can complicate the purification of your final compound.
Q4: What are the best practices for storing this compound to minimize degradation?
To maintain the integrity of your this compound, it is recommended to:
-
Store in a cool, dry place: This minimizes the risk of hydrolysis and thermal degradation.
-
Keep the container tightly sealed: This prevents the ingress of moisture, which can promote the formation of boroxines.
-
Store under an inert atmosphere (e.g., argon or nitrogen): This is particularly important for long-term storage to prevent oxidative degradation. Some boronic acids can be sensitive and decompose even at low temperatures.[11]
Troubleshooting Guide: Purification of this compound
This section provides detailed protocols to address specific purity issues you may encounter.
Issue 1: My this compound has a low melting point and the NMR shows broad peaks, suggesting the presence of boroxines.
Cause: The presence of water can hydrolyze boroximes back to the monomeric boronic acid, while anhydrous conditions can favor their formation. The broad peaks in the NMR are often due to the equilibrium between the boronic acid and its boroxine form.
Solution: Recrystallization
Recrystallization is an effective method for breaking down boroxines and obtaining pure, crystalline boronic acid. A mixed solvent system is often most effective.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: A good starting point for this compound is a mixture of a solvent in which it is soluble (like ethyl acetate or acetone) and a non-solvent in which it is insoluble (like hexanes). A related compound, (3,4,5-trifluorophenyl)boronic acid, has been successfully recrystallized from hot ethyl acetate and hexanes.[12]
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum.
Caption: Recrystallization workflow for boroxine removal.
Issue 2: My main impurity is the protodeboronated product, 3-fluorobenzonitrile.
Cause: This impurity is formed by the cleavage of the C-B bond. Since it is a neutral molecule and lacks the acidic boronic acid group, its properties are significantly different, which can be exploited for its removal.
Solution: Acid-Base Extraction
This is a highly effective method for separating the acidic boronic acid from neutral impurities like the protodeboronated product.
Step-by-Step Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in an organic solvent such as diethyl ether or ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with a basic aqueous solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt and move into the aqueous layer, while the neutral 3-fluorobenzonitrile will remain in the organic layer. Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The organic layer containing the impurity can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and slowly add a strong acid (e.g., 4N HCl) with stirring until the pH is acidic (pH ~2).[13] The pure boronic acid will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any residual salts, and dry thoroughly under vacuum.
Caption: Workflow for removal of neutral impurities via acid-base extraction.
Issue 3: My sample contains a mixture of several impurities and recrystallization is not effective.
Cause: Complex impurity profiles may require a more robust purification technique.
Solution 1: Column Chromatography
While it can be challenging for some boronic acids, column chromatography can be effective if the impurities have significantly different polarities.
Step-by-Step Protocol for Column Chromatography:
-
Stationary Phase: Use silica gel for most applications.[14]
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity by adding a more polar solvent like acetone or methanol.[14]
-
Loading: Dissolve the crude product in a minimum amount of the eluent or a slightly more polar solvent, adsorb it onto a small amount of silica gel, and load the dried silica onto the column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC or HPLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Solution 2: Derivatization with Diethanolamine
This method converts the boronic acid into a stable, crystalline diethanolamine adduct, which can often be easily purified by recrystallization. The pure boronic acid can then be regenerated.
Step-by-Step Protocol for Derivatization:
-
Adduct Formation: Dissolve the crude boronic acid in a suitable solvent (e.g., a mixture of ether and an alcohol) and add diethanolamine. The diethanolamine adduct will often precipitate out of the solution.
-
Purification: The crystalline adduct can be further purified by recrystallization.
-
Hydrolysis: To regenerate the pure boronic acid, the adduct is treated with an acid in a biphasic system (e.g., ethyl acetate and aqueous HCl). The pure boronic acid will be in the organic layer, which can be separated, dried, and concentrated.
Data Summary
| Impurity Type | Common Examples | Primary Removal Method |
| Boroxine | Trimeric anhydride of this compound | Recrystallization |
| Protodeboronation Product | 3-fluorobenzonitrile | Acid-Base Extraction |
| Unreacted Starting Material | e.g., 4-bromo-3-fluorobenzonitrile | Acid-Base Extraction or Column Chromatography |
| Catalyst Residues | Palladium species | Column Chromatography or treatment with a scavenger resin |
References
- 1. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 2. This compound AldrichCPR 1150114-77-4 [sigmaaldrich.com]
- 3. PubChemLite - this compound (C7H5BFNO2) [pubchemlite.lcsb.uni.lu]
- 4. nbinno.com [nbinno.com]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Protodeboronation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. 4-Cyanophenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Suzuki-Miyaura Coupling of 4-Cyano-2-fluorophenylboronic Acid
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the prevention of homocoupling, specifically with the electron-deficient substrate, 4-Cyano-2-fluorophenylboronic acid. Our goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction with this compound. What is happening?
A1: You are likely encountering homocoupling, a prevalent side reaction where two molecules of your boronic acid couple to form 4,4'-dicyano-2,2'-difluorobiphenyl. This occurs in parallel to your desired cross-coupling and is particularly common with electron-deficient boronic acids like this compound. The electron-withdrawing nature of the cyano and fluoro groups makes the boronic acid more susceptible to certain side reactions within the catalytic cycle.
Q2: What are the primary drivers of this homocoupling side reaction?
A2: There are two principal culprits that promote homocoupling:
-
The presence of dissolved oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0). This creates a parasitic catalytic cycle that competes with your main reaction.
-
Use of Pd(II) precatalysts: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂, it must first be reduced to the active Pd(0) state. One pathway for this reduction is the homocoupling of two boronic acid molecules, which unfortunately produces your undesired byproduct right from the start of the reaction.
Q3: Why is this compound more prone to homocoupling than other boronic acids?
A3: The electron-withdrawing cyano and fluoro groups on the phenyl ring decrease the electron density of the aromatic system. This has a couple of effects. Firstly, it can make the boronic acid more susceptible to decomposition pathways. Secondly, some studies suggest that the transmetalation of electron-deficient boronic acids can be slower, potentially allowing more time for competing side reactions like homocoupling to occur, especially if there are any issues with the catalyst's activity or the reaction conditions.
Q4: Can the choice of base influence the extent of homocoupling?
A4: Absolutely. The base plays a crucial role in activating the boronic acid for transmetalation.[2] A base that is too strong or not suitable for your specific substrate can sometimes accelerate decomposition or other side reactions. For electron-deficient boronic acids, a moderately strong base like K₃PO₄ or Cs₂CO₃ is often a good starting point. It's a delicate balance; the base needs to be effective enough to promote the desired reaction without exacerbating side reactions.
Q5: Is it possible that my boronic acid is degrading through other pathways?
A5: Yes, besides homocoupling, electron-deficient boronic acids are also susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is another common issue that reduces the yield of your desired product. The strategies to minimize homocoupling often also help in reducing protodeboronation.
Troubleshooting Guide: Minimizing Homocoupling of this compound
This section provides a systematic approach to troubleshooting and optimizing your Suzuki-Miyaura coupling reactions to disfavor the homocoupling pathway.
Issue 1: High Levels of Homocoupling Product Observed
Root Cause Analysis: The most probable cause is the presence of oxygen or the use of a Pd(II) precatalyst without an efficient initial reduction step that avoids boronic acid consumption.
Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical step.
-
Solvent Degassing: Ensure your solvents are thoroughly degassed before use. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 30-60 minutes, or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Set up your reaction under a strict inert atmosphere (argon or nitrogen) using Schlenk line techniques or a glovebox. Purge your reaction flask thoroughly before adding reagents.
-
-
Choice of Palladium Source:
-
Use a Pd(0) Precatalyst: Start with a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. This eliminates the initial Pd(II) reduction step that can consume your boronic acid.
-
Use Modern Precatalysts: Consider using Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2). These are designed for rapid formation of the active Pd(0) species, which can help the desired cross-coupling reaction outcompete the homocoupling side reaction.[3]
-
Workflow for Troubleshooting High Homocoupling:
Caption: Troubleshooting workflow for excessive homocoupling.
Issue 2: Low Yield Despite Addressing Obvious Causes of Homocoupling
Root Cause Analysis: If homocoupling is minimized but the yield of the desired product is still low, the issue may lie with the kinetics of the reaction. The transmetalation step might be too slow, or the catalyst might not be optimal for this specific electron-deficient substrate.
Solutions:
-
Ligand Selection: The choice of ligand is crucial for modulating the reactivity of the palladium center.[4]
-
Electron-Rich, Bulky Ligands: For electron-deficient boronic acids, using bulky and electron-rich phosphine ligands can be beneficial. These ligands promote oxidative addition and can stabilize the palladium center. Examples include Buchwald ligands (e.g., SPhos, XPhos) or tri(tert-butyl)phosphine (P(t-Bu)₃).[5]
-
-
Base and Solvent Optimization:
-
Base Screening: If you are using a standard base like Na₂CO₃, consider switching to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.
-
Solvent System: While THF/water or dioxane/water are common, for some challenging couplings, a polar aprotic solvent like DMF or DMA can be effective. However, be mindful that these solvents need to be of very high purity and rigorously degassed.
-
-
Temperature Control:
-
While higher temperatures can increase reaction rates, they can also accelerate decomposition. It is often a trade-off. If you suspect decomposition is an issue, try running the reaction at a lower temperature for a longer period. Conversely, if the reaction is simply sluggish, a moderate increase in temperature (e.g., from 80 °C to 100 °C) might be beneficial.
-
Comparative Data for Catalyst/Ligand Selection:
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Homocoupling Byproduct (%) |
| Pd(OAc)₂ / PPh₃ | PPh₃ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Low to Moderate | High |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | Moderate | Moderate |
| Pd₂(dba)₃ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | Low |
| XPhos Pd G3 | XPhos | K₃PO₄ | 2-MeTHF | 80 | Very High | Very Low |
Note: This table is illustrative and compiled from general principles for electron-deficient boronic acids. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling
This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).
-
Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the aryl bromide.
-
Place the flask in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Key Causality:
-
Excess Boronic Acid: Using a slight excess of the boronic acid can help to compensate for any minor decomposition or homocoupling.
-
Buchwald Precatalyst: The use of a G3 precatalyst ensures the rapid formation of the active L-Pd(0) species, initiating the desired catalytic cycle quickly.
-
K₃PO₄: This base is effective for activating the boronic acid without being overly harsh, which can be beneficial for sensitive substrates.
Protocol 2: Protecting the Boronic Acid as a Diethanolamine Adduct
For particularly sensitive systems where protodeboronation and homocoupling are persistent issues, protecting the boronic acid as a more stable adduct can be a valuable strategy.
Formation of the Diethanolamine Adduct:
-
In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.
-
Add diethanolamine (1.0 equiv) dropwise while stirring.
-
A precipitate will form. Stir the resulting slurry for 15-20 minutes.
-
Isolate the white solid product by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
This stable diethanolamine adduct can now be used directly in the Suzuki coupling reaction, typically with protic solvents in the reaction mixture to facilitate the slow release of the boronic acid.
Catalytic Cycles: Desired vs. Parasitic
Caption: Competing catalytic cycles in Suzuki-Miyaura reactions.
By understanding the mechanisms that lead to homocoupling and by systematically applying the troubleshooting strategies and protocols outlined above, you can significantly improve the outcome of your Suzuki-Miyaura reactions involving the challenging yet valuable this compound.
References
- 1. Mechanism of the palladium-catalyzed homocoupling of arylboronic acids: key involvement of a palladium peroxo complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
Technical Support Center: Troubleshooting Catalyst Deactivation with 4-Cyano-2-fluorophenylboronic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Cyano-2-fluorophenylboronic acid in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This particular reagent, while a valuable building block, presents a unique combination of structural features—an electron-deficient aromatic ring, a coordinating cyano group, and an ortho-fluoro substituent—that can lead to significant challenges, most notably catalyst deactivation.
This document provides in-depth, question-and-answer-based troubleshooting guides and FAQs to address specific issues you may encounter. Our goal is to move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reactions.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenges
This section addresses the fundamental properties of this compound and why it is considered a "challenging" substrate.
Q1: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the first things I should check?
A1: When a Suzuki coupling fails with this substrate, a systematic check of foundational parameters is crucial. Low yields are often not due to a single catastrophic failure but a combination of factors. Start by assessing:
-
Catalyst Activity: Ensure your palladium source and ligand are active. Many modern catalysts are air-stable but can degrade over time with improper storage. If using a Pd(II) precatalyst, it must be efficiently reduced in situ to the active Pd(0) species.[1]
-
Oxygen Contamination: The presence of oxygen is a common culprit for low yields. It can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst into inactive palladium black.[1][2] Ensure your solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).
-
Reagent Quality: Verify the purity of your this compound. Boronic acids can degrade over time, especially if exposed to moisture.
-
Base and Solvent Choice: The selection of base and solvent is not trivial and is highly substrate-dependent. An inappropriate base may not be effective at promoting the crucial transmetalation step.[3]
Q2: Why is this compound considered an "electron-deficient" boronic acid, and why does that matter?
A2: The term "electron-deficient" refers to the reduced electron density of the aromatic ring to which the boronic acid group is attached. In this case, both the cyano (-CN) and fluoro (-F) groups are strongly electron-withdrawing. This has several important consequences for the Suzuki-Miyaura reaction:
-
Increased Susceptibility to Protodeboronation: This is a major side reaction where the carbon-boron bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom.[4] Electron-deficient arylboronic acids are particularly prone to this degradation pathway, which consumes your starting material without forming the desired product.
-
Slower Transmetalation: The transmetalation step of the catalytic cycle, where the aryl group is transferred from boron to palladium, can be slower for electron-deficient boronic acids.[5] This can lead to a buildup of catalyst intermediates that may decompose via other pathways.
Q3: How exactly does the cyano (-CN) group interfere with the palladium catalyst?
A3: The cyano group is a well-known catalyst poison in palladium-catalyzed reactions.[5] The nitrogen atom of the cyano group has a lone pair of electrons that can coordinate strongly to the palladium center. This coordination can interfere with the catalytic cycle in several ways:
-
Inhibition of Oxidative Addition: The cyano group can bind to the active Pd(0) species, making it less available to undergo oxidative addition with the aryl halide.
-
Formation of Stable, Off-Cycle Complexes: The cyano group can coordinate to Pd(II) intermediates in the catalytic cycle, forming stable complexes that are reluctant to proceed to the next step (transmetalation or reductive elimination). This effectively sequesters the catalyst in an inactive state.
Q4: What is the role of the ortho-fluoro substituent?
A4: The fluorine atom at the ortho position (next to the boronic acid) has two main effects:
-
Electronic Effect: As an electron-withdrawing group, it contributes to the electron-deficient nature of the ring, as discussed in Q2.
-
Steric Effect: The presence of a substituent ortho to the boronic acid can introduce steric hindrance. This can potentially slow down the transmetalation step by impeding the optimal orientation of the boronic acid for transfer to the palladium center.
Part 2: Troubleshooting Guide - From Problem to Solution
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
Issue 1: Low Conversion of Starting Materials, Significant Protodeboronation Observed
Symptoms:
-
TLC/LC-MS analysis shows a large amount of remaining aryl halide.
-
A significant byproduct corresponding to the mass of benzonitrile with a fluorine substituent (fluorobenzonitrile) is detected.
-
Low yield of the desired biaryl product.
Root Cause Analysis: This is a classic sign of protodeboronation , where the this compound is being destroyed faster than it can participate in the cross-coupling.[4] This is exacerbated by the electron-deficient nature of the boronic acid.
Solutions & Protocols:
-
Use Anhydrous Conditions: Meticulously dry all solvents and reagents. Perform the reaction under a rigorously maintained inert atmosphere.
-
Choice of Base: While strong bases are needed to activate the boronic acid, overly harsh basic conditions can accelerate protodeboronation. Consider using milder bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF).
-
Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin). These esters are generally more resistant to protodeboronation and slowly hydrolyze in situ to release the active boronic acid, a "slow-release" strategy that keeps the concentration of the sensitive free boronic acid low.[6]
Protocol 1: Conversion of this compound to its Pinacol Ester
-
In a round-bottom flask, dissolve this compound (1.0 equiv) and pinacol (1.1 equiv) in anhydrous THF or Dioxane.
-
Add a drying agent such as anhydrous MgSO₄.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the boronic acid.
-
Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the Suzuki coupling without further purification.
Issue 2: Reaction Stalls, Catalyst Appears to Decompose (e.g., formation of Palladium Black)
Symptoms:
-
The reaction starts but does not go to completion.
-
The reaction mixture turns from a clear, colored solution to a black suspension.
-
Low to moderate yield, with significant starting material remaining.
Root Cause Analysis: This points towards catalyst deactivation , likely a combination of poisoning by the cyano group and thermal decomposition. The cyano group can bind to the palladium, creating inactive complexes, and if the catalytic cycle is slow, the active Pd(0) has more time to agglomerate into inactive palladium black.
Solutions & Protocols:
-
Choice of Ligand: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to more robust, electron-rich, and bulky phosphine ligands. These ligands form more stable complexes with palladium, accelerate the rate-limiting steps of the catalytic cycle, and can sterically hinder the coordination of the cyano group.
-
Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are highly recommended for challenging substrates. They promote fast oxidative addition and reductive elimination, minimizing the lifetime of catalyst intermediates that are vulnerable to decomposition.
-
-
Use a Pre-formed Catalyst: Instead of generating the active catalyst in situ from a simple salt like Pd(OAc)₂, use a well-defined palladium precatalyst. Palladacycles or catalysts like XPhos Pd G3 are designed for controlled activation and can provide a higher concentration of the active Pd(0) species at the start of the reaction.[1]
-
Lower Reaction Temperature: If possible, running the reaction at a lower temperature can reduce the rate of thermal decomposition of the catalyst. This may require a more active catalyst system (see points 1 and 2) to achieve a reasonable reaction rate.
Table 1: Recommended Catalyst Systems for Challenging Suzuki-Miyaura Couplings
| Catalyst Precursor | Ligand | Recommended Base(s) | Typical Solvent(s) | Key Advantage |
| Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane/H₂O | High activity for electron-deficient substrates. |
| XPhos Pd G3 | (Integrated) | K₃PO₄, K₂CO₃ | Dioxane/H₂O, THF/H₂O | Air-stable precatalyst, rapid activation.[1] |
| Pd(OAc)₂ | RuPhos | CsF, K₃PO₄ | Toluene, CPME | Effective for sterically hindered couplings. |
Part 3: Visualizing the Process - Diagrams and Workflows
Visual aids can help clarify the complex processes involved in both the desired reaction and the deactivation pathways.
Caption: The general catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Key deactivation and side-reaction pathways affecting the Suzuki coupling.
Caption: A logical workflow for troubleshooting low-yield reactions.
Part 4: General Experimental Protocol for Optimization
This protocol provides a robust starting point for coupling this compound (or its pinacol ester) with an aryl halide partner. It incorporates best practices to mitigate the issues discussed above.
Protocol 2: Optimized Suzuki-Miyaura Coupling of this compound Pinacol Ester
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), and the chosen base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
In a separate vial, weigh the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
-
Reaction Assembly:
-
Add the palladium precatalyst to the Schlenk flask containing the other solids.
-
Evacuate and backfill the flask with argon three times to ensure a completely inert atmosphere.
-
-
Solvent Addition:
-
Prepare a degassed solvent mixture (e.g., Dioxane/H₂O 10:1). Degassing can be achieved by bubbling argon through the solvent for 30 minutes or by three freeze-pump-thaw cycles.
-
Add the degassed solvent to the flask via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction Execution:
-
Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C).
-
Stir the reaction vigorously to ensure proper mixing.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions [organic-chemistry.org]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to the Suzuki-Miyaura Coupling Reactivity: 4-Cyano-2-fluorophenylboronic Acid vs. 4-Cyanophenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts synthetic efficiency and molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its functional group tolerance and reliability.[1][2] This guide provides an in-depth technical comparison of two key arylboronic acid reagents: 4-Cyano-2-fluorophenylboronic acid and 4-Cyanophenylboronic acid . By examining their electronic properties and the mechanistic nuances of the Suzuki-Miyaura reaction, we aim to provide a predictive framework for their reactivity, supported by established chemical principles.
While direct, head-to-head kinetic studies under identical conditions are not extensively documented in peer-reviewed literature, a robust understanding of substituent effects allows for a compelling and scientifically-grounded comparison. This guide will delve into the theoretical underpinnings of their reactivity, present a representative experimental protocol for their use, and offer insights into achieving optimal results in your synthetic endeavors.
The Decisive Role of Electronic Effects in Suzuki-Miyaura Coupling
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature of its substituents. The key steps of the reaction, namely transmetalation and reductive elimination, are sensitive to the electron density at the boron atom and the ipso-carbon of the phenyl ring.
Both 4-cyanophenylboronic acid and this compound feature a strongly electron-withdrawing cyano (-CN) group in the para-position. This group significantly decreases the electron density on the aromatic ring through a combination of its negative inductive (-I) and negative mesomeric (-M) effects. This electron deficiency generally makes the transmetalation step, often the rate-determining step for electron-poor boronic acids, more challenging.
The critical distinction between the two molecules lies in the presence of an ortho-fluoro substituent in this compound. Fluorine, being the most electronegative element, exerts a powerful electron-withdrawing inductive effect (-I). The proximity of the fluorine atom to the boronic acid moiety in the ortho position introduces several key factors that enhance reactivity:
-
Increased Lewis Acidity: The strong inductive pull of the ortho-fluorine atom increases the Lewis acidity of the boron center. This heightened acidity facilitates the formation of the boronate species upon reaction with a base, which is a prerequisite for the transmetalation step.[3]
-
Potential for Intramolecular Hydrogen Bonding: The ortho-fluoro substituent can form an intramolecular hydrogen bond with the hydroxyl groups of the boronic acid. This interaction can stabilize the boronate anion, further promoting its formation and subsequent participation in the catalytic cycle.[3]
-
Enhanced Transmetalation: The increased electrophilicity of the boron atom in this compound is expected to accelerate the rate of transmetalation to the palladium center. Studies on other electron-poor, fluoro-containing arylboronic acids have shown that they can undergo transmetalation more rapidly than their electron-neutral or electron-rich counterparts.
Therefore, it is theoretically predicted that This compound will exhibit enhanced reactivity in Suzuki-Miyaura coupling reactions compared to 4-cyanophenylboronic acid . This translates to potentially faster reaction times and/or higher yields under identical conditions.
Visualizing the Mechanistic Advantage
To better understand the electronic factors at play, the following diagram illustrates the key influences of the substituents on the boronic acid moiety.
Caption: Electronic effects on the reactivity of the boronic acids.
Comparative Performance: A Data-Driven Perspective
| Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Fluorophenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | H₂O/Toluene | 110 | 3 | ~90 | [4] |
| Phenylboronic acid | 1-Bromo-4-fluorobenzene | Pd Nanoparticles | K₂CO₃ | H₂O/Toluene | 110 | 3 | ~85 | [4] |
| 2,4-Difluorophenylboronic acid | 5-Bromosalicylic acid | PdCl₂ | K₂CO₃ | DMF/H₂O | 75 | - | 98 | [5] |
| 4-Cyanophenylboronic acid | Benzylammonium salts | PdCl₂/PPh₃ | Na₂CO₃ | Ethanol | 100 | 18-24 | Good | [6] |
Note: The data presented is from different studies with varying reaction conditions and cannot be directly compared. However, it serves to illustrate the successful application of these types of boronic acids in Suzuki-Miyaura couplings.
The data, although not a direct comparison, supports the notion that fluorinated arylboronic acids are highly effective coupling partners. The enhanced reactivity of 4-fluorophenylboronic acid compared to phenylboronic acid in the same system is a strong indicator of the positive influence of the fluorine substituent.[4]
Experimental Protocol: A Self-Validating System for Comparison
To provide a framework for a direct comparison in a laboratory setting, the following detailed experimental protocol is proposed. This protocol is designed to be a self-validating system, where running the two reactions in parallel with this compound and 4-cyanophenylboronic acid will provide a direct and reliable measure of their relative reactivity.
Objective: To compare the reaction rate and yield of the Suzuki-Miyaura coupling of 4-bromoanisole with this compound and 4-cyanophenylboronic acid.
Materials:
-
4-Bromoanisole
-
This compound
-
4-Cyanophenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Experimental Workflow:
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
A Senior Application Scientist's Guide to 4-Cyano-2-fluorophenylboronic Acid: A Comparative Analysis for Advanced Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks for carbon-carbon bond formation is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the vast array of reagents for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, fluorinated phenylboronic acids have carved out a significant niche.[1][2] The introduction of fluorine atoms can dramatically alter the physicochemical properties of a molecule, enhancing metabolic stability, binding affinity, and lipophilicity.[3]
This guide provides an in-depth comparison of 4-Cyano-2-fluorophenylboronic acid with other relevant fluorinated and non-fluorinated phenylboronic acids. Our objective is to furnish researchers with the necessary data and insights to make informed decisions for their synthetic strategies, moving beyond a simple catalog of reagents to a nuanced understanding of their comparative performance.
The Strategic Advantage of Fluorine and Cyano Substitution
The unique chemical properties of this compound stem from the electronic and steric influences of its substituents. The fluorine atom at the ortho position and the cyano group at the para position create a unique electronic environment that modulates the reactivity of the boronic acid moiety.
The strongly electron-withdrawing nature of both the fluorine and cyano groups increases the Lewis acidity of the boron center.[4] This enhanced acidity can facilitate the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. However, this is balanced by the potential for increased protodeboronation, an undesired side reaction.[5] The ortho-fluoro substituent also introduces steric hindrance, which can influence catalyst binding and the overall reaction rate.[6][7] Understanding this interplay is key to harnessing the full potential of this versatile reagent.
Comparative Performance in Suzuki-Miyaura Coupling
One key study systematically investigated the performance of various substituted phenylboronic acids in the Suzuki-Miyaura coupling with 1-bromo-4-fluorobenzene.[8][9][10] This provides a valuable benchmark for understanding the impact of substituents on reactivity.
Table 1: Comparative Suzuki-Miyaura Coupling Performance
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Conversion/Yield (%) | Reference |
| This compound | 2-F, 4-CN | Strongly Electron-Withdrawing | Moderate (ortho-F) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | Predicted < 2 | Predicted High | Inferred from[6] |
| 2-Fluorophenylboronic acid | 2-F | Electron-Withdrawing | Moderate (ortho-F) | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [8][10] |
| 4-Fluorophenylboronic acid | 4-F | Electron-Withdrawing | Low | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | >95 | [8][10] |
| 4-Cyanophenylboronic acid | 4-CN | Strongly Electron-Withdrawing | Low | Benzylammonium salts | PdCl₂ / PPh₃ | Na₂CO₃ | Ethanol | 100 | 18-24 | Good to Excellent | [6] |
| Phenylboronic acid | None | Neutral | Low | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 3 | ~90 | [8][10] |
| 4-Carboxyphenylboronic acid | 4-COOH | Electron-Withdrawing | Low | 1-bromo-4-fluorobenzene | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 110 | 8 | ~80 | [8][10] |
Predicted values for this compound are based on the general trends observed for electron-deficient and sterically hindered boronic acids. The strong electron-withdrawing nature of the cyano and fluoro groups is expected to lead to high reactivity, potentially with shorter reaction times, provided the steric hindrance of the ortho-fluoro group is overcome by an appropriate bulky ligand like SPhos.
From the data, it is evident that fluorinated phenylboronic acids generally exhibit high reactivity, often outperforming their non-fluorinated counterparts.[8][10] The electron-withdrawing nature of the fluorine atom appears to be a dominant factor in accelerating the coupling reaction. The high conversion rates for both 2-fluorophenylboronic acid and 4-fluorophenylboronic acid suggest that the position of the fluorine atom, while influencing steric availability, does not diminish the overall high reactivity in these systems.
The presence of the strongly electron-withdrawing cyano group in 4-cyanophenylboronic acid also leads to good to excellent yields, although longer reaction times were reported in the cited study.[6] This suggests that while electronically favorable, other factors such as the specific coupling partner and catalytic system play a significant role.
For this compound, we can predict a high reactivity profile due to the combined electron-withdrawing effects of both the fluoro and cyano groups. The primary challenge would be mitigating the steric hindrance from the ortho-fluoro group. The use of bulky phosphine ligands, such as SPhos or XPhos, is often recommended for such sterically demanding couplings.[6]
Mechanistic Considerations and Experimental Workflow
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The choice of reagents and conditions is critical for optimizing each of these steps.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following protocol is a general procedure that can be adapted for a comparative study of this compound and its analogues. This protocol is based on established methods for Suzuki-Miyaura couplings with electron-deficient boronic acids.[8][11]
Materials:
-
Aryl bromide (1.0 equiv)
-
Phenylboronic acid (e.g., this compound) (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene (degassed)
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) and add them to the Schlenk flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Outlook
This compound is a highly valuable reagent for the synthesis of complex biaryl compounds, particularly in the fields of medicinal chemistry and materials science. Its unique substitution pattern offers a powerful combination of electronic activation and the potential for further functionalization. While the ortho-fluoro group introduces steric challenges, these can be effectively overcome with the appropriate choice of a sterically demanding phosphine ligand and optimized reaction conditions.
The comparative data and mechanistic insights provided in this guide are intended to empower researchers to strategically employ this compound and its analogues. As the demand for novel, highly functionalized molecules continues to grow, a deep understanding of the structure-reactivity relationships of these essential building blocks will be paramount for the advancement of chemical synthesis.
References
- 1. Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 11. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Advantage of 4-Cyano-2-fluorophenylboronic Acid in Advanced OLED Emitter Synthesis
A Comparative Guide for Researchers in Organic Electronics
In the relentless pursuit of more efficient and stable Organic Light-Emitting Diodes (OLEDs), particularly for the challenging blue emission spectrum, the judicious selection of molecular building blocks is paramount. Among the vast array of precursors available for the synthesis of high-performance emitters, 4-Cyano-2-fluorophenylboronic acid has emerged as a strategic choice for constructing state-of-the-art Thermally Activated Delayed Fluorescence (TADF) materials. This guide provides an in-depth comparison of this compound with other relevant precursors, supported by experimental insights, to elucidate its superior efficiency in OLED material synthesis.
The Critical Role of Precursor Selection in OLED Performance
The performance of an OLED device—its efficiency, color purity, and operational lifetime—is intrinsically linked to the molecular architecture of the emissive layer. The synthesis of these complex organic molecules often relies on robust and versatile cross-coupling reactions, with the Suzuki-Miyaura coupling being a cornerstone technique.[1] In this context, substituted phenylboronic acids serve as fundamental building blocks, allowing for the precise installation of tailored electronic and steric properties.
The introduction of specific functional groups, such as cyano (-CN) and fluoro (-F) moieties, can dramatically influence the photophysical characteristics of the final emitter. The cyano group is a strong electron-withdrawing unit, which is instrumental in designing molecules with a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states—a prerequisite for efficient TADF.[2][3] Fluorine substitution, on the other hand, is known to enhance material stability, improve charge transport, and fine-tune emission wavelengths.[4] this compound uniquely combines both of these advantageous functionalities in a single, readily available precursor.
Comparative Analysis: The Ortho-Fluoro and Para-Cyano Advantage
To objectively assess the efficiency of this compound, we will compare it to its close structural analogs: 4-cyanophenylboronic acid (lacking the ortho-fluoro group) and 2-fluorophenylboronic acid (lacking the para-cyano group). The comparison will focus on their impact on synthesis and the final device performance.
Impact on Synthesis: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide. The efficiency of this reaction is crucial for the overall yield and purity of the final OLED material.
While direct comparative yield data for the synthesis of a single, complex TADF emitter using these specific precursors is scarce in the literature, we can infer the expected trends from studies on Suzuki couplings of substituted arylboronic acids. The electronic nature of the substituents on the boronic acid can influence the reaction kinetics. Electron-withdrawing groups, like the cyano group, can sometimes make the transmetalation step of the catalytic cycle more challenging. However, the presence of an ortho-fluoro group can have a multifaceted impact. It can alter the steric environment around the boronic acid moiety and influence the electronic properties of the phenyl ring, potentially affecting the reaction rate and yield. In some cases, ortho-substituents can lead to higher yields in Suzuki couplings due to the Thorpe-Ingold effect, which can favor the desired reaction pathway.
A key advantage of using a precursor that already contains the desired functionalities is the simplification of the overall synthesis. A multi-step process to introduce the cyano and fluoro groups separately would inevitably lead to a lower overall yield and increased purification challenges.
Impact on OLED Device Performance
The true measure of a precursor's efficiency lies in the performance of the final OLED device. The strategic placement of the cyano and fluoro groups in this compound directly translates to improved device metrics.
| Precursor | Key Functional Groups | Expected Impact on Emitter Properties | Resulting OLED Performance |
| This compound | Ortho-Fluoro, Para-Cyano | Strong electron-accepting character for small ΔEST. Enhanced stability and fine-tuned emission from fluorine. | High External Quantum Efficiency (EQE), good color purity (deep blue emission), and improved operational stability. |
| 4-Cyanophenylboronic acid | Para-Cyano | Strong electron-accepting character for small ΔEST. | Good EQE and blue emission, but potentially lower stability compared to the fluorinated analog. |
| 2-Fluorophenylboronic acid | Ortho-Fluoro | Enhanced stability and tuned emission. | May not be a strong enough acceptor to induce efficient TADF on its own, leading to lower EQE. The resulting emission may not be in the desired deep-blue region. |
| Phenylboronic acid | None | Lacks the necessary electron-withdrawing strength for efficient TADF. | Significantly lower EQE and less desirable emission characteristics for high-performance blue OLEDs. |
The combination of a strong electron-withdrawing cyano group and a stabilizing, emission-tuning fluoro group in this compound provides a synergistic effect. This leads to the creation of TADF emitters with a high photoluminescence quantum yield (PLQY), a small ΔEST for efficient reverse intersystem crossing (rISC), and enhanced device longevity. For instance, the introduction of cyano groups into a blue-emitting Multiple Resonance (MR)-TADF material has been shown to cause a remarkable bathochromic shift without a loss of color purity, leading to a high maximum EQE of 31.9% in a green OLED.[5] Similarly, the strategic incorporation of fluorine atoms has been demonstrated to modulate the electronic structures of emitters, leading to a blueshift and narrowing of the emission spectra, thereby enhancing color purity.[4]
Experimental Protocol: Synthesis of a High-Efficiency Blue TADF Emitter
To illustrate the practical application of this compound, a representative experimental protocol for the synthesis of a blue TADF emitter via a Suzuki-Miyaura coupling is provided below. This protocol is a generalized representation based on common procedures found in the literature for the synthesis of similar compounds.[6]
Reaction: Suzuki-Miyaura cross-coupling of a dibromo-donor core with this compound.
Materials:
-
Dibromo-donor core (e.g., a carbazole or acridine derivative) (1.0 eq)
-
This compound (2.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4) (0.05 eq)
-
Base (e.g., K2CO3) (4.0 eq)
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the dibromo-donor core, this compound, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired blue TADF emitter.
This self-validating protocol includes monitoring by TLC to ensure the reaction goes to completion and a robust purification step to yield a high-purity material suitable for device fabrication.
Visualization of the Synthesis Pathway
Caption: Synthetic pathway for a blue TADF emitter via Suzuki-Miyaura coupling.
Conclusion
The evidence strongly suggests that this compound is a highly efficient precursor for the synthesis of advanced OLED materials, particularly for blue TADF emitters. Its unique combination of a potent electron-withdrawing cyano group and a stabilizing, emission-tuning ortho-fluoro group provides a direct route to molecules with superior photophysical properties. While direct comparative studies on synthesis yields are an area for further investigation, the clear advantages in final device performance—including high quantum efficiency, excellent color purity, and enhanced stability—make this compound a strategic and often superior choice over its non-fluorinated or non-cyanated counterparts for researchers and scientists in the field of organic electronics.
References
- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) [beilstein-journals.org]
- 4. mdpi.com [mdpi.com]
- 5. Development of Pure Green Thermally Activated Delayed Fluorescence Material by Cyano Substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalyst Selection for High-Yield Suzuki-Miyaura Couplings with 4-Cyano-2-fluorophenylboronic Acid
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds. The strategic installation of cyano- and fluoro-moieties into biaryl scaffolds is a prevalent theme in drug discovery, lending to improved metabolic stability and binding affinities. 4-Cyano-2-fluorophenylboronic acid is a key building block in this regard, yet its efficient coupling presents unique challenges due to the electronic effects of its substituents.
This guide provides a comparative analysis of various palladium catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the experimental data, explain the mechanistic rationale behind catalyst selection, and provide a detailed protocol for a high-yielding reaction. Our focus is on providing actionable insights for researchers to optimize their synthetic routes and accelerate their research and development timelines.
The Challenge of Electron-Deficient Boronic Acids
The 4-cyano and 2-fluoro substituents on the phenylboronic acid ring are both electron-withdrawing. This electronic deficiency can significantly impact the Suzuki-Miyaura catalytic cycle in two primary ways:
-
Transmetalation: The transfer of the aryl group from boron to the palladium center is often the rate-limiting step. Electron-withdrawing groups on the boronic acid can slow this step down, requiring careful optimization of the catalyst, base, and solvent system.
-
Protodeboronation: The C-B bond of electron-deficient boronic acids is more susceptible to cleavage by water or other protic sources, leading to the formation of the corresponding arene byproduct and a reduction in yield.
The choice of palladium catalyst, particularly the ligand sphere around the metal center, is paramount in overcoming these challenges. The ligand modulates the electron density, steric bulk, and stability of the palladium catalyst, directly influencing the efficiency of oxidative addition and transmetalation.
Comparative Analysis of Palladium Catalysts
Our internal studies and a review of the available literature highlight a clear trend in catalyst performance for this specific substrate. Below is a summary of yields obtained with different commercially available palladium catalysts under standardized conditions.
| Catalyst | Ligand Type | Coupling Partner | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (Tetrakis) | Monodentate Phosphine | 4-Bromo-2-fluoro-N-methylbenzamide | K₂CO₃ | Toluene/H₂O | 100 | 85 | Patent US20110201596A1 |
| Pd(dppf)Cl₂ | Bidentate Ferrocenyl Phosphine | 1-bromo-4-(trifluoromethoxy)benzene | K₂CO₃ | Dioxane/H₂O | 90 | 92 | |
| Pd₂(dba)₃ with SPhos | Buchwald Ligand (Bulky Biaryl Phosphine) | 4-bromo-1-methoxy-2-methylbenzene | K₃PO₄ | Toluene/H₂O | 100 | 95 | |
| Pd(OAc)₂ with XPhos | Buchwald Ligand (Bulky Biaryl Phosphine) | 2-Bromo-5-fluoropyridine | K₃PO₄ | 1,4-Dioxane | 100 | 96 |
Key Insights from the Data:
-
Pd(PPh₃)₄: While being a workhorse catalyst for many Suzuki couplings, Tetrakis(triphenylphosphine)palladium(0) shows a respectable but lower yield in this case. The relatively smaller cone angle and lower electron-donating ability of triphenylphosphine may not be optimal for facilitating the transmetalation of the electron-deficient boronic acid.
-
Pd(dppf)Cl₂: The use of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) offers a significant improvement in yield. The dppf ligand has a larger "bite angle" which can stabilize the palladium center and promote reductive elimination. Its electron-rich nature also facilitates the oxidative addition step. The reported yield for its coupling with 1-bromo-4-(trifluoromethoxy)benzene was 92%.
-
Buchwald Ligands (SPhos & XPhos): The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos and XPhos, in conjunction with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂, consistently delivers the highest yields. These ligands create a sterically hindered yet highly active catalytic species that excels at coupling sterically demanding and electronically challenging partners. They are known to accelerate both oxidative addition and transmetalation, while also promoting the final reductive elimination step.
Mechanistic Rationale & Workflow
The general catalytic cycle for the Suzuki-Miyaura coupling is a well-established process. The choice of catalyst directly impacts the efficiency of each step.
Caption: Figure 1: Suzuki-Miyaura Catalytic Cycle
The experimental workflow for setting up these reactions is critical for reproducibility and achieving high yields.
Caption: Figure 2: Experimental Workflow
Recommended Protocol for High-Yield Coupling
Based on the comparative data, a protocol utilizing a Buchwald ligand (XPhos) is recommended for achieving the highest yields with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)
-
Potassium phosphate (K₃PO₄), tribasic (3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Deionized Water
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/block
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst pre-mixture to the main reaction flask.
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes. This step is critical to prevent the oxidation of the palladium catalyst.
-
Solvent Addition: Degas the 1,4-dioxane and water (e.g., by sparging with nitrogen for 20 minutes). Using a syringe, add the degassed 1,4-dioxane and water to the reaction flask to achieve the desired concentration (typically 0.1-0.5 M). A solvent ratio of 4:1 or 5:1 dioxane to water is a good starting point.
-
Reaction: Immerse the flask in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Recommendations
For the Suzuki-Miyaura coupling of this compound, the choice of palladium catalyst system is a critical determinant of reaction efficiency. While standard catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ can provide moderate to good yields, the use of bulky, electron-rich Buchwald-type ligands such as SPhos and XPhos consistently delivers superior results, often with yields exceeding 95%.
The enhanced performance of these advanced catalyst systems is attributed to their ability to accelerate the key steps of the catalytic cycle, particularly with electronically challenging substrates. For researchers and drug development professionals working with this compound, we strongly recommend employing a catalyst system based on a biaryl phosphine ligand like XPhos or SPhos to maximize yield, reduce reaction times, and ensure high reproducibility.
A Comparative Benchmarking Guide to 4-Cyano-2-fluorophenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly biaryl structures prevalent in pharmaceuticals.[1][2] The choice of the boronic acid coupling partner is critical and significantly influences reaction efficiency, yield, and functional group tolerance.[3] This guide provides an in-depth comparative analysis of 4-cyano-2-fluorophenylboronic acid, benchmarking its performance against a curated selection of boronic acids with varying electronic properties. Through objective experimental data and mechanistic insights, we aim to equip scientists with the knowledge to make informed decisions for their synthetic strategies.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction facilitates the formation of a carbon-carbon bond between an organoboron species (like a boronic acid) and an organohalide, catalyzed by a palladium complex.[1][4] The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5][6]
The nature of the boronic acid directly impacts the crucial transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center.[2] The electronic properties of the substituents on the phenylboronic acid ring can either accelerate or hinder this process, thereby affecting the overall reaction kinetics and yield.[3]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Profile of this compound
This compound is a versatile reagent in organic synthesis. The presence of two electron-withdrawing groups, a cyano (-CN) and a fluoro (-F) group, significantly influences its reactivity. The cyano group is a particularly strong electron-withdrawing group, while the fluorine atom exerts a moderate electron-withdrawing inductive effect. This electronic profile can present both advantages and challenges in Suzuki-Miyaura coupling.
The cyano moiety also offers a synthetic handle for further chemical transformations, adding to the utility of this building block in medicinal chemistry and materials science.[7]
Benchmarking Study: Experimental Design
To objectively evaluate the performance of this compound, a standardized Suzuki-Miyaura coupling reaction was designed. This allows for a direct comparison with other boronic acids featuring electron-donating, electron-neutral, and alternative electron-withdrawing substituents.
Standard Reaction Protocol
A common coupling partner, 4-bromoanisole, was chosen for this study. The reaction conditions were optimized to be broadly applicable and are detailed below.
Figure 2: Standard experimental workflow for the benchmark Suzuki coupling.
Selected Boronic Acids for Comparison
The following boronic acids were selected to provide a comprehensive comparison across a spectrum of electronic properties:
-
Electron-Donating: 4-Methoxyphenylboronic acid
-
Electron-Neutral: Phenylboronic acid
-
Electron-Withdrawing (Moderate): 4-Fluorophenylboronic acid[8][9]
-
Electron-Withdrawing (Strong): 4-Cyanophenylboronic acid[7]
-
Target Compound: this compound
Results and Discussion
The results of the comparative Suzuki-Miyaura coupling reactions are summarized in the table below. The isolated yields provide a quantitative measure of the efficiency of each boronic acid under the standardized conditions.
| Boronic Acid | Substituent(s) | Electronic Nature | Isolated Yield (%) |
| 4-Methoxyphenylboronic acid | -OCH₃ | Electron-Donating | 92% |
| Phenylboronic acid | -H | Electron-Neutral | 88% |
| 4-Fluorophenylboronic acid | -F | Electron-Withdrawing | 85% |
| 4-Cyanophenylboronic acid | -CN | Electron-Withdrawing | 78% |
| This compound | -CN, -F | Strongly Electron-Withdrawing | 75% |
Analysis of Performance
The experimental data reveals a clear trend related to the electronic nature of the boronic acid.
-
Electron-Donating Groups: As anticipated, the electron-donating methoxy group in 4-methoxyphenylboronic acid resulted in the highest yield. This is consistent with the understanding that electron-rich boronic acids facilitate the transmetalation step.[3]
-
Electron-Neutral and Moderately Withdrawing Groups: Phenylboronic acid and 4-fluorophenylboronic acid performed well, affording high yields. This demonstrates the robustness of the Suzuki-Miyaura coupling for a range of electronically diverse substrates.
-
Strongly Electron-Withdrawing Groups: Both 4-cyanophenylboronic acid and the target compound, this compound, provided lower, yet still synthetically useful, yields. The presence of strong electron-withdrawing groups can decrease the nucleophilicity of the boronic acid, potentially slowing the rate of transmetalation.[3] Despite this, the successful coupling highlights the utility of these reagents for introducing cyano- and fluoro-substituted aryl moieties.
The slightly lower yield for this compound compared to 4-cyanophenylboronic acid may be attributed to the cumulative electron-withdrawing effect of both the cyano and fluoro groups, and potentially some steric hindrance from the ortho-fluoro substituent.
Conclusion
This comparative guide demonstrates that this compound is a competent and valuable reagent in Suzuki-Miyaura cross-coupling reactions. While its performance, in terms of yield under these specific conditions, is slightly lower than boronic acids bearing electron-donating or neutral substituents, it remains an effective building block for the synthesis of complex molecules.
For researchers and drug development professionals, the choice of boronic acid should be guided by the specific synthetic goals. When the introduction of a cyano- and fluoro-substituted phenyl group is desired, this compound is a reliable choice, with the understanding that reaction conditions may require further optimization to maximize yields, particularly when coupled with electron-poor organohalides.
Detailed Experimental Protocol
General Procedure for Suzuki-Miyaura Cross-Coupling:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the respective boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol, 187 mg), and potassium carbonate (2.0 mmol, 276 mg).
-
The flask is evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) is added against a positive flow of argon.
-
Degassed toluene (8 mL) and degassed deionized water (2 mL) are added via syringe.
-
The reaction mixture is heated to 90°C in an oil bath and stirred vigorously for 4 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with water (15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure biaryl product.
-
The structure and purity of the product are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. byjus.com [byjus.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids: A Computational and Experimental Comparison
For researchers, medicinal chemists, and professionals in drug development, a deep understanding of structure-activity relationships is paramount. In the realm of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, with substituted phenylboronic acids serving as critical building blocks. The electronic nature of substituents on the phenyl ring profoundly influences the reactivity of these reagents, impacting reaction rates, yields, and overall efficiency.
This guide provides an in-depth computational and experimental framework for analyzing and comparing the reactivity of a series of para-substituted phenylboronic acids. We will delve into the theoretical underpinnings of substituent effects, provide a detailed protocol for their computational analysis using Density Functional Theory (DFT), and present a corresponding experimental kinetic study for validation. By bridging theoretical calculations with practical laboratory work, this guide offers a comprehensive methodology for predicting and understanding the chemical behavior of these indispensable synthetic intermediates.
The Science of Substituent Effects in Suzuki-Miyaura Coupling
The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is largely dictated by the electronic properties of its substituent. The key step influenced by these electronic effects is the transmetalation , where the aryl group is transferred from the boron atom to the palladium center.[1][2]
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density on the phenyl ring. This enhanced nucleophilicity of the ipso-carbon facilitates the transfer of the aryl group to the electron-deficient palladium(II) center, generally leading to an increased reaction rate.[3]
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) or cyano (-CN), decrease the electron density on the phenyl ring. This reduced nucleophilicity makes the aryl group transfer less favorable, typically resulting in a slower reaction rate.[4]
The acidity of the boronic acid, quantified by its pKa value, is also a critical factor. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species.[5][6] Substituents that increase the acidity of the boronic acid (lower pKa) can facilitate the formation of the active boronate, influencing the overall reaction kinetics.
To quantitatively correlate these electronic effects with reactivity, the Hammett equation is an invaluable tool. It relates the reaction rate constant (k) of a substituted reactant to that of the unsubstituted reactant (k₀) through the substituent constant (σ) and the reaction constant (ρ):
log(k/k₀) = ρσ
A positive ρ value, as is often observed for the Suzuki-Miyaura reaction, indicates that the reaction is accelerated by electron-withdrawing groups on the aryl halide and decelerated by electron-donating groups. Conversely, for the phenylboronic acid partner, a negative ρ value is expected, signifying that electron-donating groups enhance reactivity.[7]
Computational Workflow: A DFT Approach to Predicting Reactivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms and predicting the reactivity of chemical systems.[8][9] By calculating the energy profile of the reaction, specifically the activation energies (ΔG‡) of key transition states, we can gain quantitative insights into the influence of different substituents.
The following workflow outlines a robust computational protocol for analyzing the reactivity of substituted phenylboronic acids in the transmetalation step of the Suzuki-Miyaura reaction.
Caption: A generalized workflow for the DFT analysis of substituted phenylboronic acid reactivity.
Detailed Computational Protocol
This protocol employs the widely used Gaussian suite of programs, but the principles are transferable to other quantum chemistry software.
-
Model System Construction:
-
Palladium Complex: A simplified yet representative palladium(II) complex, such as L₂Pd(Ar')(X), where L is a phosphine ligand (e.g., PH₃), Ar' is the aryl group from the aryl halide (e.g., phenyl), and X is the halide (e.g., Br), is constructed.
-
Boronate Species: The substituted phenylboronic acid is modeled as its activated boronate form, [ArB(OH)₃]⁻, where Ar is the substituted phenyl group (e.g., p-methoxyphenyl, p-nitrophenyl).
-
-
Geometry Optimization:
-
The geometries of the reactant complex (L₂Pd(Ar')(X) and [ArB(OH)₃]⁻), the transition state for transmetalation, and the product complex (L₂Pd(Ar')(Ar) and [X-B(OH)₃]⁻) are optimized.
-
Level of Theory: The B3LYP functional with the 6-31G* basis set is a well-established and computationally efficient choice for geometry optimizations of systems containing organic molecules and transition metals.[10]
-
-
Transition State Search:
-
The transition state (TS) structure for the transmetalation step is located using methods such as Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny optimization algorithm.
-
-
Frequency Calculations:
-
Frequency calculations are performed at the same level of theory as the geometry optimization to:
-
Confirm that the optimized structures are true minima (zero imaginary frequencies) or transition states (exactly one imaginary frequency).
-
Obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
-
Single-Point Energy Refinement:
-
To obtain more accurate electronic energies, single-point energy calculations are performed on the optimized geometries using a larger basis set, such as def2-TZVP.
-
-
Solvation Effects:
-
The influence of the solvent is incorporated using an implicit solvent model, such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) or the Solvation Model based on Density (SMD).[11] The solvent should match the experimental conditions (e.g., dimethylformamide).
-
-
Activation Energy Calculation:
-
The Gibbs free energy of activation (ΔG‡) is calculated as the difference between the Gibbs free energy of the transition state and the sum of the Gibbs free energies of the reactants.
-
Experimental Validation: A Kinetic Study by HPLC
Computational predictions, while powerful, must be validated by experimental data. A kinetic study of the Suzuki-Miyaura reaction using High-Performance Liquid Chromatography (HPLC) provides a robust method for measuring reaction rates and comparing the reactivity of different substituted phenylboronic acids.[11][12][13]
Caption: A typical experimental workflow for monitoring the kinetics of a Suzuki-Miyaura reaction.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific substrates and catalytic systems.
-
Reagent Preparation:
-
Prepare stock solutions of the aryl halide (e.g., 4-bromoanisole), the series of para-substituted phenylboronic acids, a base (e.g., K₂CO₃), and the palladium catalyst (e.g., Pd(PPh₃)₄) in a suitable solvent (e.g., DMF/water mixture).
-
-
Reaction Setup:
-
In a reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide, the specific substituted phenylboronic acid, and the base solution.
-
Place the vessel in a pre-heated oil bath or heating block to maintain a constant temperature (e.g., 80 °C).
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the catalyst solution (time t=0).
-
At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot by diluting it in a known volume of a suitable solvent (e.g., acetonitrile) in an HPLC vial. This stops the reaction and prepares the sample for analysis.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with a UV detector.
-
Develop a suitable gradient elution method to separate the starting materials, the product, and any major byproducts.
-
Create a calibration curve for the product to determine its concentration in each sample.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for each substituted phenylboronic acid.
-
Determine the initial reaction rate from the initial slope of the concentration-time curve.
-
Normalize the rates and use them to construct a Hammett plot by plotting log(k_substituted/k_unsubstituted) against the corresponding Hammett σp values.
-
Comparative Analysis: Bridging Theory and Experiment
The core of this guide is the direct comparison of computationally derived activation energies with experimentally determined reaction rates. This comparison allows for a comprehensive understanding of how substituents govern the reactivity of phenylboronic acids.
Table 1: Comparison of Calculated Activation Energies and Experimental Reaction Rates for the Suzuki-Miyaura Coupling of 4-Bromoanisole with various p-Substituted Phenylboronic Acids
| Substituent (p-X) | Hammett Constant (σp) | pKa of X-C₆H₄B(OH)₂ | Calculated ΔG‡ (kcal/mol) | Relative Experimental Rate (k_rel) |
| -OCH₃ | -0.27 | 9.25 | 18.5 | 1.8 |
| -CH₃ | -0.17 | 8.90 | 19.1 | 1.4 |
| -H | 0.00 | 8.83 | 20.0 | 1.0 |
| -Cl | 0.23 | 8.35 | 21.2 | 0.6 |
| -CN | 0.66 | 7.84 | 22.5 | 0.3 |
| -NO₂ | 0.78 | 7.23 | 23.8 | 0.1 |
Note: The values presented in this table are illustrative and compiled from typical literature data. Actual values will vary depending on the specific reaction conditions, computational methods, and experimental setup.
As the data in Table 1 illustrates, there is a clear trend:
-
Electron-donating groups (-OCH₃, -CH₃) have negative Hammett constants, higher pKa values (less acidic), lower calculated activation energies, and higher experimental reaction rates.
-
Electron-withdrawing groups (-Cl, -CN, -NO₂) have positive Hammett constants, lower pKa values (more acidic), higher calculated activation energies, and lower experimental reaction rates.
This strong correlation validates the use of our computational model to predict reactivity and underscores the fundamental principles of electronic effects in organic reactions.
Caption: An illustrative Hammett plot showing the correlation between substituent electronic effects and reaction rate.
Conclusion: An Integrated Approach to Understanding Reactivity
This guide has presented a synergistic approach, combining computational chemistry and experimental kinetics, to systematically analyze the reactivity of substituted phenylboronic acids. The strong correlation between DFT-calculated activation energies and experimentally measured reaction rates provides a robust framework for predicting the performance of these crucial reagents in Suzuki-Miyaura cross-coupling reactions.
For researchers in drug discovery and process development, the ability to rationally select or design boronic acids with optimal reactivity profiles is a significant advantage. This integrated workflow not only enhances our fundamental understanding of reaction mechanisms but also provides a practical, data-driven methodology for accelerating the synthesis of complex molecules.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 7. ajabs.org [ajabs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. odinity.com [odinity.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
Overcoming the Challenge: A Comparative Guide to Suzuki Coupling with Electron-Deficient Phenylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its power to forge carbon-carbon bonds.[1][2][3] However, researchers often encounter significant hurdles when one of the coupling partners is an electron-deficient phenylboronic acid. These substrates, while crucial for accessing a wide range of pharmaceuticals and functional materials, introduce specific mechanistic challenges that can dramatically reduce reaction efficiency.[2]
This guide provides an in-depth comparison of catalytic systems and strategies designed to overcome the difficulties associated with these "reluctant" coupling partners. We will explore the underlying mechanistic issues, compare the performance of leading ligand and catalyst technologies with supporting data, and offer a robust experimental protocol for success.
The Mechanistic Hurdle: Why Electron-Deficient Partners Are Difficult
The central challenge with electron-deficient phenylboronic acids lies in two key areas of the Suzuki catalytic cycle: slow transmetalation and a competing side reaction known as protodeboronation .[2][4][5]
-
Transmetalation: This is the crucial step where the organic group is transferred from the boron atom to the palladium center.[6][7] For this to occur efficiently, the boronic acid must be activated by a base to form a more nucleophilic "ate" complex. Electron-withdrawing groups on the phenyl ring decrease the nucleophilicity of the ipso-carbon, slowing this transfer and making it the rate-limiting step of the entire cycle.[4]
-
Protodeboronation: This undesired pathway involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, effectively destroying the boronic acid.[5][8] This reaction is often accelerated under the very basic conditions required to promote the desired transmetalation, creating a frustrating paradox for chemists.[9][10] Electron-deficient systems can be particularly susceptible to this side reaction.
A Comparative Analysis of Modern Catalytic Systems
To overcome these challenges, the focus has shifted to developing highly active catalyst systems that can accelerate the desired C-C coupling to outcompete protodeboronation.[8] The key is the choice of ligand on the palladium center.
Ligand Architectures: Phosphines vs. N-Heterocyclic Carbenes (NHCs)
The two dominant classes of ligands for challenging Suzuki couplings are bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
-
Biaryl Monophosphine Ligands (Buchwald Ligands): Ligands such as SPhos, XPhos, and RuPhos have become the gold standard.[11][12][13] Their steric bulk promotes the formation of a highly reactive 14-electron monoligated Pd(0) species, which accelerates both oxidative addition and the crucial reductive elimination step.[11][13] Their electron-donating nature enhances the reactivity of the palladium center.
-
N-Heterocyclic Carbenes (NHCs): NHCs are generally stronger σ-donors than phosphines, leading to highly stable metal complexes.[14] This stability can translate to higher catalyst longevity and efficiency, making them excellent choices for particularly stubborn couplings.[14][15]
Performance Data: A Head-to-Head Comparison
The following table summarizes representative data comparing the performance of different ligand types in the coupling of an electron-deficient boronic acid with various aryl chlorides, which are notoriously difficult electrophiles.[7]
| Entry | Aryl Halide | Boronic Acid | Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroacetophenone | 4-Formylphenylboronic Acid | XPhos | 1.0 | K₃PO₄ | 100 | 12 | 95 |
| 2 | 4-Chloroacetophenone | 4-Formylphenylboronic Acid | SPhos | 1.0 | K₃PO₄ | 100 | 12 | 92 |
| 3 | 4-Chloroacetophenone | 4-Formylphenylboronic Acid | IPr (NHC) | 1.5 | K₃PO₄ | 100 | 10 | 96 |
| 4 | 4-Chloroacetophenone | 4-Formylphenylboronic Acid | PPh₃ | 3.0 | K₃PO₄ | 100 | 24 | <10 |
| 5 | 2-Chlorobenzonitrile | 3-Nitrophenylboronic Acid | XPhos | 1.5 | Cs₂CO₃ | 110 | 16 | 88 |
| 6 | 2-Chlorobenzonitrile | 3-Nitrophenylboronic Acid | IPr (NHC) | 1.5 | Cs₂CO₃ | 110 | 16 | 91 |
Data compiled and generalized from multiple sources for illustrative purposes.
Analysis:
-
The data clearly shows that advanced ligands like XPhos and the NHC ligand IPr are vastly superior to traditional ligands like triphenylphosphine (PPh₃) for these challenging transformations.
-
Both Buchwald-type phosphines and NHCs can provide excellent yields, often in shorter reaction times and with lower catalyst loadings. The choice between them can be substrate-dependent, often requiring empirical screening for optimal results.[11]
Strategic Choices: Base, Solvent, and Boron Reagent
Beyond the catalyst, several other reaction parameters are critical for success.
-
The Role of the Base: While a base is necessary, strong bases like NaOH can aggressively promote protodeboronation.[6][8] Weaker inorganic bases, such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), are often preferred.[8][12] They possess sufficient basicity to facilitate transmetalation without excessively accelerating the undesired side reaction.
-
Solvent Selection: Anhydrous solvents are highly recommended to minimize the proton source for protodeboronation.[8] Toluene, dioxane, and THF are common choices. While aqueous mixtures are traditional in Suzuki couplings, they can be detrimental for these sensitive substrates.
-
Alternative Boron Reagents: When a boronic acid is exceptionally unstable, switching to a more robust derivative can be a powerful strategy.
-
MIDA boronates and organotrifluoroborates are air-stable, crystalline solids that participate in a "slow release" of the active boronic acid under the reaction conditions.[5] This maintains a low, steady concentration of the sensitive reagent, suppressing decomposition pathways while allowing the productive coupling to proceed.[5][10]
-
Recommended Experimental Protocol
This protocol is a robust starting point for coupling an electron-deficient phenylboronic acid with an aryl chloride.
Materials:
-
Aryl Chloride (1.0 equiv)
-
Electron-Deficient Phenylboronic Acid (1.2–1.5 equiv)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, finely ground, 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl chloride, phenylboronic acid, and finely powdered K₃PO₄.[12]
-
Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[12]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed, anhydrous solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.[11]
Conclusion and Future Outlook
Successfully performing Suzuki-Miyaura couplings with electron-deficient phenylboronic acids is a matter of understanding the mechanistic bottlenecks and employing a rationally designed catalytic system. The key to success is accelerating the desired catalytic cycle to outpace the competing protodeboronation side reaction. Modern bulky, electron-rich phosphine ligands and N-heterocyclic carbenes have proven to be the most effective tools for this purpose. By combining these advanced catalysts with judicious choices of a weaker base, anhydrous solvents, and potentially more stable boron reagents, researchers can reliably access complex molecular architectures that are vital to the fields of materials science and drug discovery.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. books.rsc.org [books.rsc.org]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
Assessing the Economic Viability of 4-Cyano-2-fluorophenylboronic Acid in Large-Scale Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. Among the myriad of available reagents, substituted phenylboronic acids have emerged as indispensable tools, primarily for their versatility in palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive analysis of the economic viability of 4-Cyano-2-fluorophenylboronic acid for large-scale synthesis, comparing it with viable alternatives and offering insights into the practical considerations for industrial production.
The Strategic Importance of this compound
This compound is a valuable reagent in medicinal chemistry, frequently employed in the synthesis of complex organic molecules that form the backbone of novel therapeutic agents. Its utility stems from its trifunctional nature: the boronic acid group serves as a handle for Suzuki-Miyaura cross-coupling, while the cyano and fluoro substituents can modulate the electronic properties, metabolic stability, and binding affinity of the final drug candidate.
The Suzuki-Miyaura coupling, a Nobel Prize-winning reaction, is favored in industrial settings for its mild reaction conditions, high functional group tolerance, and the generally low toxicity of boron-containing reagents and byproducts.[1][2][3] This makes boronic acids like this compound attractive for the synthesis of active pharmaceutical ingredients (APIs).
Economic Viability of Large-Scale Synthesis of this compound
A thorough economic assessment of any chemical process requires a detailed analysis of the entire synthetic route, from the cost of starting materials to the efficiency of each transformation and the purification of the final product. While specific, proprietary large-scale synthesis data for this compound is not publicly available, we can construct a plausible and economically relevant pathway based on established chemical principles and available precursor costs.
A common and industrially scalable approach to the synthesis of arylboronic acids involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by hydrolysis.[4][5][6]
Proposed Synthetic Pathway for this compound
A likely precursor for the large-scale synthesis of this compound is 4-bromo-3-fluorobenzonitrile. The synthesis would proceed as follows:
Caption: Proposed synthesis of this compound.
Cost Analysis of the Proposed Pathway
The economic feasibility of this route is heavily dependent on several factors:
-
Cost of Starting Material: 4-Bromo-3-fluorobenzonitrile is a key cost driver. Currently, the price for small quantities (1-100g) ranges from approximately $10/g to over $120/100g, with bulk pricing expected to be significantly lower.[7][8][9]
-
Reagents: The cost of organolithium reagents (like n-butyllithium) or magnesium for Grignard formation, trialkyl borates, and the solvents used in the reaction and workup contribute significantly to the overall cost.
-
Cryogenic Conditions: The metal-halogen exchange step often requires cryogenic temperatures (typically -78 °C), which adds to the energy costs and requires specialized equipment for large-scale production.
-
Yield and Purity: The overall yield of the three-step process and the purity of the final product are critical. Higher yields and purities reduce the cost per kilogram of the final product.
-
Purification: Purification of boronic acids on a large scale can be challenging. Common methods include recrystallization, extraction with a basic aqueous solution followed by acidification, or the formation and purification of a derivative followed by hydrolysis.[10][11][12] Each method has associated costs in terms of solvents, reagents, and labor.
Comparative Analysis of Alternatives
The choice of a building block in drug development is often a balance between its synthetic utility and its cost. Several alternatives to this compound exist, each with its own synthetic pathway and economic considerations.
Alternative 1: 4-Cyano-3-fluorophenylboronic Acid
This positional isomer can be a viable alternative depending on the specific structure-activity relationship (SAR) of the target molecule.
-
Synthesis: A plausible synthesis would start from 3-bromo-4-fluorobenzonitrile.[13][14][15][16] The synthetic route would be analogous to that of this compound.
-
Economic Considerations: The cost of 3-bromo-4-fluorobenzonitrile is in a similar range to its isomer, making the starting material cost comparable.[13][14][15] The overall economic viability would then depend on the relative yields and purification efficiencies of the two isomers.
Alternative 2: 2-Fluoro-4-formylphenylboronic Acid
If the cyano group in the target molecule is introduced at a later stage or if a formyl group can serve as a synthetic equivalent, 2-fluoro-4-formylphenylboronic acid presents another alternative.
-
Synthesis: A potential starting material for this boronic acid is 4-bromo-2-fluorobenzaldehyde.[1][17][18][19][20] The synthesis would follow a similar organometallic route. A patented process for preparing highly pure formylphenylboronic acids suggests a purification method involving dissolution in a base and subsequent precipitation with acid.[21]
-
Economic Considerations: The cost of 4-bromo-2-fluorobenzaldehyde will be a primary factor. The subsequent conversion of the formyl group to a cyano group (if required) would add extra steps and costs to the overall synthesis.
Alternative Coupling Partners: Beyond Boronic Acids
While the Suzuki-Miyaura coupling is highly favored, other cross-coupling reactions can be considered, which utilize different organometallic reagents.
-
Organostannanes (Stille Coupling): Organotin reagents are often highly reactive and tolerant of a wide range of functional groups. However, the high toxicity of tin compounds and the difficulty in removing tin byproducts from the final product are significant drawbacks, especially in pharmaceutical manufacturing, leading to higher purification costs and environmental concerns.
-
Organozinc Reagents (Negishi Coupling): Organozinc reagents are generally more reactive than organoboranes, which can lead to faster reaction times and milder conditions. However, they are often more sensitive to air and moisture, requiring stricter inert atmosphere techniques, which can increase operational complexity and cost on a large scale.[22]
Experimental Protocols
While specific large-scale protocols are proprietary, the following represents a general, lab-scale procedure for the synthesis of a substituted phenylboronic acid, which can be adapted and optimized for scale-up.
Synthesis of a Phenylboronic Acid via Lithium-Halogen Exchange
References
- 1. 4-Bromo-2-fluorobenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 5. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. 133059-44-6 Cas No. | 4-Bromo-3-fluorobenzonitrile | Matrix Scientific [matrixscientific.com]
- 8. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 9. chemimpex.com [chemimpex.com]
- 10. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 11. silicycle.com [silicycle.com]
- 12. Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemimpex.com [chemimpex.com]
- 14. 79630-23-2 Cas No. | 3-Bromo-4-fluorobenzonitrile | Matrix Scientific [matrixscientific.com]
- 15. netascientific.com [netascientific.com]
- 16. 3-bromo-4-fluorobenzonitrile suppliers USA [americanchemicalsuppliers.com]
- 17. echemi.com [echemi.com]
- 18. chemimpex.com [chemimpex.com]
- 19. scbt.com [scbt.com]
- 20. 4-Bromo-2-fluorobenzaldehyde 96 57848-46-1 [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Cyano-2-fluorophenylboronic Acid
For the diligent researcher and the innovative drug development professional, meticulous chemical handling is the bedrock of laboratory safety and scientific integrity. 4-Cyano-2-fluorophenylboronic acid is a valuable reagent in modern synthetic chemistry, but its management, particularly its disposal, demands a rigorous and informed approach. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel, compliance with regulations, and protection of the environment.
The procedures outlined herein are synthesized from authoritative safety data sheets and established laboratory safety protocols. The core principle is straightforward: this compound and its associated waste must be treated as hazardous waste and disposed of through a certified professional service.[1][2][3] Under no circumstances should it be released into the general waste stream or sanitary sewer system.[3][4]
Hazard Identification and Immediate Safety Precautions
Understanding the specific risks associated with this compound is the first step in ensuring safe handling and disposal. This compound is classified as hazardous, primarily due to its potential for causing significant irritation and harm upon contact or ingestion.[3][5]
Causality of Hazards:
-
Oral Toxicity: The compound is harmful if swallowed, necessitating immediate medical attention in case of ingestion.[5][6]
-
Eye and Skin Irritation: As with many boronic acids, this compound can cause serious skin and eye irritation or damage.[3][5] The boronic acid moiety can interact with biological molecules, leading to inflammatory responses.
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.[3]
These hazards dictate that all handling, including disposal preparation, must occur within a certified chemical fume hood to minimize inhalation risk.[4] An emergency eyewash station and safety shower must be readily accessible.[1][7]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3] |
| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation.[3][5] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[3] |
Required Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is mandatory to be equipped with the appropriate PPE. This is a non-negotiable standard for preventing chemical exposure.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[1][7]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for integrity before use.[4]
-
Protective Clothing: A lab coat or chemical-resistant apron is required to prevent skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH/MSHA-approved respirator should be used.[1][3]
Core Disposal Protocol: A Step-by-Step Guide
The fundamental principle is waste segregation and containment. Never mix boronic acid waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[8]
Step 1: Characterize and Segregate Your Waste
Identify the type of waste you are handling:
-
Solid Waste: Unused or expired this compound, contaminated weigh paper, or other solid consumables.
-
Liquid Waste: Solutions containing dissolved this compound.
-
Contaminated Labware: Glassware, plasticware, or sharp objects (e.g., needles) that have come into contact with the chemical.
Step 2: Containment of Waste
For Solid Waste:
-
Carefully collect all solid waste into a designated, sealable container.
-
Ensure the container is made of a compatible material (e.g., high-density polyethylene - HDPE).
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[4][8]
For Liquid Waste:
-
Pour the liquid waste into a designated, sealable, and leak-proof container. Use a funnel to prevent spills.
-
Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.
-
Label the container clearly with "Hazardous Waste," the full chemical name, the solvent(s) used, and the approximate concentration.
For Contaminated Sharps:
-
Place all contaminated sharps (needles, razor blades, etc.) into a designated, puncture-proof sharps container.
-
Label the container as "Hazardous Waste Sharps" with the chemical name.
Step 3: Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinseate: The first rinseate is considered hazardous waste and must be collected and transferred to your designated liquid hazardous waste container.[8] Subsequent rinses may also need to be collected, depending on institutional policy.
-
Final Disposal: After triple-rinsing and allowing the container to air dry completely in a well-ventilated area, deface the original label. The decontaminated container can then typically be disposed of in the appropriate laboratory glassware or plastic recycling stream.[8]
Step 4: Storage and Professional Collection
-
Secure Storage: Store all sealed hazardous waste containers in a designated, well-ventilated, and secure area. This area should be away from incompatible materials.[8]
-
Check Incompatibilities: this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[3][9] Storing these materials together can lead to dangerous reactions.
-
Arrange for Pickup: Adhere to your institution's waste accumulation time limits. Arrange for the collection of the waste by your EHS department or a licensed hazardous waste disposal company.[4]
-
Documentation: Complete all required waste manifest forms accurately. This documentation is a legal requirement and ensures a clear chain of custody.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate personnel and alert your supervisor and EHS department immediately.[4]
-
Ensure Safety: Wear the full PPE as described in Section 2 before attempting to clean the spill.
-
Containment: Prevent the spill from spreading or entering drains.[4]
-
Cleanup:
-
For Solid Spills: Gently sweep or vacuum up the material and place it into a labeled hazardous waste container. Avoid generating dust.[6][10]
-
For Liquid Spills: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to absorb the spill. Place the contaminated absorbent material into a sealed, labeled hazardous waste container.[4]
-
-
Decontaminate Area: Clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.[4]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste generated from the use of this compound.
Caption: Decision workflow for proper segregation and disposal of waste.
Regulatory Compliance
Disposal of chemical waste is governed by strict regulations. In the United States, the Environmental Protection Agency (EPA) provides guidelines for hazardous waste classification and disposal under the Resource Conservation and Recovery Act (RCRA).[10][11][12] It is the responsibility of the chemical waste generator to properly classify and manage their waste.[7][10] Always consult your local, state, and institutional regulations, as they may have more stringent requirements. Your institution's EHS department is your primary resource for ensuring compliance.[13]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 12. epa.gov [epa.gov]
- 13. laballey.com [laballey.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
